3-Methyl-4-nitropyridine N-oxide
Description
The exact mass of the compound 3-Methyl-4-nitropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168202. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOURMYKACOBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148043 | |
| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
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Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-98-2 | |
| Record name | Pyridine, 3-methyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168202 | |
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| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
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| Record name | 3-methyl-4-nitropyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.774 | |
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| Record name | 5-METHYL-4-NITROPYRIDINE N-OXIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34OB5D19MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is 3-Methyl-4-nitropyridine N-oxide used for
An In-depth Technical Guide to 3-Methyl-4-nitropyridine N-oxide: Synthesis, Reactivity, and Core Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 1074-98-2), a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental chemical properties, its pivotal role as a synthetic intermediate, and its applications in burgeoning scientific fields. We will explore the causality behind its reactivity, detail validated synthesis protocols, and highlight its utility from pharmaceutical development to advanced optical materials.
Introduction: The Strategic Importance of a Functionalized Pyridine N-oxide
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and biomedical research.[1] The N-oxide functionality not only alters the electronic properties of the pyridine ring but also serves as a valuable synthetic handle, enabling a wide array of chemical transformations.[1][2][3][4]
This compound, also known as 4-Nitro-3-picoline N-Oxide, emerges as a particularly strategic molecule within this class.[5] Its structure is distinguished by three key functional groups appended to the pyridine N-oxide core:
-
An N-oxide group , which enhances the reactivity of the pyridine ring and can influence biological interactions.[6][7]
-
A nitro group (NO₂) at the 4-position , a powerful electron-withdrawing group that acts as an excellent leaving group in nucleophilic substitution reactions.[8]
-
A methyl group (CH₃) at the 3-position , which subtly modulates the electronic and steric properties of the molecule.[8]
This unique combination of functionalities makes this compound a highly valuable intermediate for constructing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6][9]
Key Compound Data
| Property | Value | References |
| CAS Number | 1074-98-2 | [10][11] |
| Molecular Formula | C₆H₆N₂O₃ | [9][12] |
| Molecular Weight | 154.12 g/mol | [11][12] |
| Appearance | Yellow crystalline needles or powder | [13][14] |
| Melting Point | 136-138 °C | [13] |
| IUPAC Name | 3-methyl-4-nitro-1-oxidopyridin-1-ium | [12] |
Synthesis and Mechanistic Insight
The preparation of this compound is a well-established process rooted in the fundamental chemistry of aromatic heterocycles. The most common and reliable route involves the nitration of 3-methylpyridine-1-oxide (3-picoline-1-oxide).[13][15] Understanding this synthesis is crucial for ensuring high purity and yield for subsequent applications.
Synthesis Workflow Diagram
Caption: Generalized workflow for the key SNAr reaction of the title compound.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.
The steric and electronic effects of the 3-methyl group are noteworthy. Compared to a larger alkyl group like ethyl, the methyl group presents less steric hindrance to the approaching nucleophile. [8]Furthermore, its weaker inductive electron-donating effect maintains a higher degree of electrophilicity at the C4 carbon, making 3-methyl-4-nitropyridine 1-oxide theoretically more reactive in SNAr reactions than its 3-ethyl counterpart. [8]
Key Application Areas
The versatile reactivity profile of this compound has established its use in several high-value scientific and industrial sectors.
A. Pharmaceutical and Medicinal Chemistry
The compound is a cornerstone intermediate in the synthesis of active pharmaceutical ingredients (APIs). [6][9]Its ability to introduce diverse functionalities onto a heterocyclic scaffold is a key asset in drug discovery.
-
API Synthesis: It is explicitly cited as a key intermediate in the synthesis of Lansoprazole, a proton-pump inhibitor used to treat stomach acid-related conditions. [10]The core structure is also relevant to the synthesis of other "prazole" drugs like omeprazole and esomeprazole. [16]* Scaffold for Drug Discovery: The pyridine N-oxide moiety itself is of great interest in medicinal chemistry. [2][3]It can increase solubility, modulate membrane permeability, and participate in critical biological interactions. [2]this compound provides a reliable starting point for building libraries of novel compounds for screening.
-
Inherent Biological Activity: Beyond its role as an intermediate, the compound itself is being investigated for potential antibacterial and antifungal properties. [6][9]Furthermore, the related compound 4-nitropyridine N-oxide is a known quorum sensing inhibitor in bacteria like Pseudomonas aeruginosa, a mechanism that is critical for pathogenicity and biofilm formation. [2][3][17]This suggests that derivatives of this compound could be explored as novel anti-infective agents that disrupt bacterial communication rather than killing the cells directly, a strategy that may reduce the pressure for antibiotic resistance.
B. Agrochemical Synthesis
In the agrochemical sector, the compound serves as a valuable building block for creating new crop protection agents. [6][9]The pyridine scaffold is present in many successful pesticides and herbicides. By using this compound, chemists can efficiently synthesize novel molecules with tailored properties, aiming for greater efficacy and more targeted action against specific pests or weeds while minimizing environmental impact. [6]
C. Materials Science: Nonlinear Optics
A distinct and highly specialized application is in the field of nonlinear optics (NLO). This compound (often abbreviated as POM in this context) is an efficient organic NLO material. [13]
-
High Nonlinear Coefficient: It possesses a high nonlinear coefficient (deff=10 pm/V), making it suitable for applications that involve changing the frequency of laser light. [13]* Applications in Optics: It is a commercial NLO material used for pico- and femtosecond optics, particularly in the near-infrared (IR) spectral range of 1–2 μm. [13]* Unique Physical Properties: POM crystallizes in the orthorhombic P2₁2₁2₁ space group and exhibits unusual material properties, including a negative-linear-compressibility (NLC) region and exceptionally large positive thermal expansion. [13]These characteristics are of significant interest to materials scientists studying the relationship between molecular structure and bulk material properties.
D. Diagnostic and Laboratory Applications
The compound is also used in the manufacturing of diagnostic assays and in hematology and histology applications, though specific details on these roles are less documented in public literature. [13]It likely serves as a reagent or intermediate in the synthesis of specific dyes, stains, or probes used in these fields.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is considered hazardous and users should consult the Safety Data Sheet (SDS) before use. [5][18]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent), should be worn at all times. * Storage: Store at room temperature in a dry, well-ventilated area.
Conclusion
This compound is far more than a simple chemical intermediate. Its strategic design, featuring a reactive N-oxide, an activating nitro group, and a modulating methyl substituent, makes it a powerful tool for chemical innovation. Its central role in nucleophilic aromatic substitution reactions provides a reliable and versatile pathway for the synthesis of complex molecules, with proven applications in the production of pharmaceuticals like Lansoprazole. Moreover, its inherent biological activities and unique physical properties have opened doors to its use in cutting-edge fields such as anti-infective research and nonlinear optics. For the research scientist and drug development professional, a thorough understanding of the synthesis, reactivity, and application portfolio of this compound is essential for leveraging its full potential in creating the next generation of medicines, materials, and agricultural solutions.
References
- Boomadevi, S., Mittal, H. P., & Dhansekaran, R. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 261(1), 55-62.
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- A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine 1-oxide. (n.d.). Benchchem.
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- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. (2015). Google Patents (CN104557693A).
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- This compound 98%. (n.d.). Sigma-Aldrich.
- 4-Nitro-3-picoline-N-Oxide. (n.d.). Jubilant Ingrevia.
- SAFETY DATA SHEET: 4-Nitro-3-picoline N-oxide. (2024). Fisher Scientific.
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- 3 Methyl 4 Nitro Pyridine N Oxide. (n.d.). IndiaMART.
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- Nubbemeyer, U. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
- Nubbemeyer, U. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
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- Vishnevskiy, Y. V., Tikhonov, D. S., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.
- Pyridine N-oxide and derivatives. (n.d.). Organic Chemistry Portal.
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Unlocking Hypoxic Selectivity: A Technical Guide to the Mechanism of Action of 3-Methyl-4-nitropyridine N-oxide
For Immediate Release
[City, State] – January 7, 2026 – In the landscape of targeted therapeutics, particularly in the challenging microenvironment of solid tumors, hypoxia-activated prodrugs (HAPs) represent a promising frontier. This technical guide delves into the core mechanism of action of 3-Methyl-4-nitropyridine N-oxide, a heterocyclic N-oxide with potential as a hypoxia-selective cytotoxin. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its bioactivation, cellular targets, and the methodologies to interrogate its function.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors are often characterized by regions of low oxygen, or hypoxia, which contributes to therapeutic resistance and tumor progression.[1] Hypoxia-activated prodrugs are designed to remain relatively inert in well-oxygenated (normoxic) tissues while undergoing enzymatic reduction in hypoxic environments to release a cytotoxic agent.[2] This targeted activation minimizes off-target toxicity and enhances the therapeutic index. This compound belongs to a class of compounds, including nitroaromatics and N-oxides, that are amenable to such bioreductive activation.[2]
The Dual-Trigger Mechanism: Bioreductive Activation of this compound
The cytotoxic potential of this compound is unlocked through a process of intracellular reduction, which is significantly favored under hypoxic conditions. The molecule possesses two key functionalities susceptible to reduction: the N-oxide group and the 4-nitro group. This dual-trigger system is central to its mechanism of action.
Under normoxic conditions, any initial one-electron reduction of the prodrug is rapidly reversed by molecular oxygen, which acts as an efficient electron acceptor, regenerating the parent compound in a futile redox cycle.[3] However, in the oxygen-depleted environment of a tumor, the reduced intermediates have a longer lifetime, allowing for further reduction and the generation of cytotoxic species.[3]
Enzymatic Machinery: The Key Reductases
The bioactivation of this compound is not a spontaneous event but is catalyzed by a panel of intracellular reductases. While the specific enzyme profile for this particular compound is a subject of ongoing research, evidence from related nitroaromatic and N-oxide compounds points to the involvement of several key enzyme families:
-
Cytochrome P450 Reductases: These ubiquitous enzymes, particularly isoforms like CYP1A1, 1A2, 1B1, 2E1, and 3A4, are known to be major players in the activation of many xenobiotics, including hypoxia-activated prodrugs.[4] They are capable of one-electron reductions of nitroaromatic compounds. Under hypoxic conditions, cytochrome P450 enzymes can switch from their typical oxidative metabolism to reductive pathways.[5]
-
Xanthine Oxidase (XO): This molybdenum-containing enzyme, involved in purine metabolism, is another key candidate for the reduction of nitro compounds and N-oxides.[6][7] XO can generate superoxide radicals, and under anaerobic conditions, it can directly reduce substrates at its molybdenum center.[8]
-
Other Reductases: Other enzymes such as DT-diaphorase (NQO1) and other flavoprotein reductases may also contribute to the activation of this compound.
The following diagram illustrates the general pathway of reductive activation:
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Discovery and synthesis of pyridine N-oxides
An In-depth Technical Guide to the Discovery and Synthesis of Pyridine N-Oxides
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds that have carved a significant niche in synthetic chemistry, materials science, and pharmacology. Characterized by a dative bond between the nitrogen of the pyridine ring and an oxygen atom, this unique functionality fundamentally alters the electronic properties of the parent heterocycle. This transformation from a relatively electron-deficient system to one with enhanced electron density at specific positions unlocks a diverse range of chemical reactivities. This guide provides a comprehensive exploration of the historical discovery, fundamental principles of reactivity, and the key synthetic methodologies for preparing pyridine N-oxides. It delves into both classical and modern synthetic protocols, explains the mechanistic rationale behind experimental choices, and highlights their critical role as versatile intermediates in the synthesis of complex molecules and in the development of novel therapeutic agents.
The Genesis and Significance of Pyridine N-Oxides
The pyridine N-oxide is a heterocyclic compound with the chemical formula C₅H₅NO.[1] The introduction of the N-oxide moiety imparts a 1,2-dipolar character to the molecule, which is central to its unique properties and reactivity.[2] This structural feature makes the oxygen atom nucleophilic while rendering the carbon atoms at the 2-, 4-, and 6-positions susceptible to both electrophilic and nucleophilic attack, a duality of reactivity not readily observed in the parent pyridine.[3][4]
The discovery that N-oxidation could activate the pyridine ring towards substitutions that are otherwise difficult to achieve was a pivotal moment in heterocyclic chemistry. This strategy allows chemists to use the N-oxide group as a temporary "activating and directing group" that can be easily removed later in a synthetic sequence.[3] This has profound implications in drug development, where precise functionalization of heterocyclic scaffolds is paramount. Indeed, heterocyclic N-oxides have emerged as crucial components in a variety of therapeutic agents, including anticancer, antibacterial, and antihypertensive drugs.[5]
A Historical Perspective: The Discovery
The first synthesis of pyridine N-oxide was reported by the German chemist Jakob Meisenheimer in 1926.[1] His pioneering work involved the oxidation of pyridine using peroxybenzoic acid, establishing the foundational chemistry for N-oxidation that would be refined and expanded upon for the next century.[1] This discovery opened the door to a new class of reagents and synthetic intermediates, fundamentally broadening the scope of pyridine chemistry.
The N-O Bond: A Conduit for Enhanced Reactivity
The synthetic utility of pyridine N-oxides stems directly from the electronic influence of the N-O group. The oxygen atom, being more electronegative than nitrogen, draws electron density from it, creating a positive charge on the nitrogen. However, the oxygen atom can also donate a lone pair of electrons back into the aromatic system through resonance. This electron donation increases the electron density at the ortho (C2, C6) and para (C4) positions of the ring, making them more reactive towards electrophiles than in pyridine itself.[6]
Conversely, the inductive effect of the positively charged nitrogen atom makes the C2 and C4 positions electrophilic and thus susceptible to attack by nucleophiles. This dual reactivity is the cornerstone of their versatility.
Caption: Resonance structures illustrating electron delocalization in pyridine N-oxide.
Core Synthetic Methodologies
The direct oxidation of the pyridine nitrogen is the most common and practical approach for synthesizing pyridine N-oxides. The choice of oxidant and reaction conditions is critical and depends on the electronic nature of substituents on the pyridine ring, as well as considerations of cost, safety, and scale.
Classical Oxidation with Peroxy Acids
Peroxy acids (or peracids) are the traditional and still widely used reagents for N-oxidation. Meta-chloroperoxybenzoic acid (m-CPBA) is particularly effective due to its relative stability and good solubility in common organic solvents like dichloromethane (DCM).[7][8] Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is another common choice, especially for large-scale preparations.[6][9]
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane or chloroform are often preferred for m-CPBA to prevent side reactions and facilitate purification. For the H₂O₂/acetic acid system, acetic acid itself serves as the solvent.
-
Temperature: N-oxidations are exothermic. The reaction is typically initiated at a low temperature (0-5 °C) to control the reaction rate and then allowed to warm to room temperature to ensure completion.[7] This prevents over-oxidation or decomposition of the peracid.
-
Workup: The workup is designed to remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) and any unreacted peracid. A basic wash (e.g., with sodium bicarbonate or sodium sulfite) is often employed for this purpose.
Detailed Experimental Protocol: Synthesis of 4-Methylpyridine N-Oxide with m-CPBA [7]
-
Reagents & Setup:
-
4-methylpyridine (10g)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 27.8g)
-
Dichloromethane (DCM, 100mL)
-
Round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
-
Procedure:
-
Dissolve 4-methylpyridine (10g) in dichloromethane (100mL) in the round-bottom flask and cool the solution to 0-5 °C using an ice bath.
-
Slowly add m-CPBA (27.8g) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and adjust the pH to 4-5 with a suitable base.
-
Stir the mixture for 2-3 hours, then filter to remove the m-chlorobenzoic acid precipitate.
-
Collect the aqueous filtrate, concentrate it under vacuum, and dry the residue to obtain the target product, 4-methylpyridine N-oxide.[7]
-
Hydrogen Peroxide-Based Systems
Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign oxidant, making it an attractive alternative to peracids.[10] Its effectiveness is significantly enhanced when used in conjunction with a carboxylic acid (like acetic acid) or a metal catalyst.
-
H₂O₂ in Acetic Acid: This combination generates peracetic acid in situ. It is a robust method, though it may require elevated temperatures (70-85 °C) and can be slow.[9][11]
-
Catalytic Systems: Transition metal catalysts can activate H₂O₂ for more efficient oxidation under milder conditions.
-
Methyltrioxorhenium (MTO): MTO is a highly effective catalyst that can promote N-oxidation with aqueous H₂O₂ in high yields, often with very low catalyst loading (0.2-0.5 mol%).[12]
-
Sodium Tungstate (Na₂WO₄): This catalyst provides a convenient method for direct oxidation using 30% H₂O₂ in an aqueous medium, avoiding the need for peracids or acetic acid.[13]
-
Table 1: Comparison of Common N-Oxidation Reagents
| Oxidant System | Key Advantages | Key Disadvantages | Typical Conditions |
| m-CPBA | High reactivity, reliable, good for sensitive substrates | Expensive, potentially explosive (shock-sensitive)[10] | DCM, 0 °C to RT |
| H₂O₂ / Acetic Acid | Inexpensive, readily available | Requires heating, can be slow, potential for side reactions | Acetic Acid, 70-85 °C[9] |
| H₂O₂ / MTO | High catalytic efficiency, mild conditions, high yields[12] | Rhenium catalyst is expensive | H₂O₂, 0.2-5 mol% MTO, RT |
| H₂O₂ / Na₂WO₄ | Inexpensive catalyst, aqueous media, good yields[13] | May require heating | 30% H₂O₂, water, heat |
| Urea-H₂O₂ (UHP) | Stable solid, safe to handle, solvent-free options[14] | Moderate reactivity | Solid-state or various solvents |
| Sodium Percarbonate | Inexpensive, safe solid oxidant, efficient with catalysts[14] | Often requires a catalyst (e.g., Rhenium-based) | Various solvents, mild conditions |
Pyridine N-Oxides as Keystone Synthetic Intermediates
The true power of pyridine N-oxides lies in their ability to facilitate the synthesis of substituted pyridines that are otherwise challenging to prepare.
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An In-depth Technical Guide to 4-Nitro-3-picoline N-Oxide: Synthesis, Structure, and Applications
Introduction
4-Nitro-3-picoline N-Oxide, systematically known as 3-Methyl-4-nitropyridine 1-oxide, is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine N-oxide moiety, a nitro group, and a methyl substituent, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the N-oxide functionality activates the pyridine ring towards certain transformations, while the electron-withdrawing nitro group further influences its chemical behavior. This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and key applications of 4-Nitro-3-picoline N-Oxide, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The chemical identity and fundamental properties of 4-Nitro-3-picoline N-Oxide are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 3-Methyl-4-nitropyridine 1-oxide | [2] |
| Synonyms | 4-Nitro-3-methylpyridine N-oxide, 3-Picoline, 4-nitro-, 1-oxide | [1][2] |
| CAS Number | 1074-98-2 | [2] |
| Molecular Formula | C₆H₆N₂O₃ | [2][4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 133-139 °C | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [5] |
The structure of 4-Nitro-3-picoline N-Oxide is characterized by a pyridine ring that has been oxidized at the nitrogen atom and nitrated at the 4-position, with a methyl group at the 3-position. This arrangement of functional groups is key to its reactivity.
Caption: Synthetic workflow for 4-Nitro-3-picoline N-Oxide.
Experimental Protocol
The following protocol is adapted from the procedure for 3-methyl-4-nitropyridine-1-oxide in Organic Syntheses, Vol. 36, p. 53 (1956). [1] Step 1: Preparation of 3-Methylpyridine-1-oxide (3-Picoline-1-oxide)
-
To a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine in a 2-L round-bottomed flask, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove the excess acetic acid and water under reduced pressure.
-
After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again to remove an additional 200 ml of distillate.
-
Cool the residual mixture to 0–5°C in an ice-salt bath and slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.
-
Extract the strongly alkaline solution with 2 L of chloroform.
-
Dry the chloroform extracts over anhydrous sodium carbonate, filter, and evaporate the solvent to obtain crude 3-methylpyridine-1-oxide.
Step 2: Nitration of 3-Methylpyridine-1-oxide
-
To a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 350 ml of concentrated sulfuric acid.
-
Cool the sulfuric acid to 10°C and slowly add 109 g (1 mole) of 3-methylpyridine-1-oxide, ensuring the temperature does not exceed 30–40°C.
-
Cool the resulting solution to 0°C and add a chilled mixture of 80 ml of fuming nitric acid and 150 ml of concentrated sulfuric acid dropwise over 2–3 hours, maintaining the temperature at 0–5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath at 100°C for 2 hours.
-
Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.
-
Neutralize the solution by adding sodium carbonate monohydrate in small portions with stirring, which will cause the yellow crystalline product to separate.
-
Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
Collect the yellow solid by suction filtration, wash it thoroughly with water, and dry it.
-
The crude product can be further purified by extraction with boiling chloroform and recrystallization from acetone.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Nitro-3-picoline N-Oxide is largely dictated by the interplay between the N-oxide and the nitro group. The N-oxide group is a strong activating group for nucleophilic substitution, particularly at the 2- and 4-positions. The nitro group at the 4-position is a good leaving group, making this position highly susceptible to nucleophilic attack.
Research on the closely related 4-nitropyridine-N-oxide has shown that the nitro group can be readily displaced by a variety of nucleophiles, providing an excellent method for the synthesis of 4-substituted pyridine derivatives. [5][6]This reactivity is expected to be mirrored in 4-Nitro-3-picoline N-Oxide.
Key Reactions:
-
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as halides, alkoxides, and amines. This reaction is a cornerstone of its synthetic utility.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-amino-3-picoline N-oxide. This transformation opens up further synthetic possibilities for derivatization.
-
Deoxygenation of the N-oxide: The N-oxide can be deoxygenated to the corresponding pyridine, which can be useful in the final steps of a synthetic sequence.
The presence of the methyl group at the 3-position can sterically and electronically influence the reactivity of the molecule compared to the unsubstituted 4-nitropyridine-N-oxide.
Applications in Research and Drug Development
4-Nitro-3-picoline N-Oxide serves as a crucial building block in the synthesis of a wide range of biologically active molecules. [3]Its ability to introduce a substituted pyridine N-oxide moiety into a target molecule is highly valuable in drug discovery.
-
Pharmaceutical Intermediates: It is a key intermediate in the manufacture of active pharmaceutical ingredients (APIs). [7]The pyridine N-oxide scaffold is present in numerous drugs, and this compound provides an efficient route to functionalized derivatives.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides. [3]* Medicinal Chemistry Research: The N-oxide functionality can improve the pharmacokinetic properties of a drug candidate, such as increasing solubility and modulating metabolic stability. [8][9]Molecules with N-oxide functionalities play a significant role in medicinal chemistry as they can be synthetic intermediates, prodrugs, or the active drugs themselves. [8] While specific examples of commercial drugs derived directly from 4-Nitro-3-picoline N-Oxide are not extensively documented in publicly available literature, its structural motifs are prevalent in many developmental and approved therapeutic agents. The general class of heterocyclic N-oxides has emerged as a source of potent compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. [10]
Conclusion
4-Nitro-3-picoline N-Oxide is a chemical intermediate of considerable synthetic importance. Its well-defined synthesis and predictable reactivity make it a reliable tool for chemists in both academic and industrial settings. The ability to undergo facile nucleophilic substitution at the 4-position, coupled with the modifiable N-oxide and nitro functionalities, provides a versatile platform for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the utility of such strategically functionalized building blocks is set to expand, underscoring the continued relevance of 4-Nitro-3-picoline N-Oxide in modern chemical synthesis.
References
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A Guide to the Versatile Reactivity of Pyridine N-Oxides: A Chemist's Compass
This guide provides an in-depth exploration of the reactivity of pyridine N-oxides, a class of compounds that has become indispensable in the fields of organic synthesis, materials science, and drug development. By transforming the electronically deficient pyridine ring into a more versatile platform, N-oxidation unlocks a rich spectrum of chemical transformations. This document moves beyond a simple catalog of reactions, delving into the fundamental electronic principles that govern the reactivity of these fascinating heterocyles, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Electronic Soul of Pyridine N-Oxide: A Duality of Reactivity
The chemistry of pyridine is dominated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and directs nucleophiles primarily to the C2 and C4 positions. The introduction of an N-oxide group fundamentally alters this electronic landscape. Pyridine N-oxide is formed by the oxidation of pyridine, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[1][2]
The N-oxide moiety introduces a powerful dipole and acts as a "push-pull" system.[2][3] The positively charged nitrogen atom inductively withdraws electron density, enhancing reactivity towards nucleophiles. Simultaneously, the negatively charged oxygen atom can donate electron density back into the aromatic system through resonance, activating the ring—particularly at the C2, C4, and C6 positions—towards electrophilic attack.[4][5] This dual nature is the cornerstone of its synthetic utility, allowing for reactions that are difficult or impossible to achieve with pyridine itself.[1][6]
The key resonance contributors illustrate this duality, showing the buildup of negative charge at the C2 and C4 positions, which explains the observed regioselectivity in electrophilic substitutions.
Caption: Resonance contributors of pyridine N-oxide.
This unique electronic profile makes pyridine N-oxides stable, yet highly reactive intermediates, providing a strategic advantage in the synthesis of complex substituted pyridines.[3][6]
Key Transformations and Methodologies
The enhanced and often inverted reactivity of pyridine N-oxides opens the door to a wide array of synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
Unlike pyridine, which undergoes EAS under harsh conditions and primarily at the C3 position, pyridine N-oxides react readily with electrophiles at the C4 and C2 positions.[7] The electron-donating character of the N-oxide group facilitates this transformation. A classic example is the nitration to produce 4-nitropyridine N-oxide, a valuable synthetic intermediate.[8] The N-oxide group can be subsequently removed via deoxygenation to yield the 4-substituted pyridine.
Caption: Workflow for the nitration of pyridine N-oxide.
Exemplary Protocol: Nitration of Pyridine N-Oxide
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add pyridine N-oxide to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.
-
Addition of Nitrating Agent: Add a nitrating mixture (a cooled mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10°C. The controlled, slow addition is critical to manage the exothermic nature of the reaction and prevent runaway side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90°C for several hours. The higher temperature is required to drive the reaction to completion.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate) until it is slightly alkaline. The product, 4-nitropyridine N-oxide, will precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Nucleophilic Substitution
Pyridine N-oxides are activated towards nucleophilic substitution at the C2 and C4 positions.[9] The reaction proceeds via an addition-elimination mechanism, but requires "activation" of the N-oxide oxygen to turn it into a good leaving group.[7][10] Reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) are commonly used for this activation.[9][11] Treatment with POCl₃, for example, generates a chloropyridinium intermediate, which is highly susceptible to attack by the chloride ion, yielding 2- and 4-chloropyridines after loss of a phosphate species.[12]
Caption: Mechanism of chlorination with POCl₃.
Exemplary Protocol: Chlorination of Pyridine N-Oxide with POCl₃
-
Reaction Setup: Add pyridine N-oxide to an excess of phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent. The reaction should be performed in a fume hood due to the corrosive and toxic nature of POCl₃.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be done with caution.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or potassium carbonate until the pH is ~8. Extract the product into an organic solvent such as dichloromethane or chloroform.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the 2- and 4-chloro isomers.
Reactions with Organometallic Reagents
The reaction of pyridine N-oxides with Grignard reagents is a powerful method for C-C bond formation, typically resulting in regioselective alkylation or arylation at the C2 position.[13][14][15] The reaction conditions, such as temperature and addition rate, can significantly influence the outcome. Under carefully controlled, low-temperature conditions, the reaction proceeds via addition to furnish 2-substituted 1,2-dihydropyridine N-oxides.[16] At higher temperatures or with rapid addition, a ring-opening reaction can occur to yield stereodefined dienal oximes.[14][17]
Exemplary Protocol: C2-Alkylation using a Grignard Reagent
-
Reaction Setup: Dissolve pyridine N-oxide in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -40°C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium chloride) dropwise via a syringe. Maintaining a low temperature is crucial to prevent undesired side reactions like ring-opening.[16]
-
Reaction Monitoring: Stir the reaction at -40°C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature low.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting product by flash column chromatography.
Deoxygenation
Deoxygenation is a crucial final step in many synthetic sequences involving pyridine N-oxides, restoring the parent pyridine scaffold after the N-oxide has served its purpose of directing substitution.[6] A variety of reagents can accomplish this transformation, with the choice depending on the functional groups present in the molecule.
| Reagent | Conditions | Advantages | Disadvantages |
| PCl₃ or P(OMe)₃ | Stoichiometric, various solvents | Effective and reliable | Produces stoichiometric phosphorus waste |
| Pd/C, H₂ | Catalytic, various solvents | Clean, high-yielding | Not suitable for reducible groups (e.g., nitro, alkenes) |
| [Pd(OAc)₂]/dppf, Et₃N | Catalytic, microwave or heat | High chemoselectivity, tolerates many functional groups[18] | Requires palladium catalyst and specific ligands |
| TiO₂, Oxalic Acid | Photocatalytic, water, RT | Noble metal-free, environmentally benign[19] | Requires a light source, may not be suitable for all substrates |
| Visible Light/Organophotocatalyst | Photocatalytic, mild conditions | Metal-free, scalable, mild[6][20] | Requires specific photocatalyst and light source |
Exemplary Protocol: Deoxygenation with Triphenylphosphine
-
Reaction Setup: Dissolve the substituted pyridine N-oxide in a suitable solvent like acetonitrile or 1,2-dichlorobenzene.
-
Reagent Addition: Add a slight excess (1.1-1.5 equivalents) of triphenylphosphine (PPh₃).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The product can be purified from the triphenylphosphine oxide byproduct by column chromatography or crystallization.
Applications in Drug Development and Advanced Synthesis
The unique reactivity of pyridine N-oxides has cemented their role as vital intermediates in medicinal chemistry and the synthesis of functional materials.[21][22] Many pharmaceutical compounds contain a substituted pyridine core, and N-oxide chemistry provides a reliable route for their construction. For example, derivatives of pyridine N-oxide are precursors to the anti-ulcer drug omeprazole and the fungicide zinc pyrithione.[12]
Furthermore, the strong hydrogen-bonding capability of the N-oxide group is exploited in crystal engineering and the development of pharmaceutical cocrystals to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[21][23] The N-oxide functionality itself is present in several bioactive molecules, where it can influence properties like water solubility and metabolic stability.[22][23]
Conclusion
The transformation of a pyridine to its N-oxide is more than a simple oxidation; it is a strategic maneuver that unlocks a wealth of synthetic possibilities. By fundamentally altering the electronic character of the ring, N-oxidation provides chemists with a powerful tool to perform electrophilic and nucleophilic substitutions with control and precision. From directing substitutions to participating in complex rearrangements and cycloadditions, the pyridine N-oxide is a testament to the power of functional group manipulation in modern organic synthesis. Understanding the principles outlined in this guide empowers researchers to harness this reactivity, paving the way for the efficient construction of novel molecules for medicine and materials science.
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- Katiyar, D. (n.d.). Lecture Notes: Pyridine.
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- Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.
- Baran Lab, Scripps Research. (2012). Pyridine N-Oxides.
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- National Institutes of Health. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PMC.
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Substituted Pyridine N-Oxides: A Comprehensive Technical Guide for Researchers
Substituted pyridine N-oxides represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention across the chemical sciences. Their unique electronic properties, arising from the N-oxide functionality, render them invaluable as synthetic intermediates, catalysts, and biologically active agents. This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, reactivity, and diverse applications of these remarkable molecules, grounded in established scientific principles and supported by authoritative literature.
Introduction: The Enduring Appeal of the N-O Bond in Pyridine Chemistry
The introduction of an oxygen atom onto the nitrogen of a pyridine ring fundamentally alters its electronic landscape. The N-oxide group acts as a strong electron-donating group through resonance, while the positively charged nitrogen and electronegative oxygen also exert an inductive electron-withdrawing effect. This dual nature makes pyridine N-oxides more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines.[1][2] The N-O bond, with its significant dipole moment, also imparts distinct physical properties, such as increased polarity and the ability to form strong hydrogen bonds, which are crucial in medicinal chemistry for enhancing solubility and modulating drug-receptor interactions.[3][4]
First described in 1926, pyridine N-oxides have evolved from chemical curiosities to indispensable tools in organic synthesis and drug discovery.[5] Their utility spans a wide array of chemical transformations and applications, as will be detailed in the subsequent sections of this guide.
Synthesis of Substituted Pyridine N-Oxides: Crafting the Core Scaffold
The preparation of substituted pyridine N-oxides is a critical first step for their utilization. A variety of synthetic methodologies have been developed, ranging from classical oxidation protocols to more modern and specialized techniques.
Direct Oxidation of Pyridines
The most common and straightforward approach to synthesizing pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. The choice of oxidant and reaction conditions is crucial to achieve high yields and chemoselectivity, especially in the presence of other sensitive functional groups.
Common Oxidation Reagents and Protocols:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Peracids (e.g., m-CPBA) | CH₂Cl₂ or CHCl₃, 0 °C to rt | Readily available, generally high yielding.[6][7] | Can be explosive, may lead to over-oxidation or side reactions with sensitive substrates. |
| Hydrogen Peroxide/Acetic Acid | Glacial acetic acid, 70-80 °C | Inexpensive and readily available.[6][7] | Requires elevated temperatures, can be slow, and may not be suitable for acid-sensitive substrates. |
| Hydrogen Peroxide with Catalysts (e.g., Methyltrioxorhenium - MTO) | H₂O₂, catalytic MTO, solvent | Highly efficient, catalytic, and can be performed under mild conditions.[6] Pyridines with alkyl substituents show almost complete conversion.[6] | The catalyst can be expensive. |
| Dimethyldioxirane (DMD) | Acetone, rt | Mild conditions, fast reaction times.[6] | The reagent needs to be freshly prepared. |
| Bis(trimethylsilyl)peroxide (BTSP) | With a rhenium catalyst | An alternative to aqueous H₂O₂.[6] | Requires a metal catalyst. |
Experimental Protocol: Oxidation of a Substituted Pyridine using m-CPBA
-
Dissolve the substituted pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise, while monitoring the internal temperature.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridine N-oxide.
Ring Transformation and Cycloaddition Reactions
Less common but synthetically valuable routes to pyridine N-oxides involve the transformation of other heterocyclic systems or cycloaddition reactions. For instance, isooxazoles can undergo ring transformations to yield pyridine N-oxides.[6] Additionally, cycloaddition reactions can be employed to construct the pyridine N-oxide ring system from acyclic precursors.[6]
The Rich Reactivity of Substituted Pyridine N-Oxides
The presence of the N-oxide moiety activates the pyridine ring, opening up a plethora of synthetic transformations that are often difficult or impossible to achieve with the parent pyridine.
C-H Functionalization: A Modern Synthetic Paradigm
Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis, and pyridine N-oxides have emerged as exceptional substrates and reagents in this area.
The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation. Palladium-catalyzed reactions have been successfully developed for the ortho-alkenylation and arylation of pyridine N-oxides.[1][8] These methods provide a direct route to 2-substituted pyridine N-oxides, which can be subsequently deoxygenated to the corresponding pyridines.[1][2]
Workflow for Pd-Catalyzed C-H Alkenylation:
Caption: Palladium-catalyzed ortho-alkenylation of a pyridine N-oxide.
In the realm of photoredox catalysis, pyridine N-oxides have been ingeniously employed as precursors for oxygen-centered radicals.[9][10] Upon photoexcitation and single-electron transfer, a pyridine N-oxide can form an N-oxy radical. This electrophilic species is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a C-H bond to generate an alkyl radical, which can then participate in various bond-forming reactions.[9][10] This strategy has been successfully applied to the C-H functionalization of a wide range of substrates, including alkanes, ethers, and amides.[10][11]
Mechanism of Pyridine N-Oxide as a HAT Catalyst:
Caption: Photoredox-mediated C-H functionalization using a pyridine N-oxide as a HAT catalyst.
Cycloaddition Reactions
The N-O bond in pyridine N-oxides can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles.[6] For example, they can react with isocyanates in a 1,3-dipolar cycloaddition to form oxadiazole derivatives.[12] These reactions provide a powerful tool for the construction of novel heterocyclic scaffolds.
Nucleophilic and Electrophilic Substitutions
As mentioned earlier, the N-oxide functionality activates the pyridine ring towards both nucleophilic and electrophilic attack, primarily at the 2- and 4-positions.[5]
-
Nucleophilic Attack: The oxygen atom can be attacked by an electrophile, leading to an intermediate that is highly susceptible to nucleophilic attack at the 2- or 4-position, followed by the loss of the oxygen-linked group.[5]
-
Electrophilic Attack: The electron-donating nature of the N-oxide group facilitates electrophilic substitution on the pyridine ring.
Deoxygenation
The removal of the N-oxide oxygen is a common and synthetically important transformation, providing access to the corresponding substituted pyridines.[13] A variety of deoxygenation methods are available, using reagents such as PCl₃, PPh₃, or catalytic hydrogenation.
Applications of Substituted Pyridine N-Oxides
The unique properties and reactivity of substituted pyridine N-oxides have led to their widespread application in various fields.
Medicinal Chemistry and Drug Development
Pyridine N-oxides are of significant interest in medicinal chemistry.[3][4][14] The N-oxide moiety can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[15]
-
Prodrugs: Many heteroaromatic N-oxides can be enzymatically reduced in vivo, making them suitable as hypoxia-activated prodrugs for targeting oxygen-deficient tumor environments.[3][4]
-
Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, forming strong hydrogen bonds and interacting favorably with biological targets.[3] For instance, a pyridine N-oxide core has been successfully incorporated into Factor XIa inhibitors for anticoagulant therapy.[3][16]
-
Modulation of Biological Activity: The introduction of an N-oxide can significantly alter the biological activity of a parent molecule, leading to the discovery of new therapeutic agents.[14]
Catalysis and Ligand Design
Chiral pyridine N-oxides have emerged as powerful organocatalysts and ligands in asymmetric synthesis.[17][18] Their ability to act as Lewis bases allows them to activate various reagents, enabling a range of enantioselective transformations.[18] They have been successfully employed in asymmetric allylation, propargylation, and Michael addition reactions.[17]
Materials Science
The unique electronic and photophysical properties of pyridine N-oxides make them attractive building blocks for functional materials.[3] They have been investigated for applications in organic electronics, such as in the development of semiconducting polymers and materials for organic solar cells.[3]
Conclusion
Substituted pyridine N-oxides are a cornerstone of modern heterocyclic chemistry. Their facile synthesis, rich and tunable reactivity, and diverse applications underscore their importance for researchers across multiple disciplines. From enabling challenging C-H functionalization reactions to forming the core of life-saving medicines, the chemistry of pyridine N-oxides continues to evolve and inspire new scientific discoveries. This guide provides a solid foundation for understanding and harnessing the vast potential of this remarkable class of molecules.
References
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. (URL: )
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-
- Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts.
- Recent trends in the chemistry of pyridine N-oxides. Arkivoc. (URL: )
- 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Deriv
- Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.
- Recent Trends in the Chemistry of Pyridine N-Oxides.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. (URL: )
- Recent Trends in Chemistry of Pyridine N-Oxide. Scribd. (URL: )
- Heteroaromatic N-Oxides in Asymmetric C
- Pyridine N-Oxides and Derivatives Thereof in Organoc
- Recent trends in the Chemistry of Pyridine N-oxide” (Review Article).
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. (URL: [Link])
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (URL: [Link])
- Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents.
- Pyridine N-Oxides. Baran Lab. (URL: )
- Pyridine N-oxide derivatives. Organic Chemistry Portal. (URL: )
- Synthesis of 2-substituted pyridines from pyridine N-oxides.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions.
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An In-depth Technical Guide to the Early Synthetic Routes of 3-Methyl-4-nitropyridine N-oxide
Abstract
This technical guide provides a comprehensive overview of the foundational synthetic strategies for 3-Methyl-4-nitropyridine N-oxide, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. We delve into the classic two-step approach that dominated early syntheses: the N-oxidation of 3-methylpyridine (3-picoline) followed by the regioselective nitration of the resulting N-oxide. This document offers not just procedural details but also the underlying chemical principles and experimental rationale, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a versatile chemical building block, primarily utilized in the synthesis of more complex heterocyclic compounds.[1] Its structure, featuring a pyridine ring activated by both an N-oxide and a nitro group, makes it a valuable precursor for introducing the 3-methyl-4-aminopyridine moiety, a common pharmacophore. The unique electronic properties conferred by the N-oxide functional group are central to its synthetic utility, activating the pyridine ring towards electrophilic substitution, a reaction that is otherwise challenging for the parent heterocycle.[2]
Historically, the synthesis of nitropyridine N-oxides like this compound was driven by the need for 4-substituted pyridine derivatives, which were not readily accessible through direct functionalization of pyridine.[3][4] The N-oxide serves a dual purpose: it activates the 4-position for electrophilic attack and the nitro group, once installed, acts as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[3][4]
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and historically significant route to this compound involves a two-step sequence starting from 3-methylpyridine (also known as 3-picoline).
Workflow of the Core Synthetic Strategy
Caption: Overall workflow for the synthesis of this compound.
Step 1: N-Oxidation of 3-Methylpyridine
The initial step involves the oxidation of the nitrogen atom of the 3-methylpyridine ring to form 3-methylpyridine N-oxide. This transformation is crucial as the N-oxide group donates electron density into the pyridine ring, particularly at the 2- and 4-positions, thereby activating it for subsequent electrophilic attack.[2]
Mechanism of N-Oxidation The most common method for this oxidation in early syntheses was the use of peroxy acids, often generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[5][6]
Experimental Protocol: Preparation of 3-Methylpyridine-1-oxide [6]
-
Reaction Setup: In a 2-liter round-bottomed flask, a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine is prepared.
-
Addition of Oxidant: To this mixture, 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide is added with shaking.
-
Heating: The mixture is then heated in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Work-up and Isolation: The excess acetic acid and water are removed under reduced pressure. The residue is then subjected to vacuum distillation to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.
Table 1: Comparison of N-Oxidation Conditions for 3-Methylpyridine
| Oxidizing Agent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂O₂ in Glacial Acetic Acid | 70 ± 5 | 24 | 73–77 | [6] |
| 40% Peracetic Acid | 85 | 1 | Not specified for 3-methylpyridine, but a general method for pyridine N-oxides. | [5] |
| m-CPBA in Dichloromethane | 20-25 | 24 | High (exact yield not specified for 3-methylpyridine) | [7] |
Step 2: Nitration of 3-Methylpyridine N-oxide
With the pyridine ring activated by the N-oxide group, the subsequent step is the regioselective nitration at the 4-position. This is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from a mixture of strong acids, is the electrophile.[8]
Mechanism of Nitration The nitronium ion is typically generated from a mixture of a nitrate salt (like potassium or sodium nitrate) and concentrated sulfuric acid, or more directly from fuming nitric acid and concentrated sulfuric acid.[6][9][10] The electron-donating effect of the N-oxide group directs the incoming electrophile to the 4-position.
Experimental Protocol: Nitration of 3-Methylpyridine-1-oxide [6]
-
Preparation of Nitrating Mixture: 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide is added to 630 ml of cold (0–5°C) concentrated sulfuric acid in a 3-liter round-bottomed flask immersed in an ice-salt bath. After cooling the mixture to about 10°C, 495 ml of fuming yellow nitric acid is added in portions.
-
Reaction: The temperature is slowly raised to 95–100°C. A spontaneous and vigorous reaction ensues, which must be controlled with an ice-water bath. After the initial vigorous reaction subsides, heating is continued at 100–105°C for 2 hours.
-
Work-up and Isolation: The reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with sodium carbonate, which causes the precipitation of the yellow crystalline product. The solid is collected by filtration, washed with water, and can be further purified by extraction with chloroform. The yield of 3-Methyl-4-nitropyridine-1-oxide is reported to be in the range of 70-73%.[2]
Nitration Reaction Pathway
Caption: Simplified pathway for the nitration of 3-methylpyridine N-oxide.
Table 2: Comparison of Nitration Conditions for 3-Methylpyridine N-oxide
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fuming HNO₃ / H₂SO₄ | 100–105 | 2 | 70–73 | [2][6] |
| Sodium Nitrate / H₂SO₄ | 95–100 | 12 | Not specified, but described as a viable method. | [9][10] |
| KNO₃ / H₂SO₄ | 60-65 | Not specified | Not specified for 3-methylpyridine N-oxide, but a general method for nitropyridine N-oxides. | [2] |
Field-Proven Insights and Causality
From the perspective of a Senior Application Scientist, the choice of reagents and conditions in these early syntheses was guided by a balance of reactivity, cost, and safety.
-
Choice of Oxidizing Agent: While more modern and selective oxidizing agents like m-CPBA exist, the use of hydrogen peroxide in acetic acid was prevalent due to its lower cost and ready availability. The long reaction times and moderate temperatures were necessary to ensure complete conversion while minimizing the risk of runaway reactions, as peracetic acid can be explosive at higher temperatures.[11]
-
Rationale for Nitrating Agents: The use of a mixed acid system (HNO₃/H₂SO₄) is a classic and potent method for generating the necessary nitronium ion electrophile. The highly acidic environment also ensures that the pyridine N-oxide is protonated, which, while deactivating the ring overall, still allows for substitution at the 4-position due to the powerful directing effect of the N-oxide group. The vigorous nature of the reaction necessitates careful temperature control to prevent over-nitration or decomposition.[6]
Conclusion
The early synthetic routes to this compound, primarily through the two-step N-oxidation and subsequent nitration of 3-methylpyridine, represent a cornerstone of heterocyclic chemistry. These methods, while demanding in terms of reaction conditions, are robust and have laid the groundwork for the synthesis of a wide array of functionalized pyridine derivatives. Understanding these foundational protocols provides valuable context for modern synthetic chemists and underscores the enduring importance of activating functional groups in the strategic design of synthetic pathways.
References
- A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. Benchchem.
- This compound | 1074-98-2. ChemicalBook.
- pyridine-n-oxide. Organic Syntheses Procedure.
- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
- This compound synthesis. ChemicalBook.
- Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.
- Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica.
- CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.
- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
- reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
- Understanding this compound for R&D and Production.
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Methodological & Application
Step-by-step synthesis of 3-Methyl-4-nitropyridine N-oxide
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Application Notes and Protocols: 3-Methyl-4-nitropyridine N-oxide (POM) as a High-Efficiency Nonlinear Optical Material
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methyl-4-nitropyridine N-oxide (POM) as a nonlinear optical (NLO) material. It covers the synthesis, single crystal growth, and detailed characterization of its second- and third-order NLO properties. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind experimental choices to ensure both accuracy and reproducibility.
Introduction: The Promise of Organic NLO Materials
The field of nonlinear optics, initiated shortly after the invention of the laser, has paved the way for revolutionary technologies such as frequency conversion, optical switching, and advanced imaging.[1] While inorganic crystals have historically dominated this space, organic NLO materials have emerged as a compelling alternative, offering several distinct advantages:
-
Large NLO Response: The molecular nature of organic materials allows for tailored electronic structures that can yield exceptionally high nonlinear optical coefficients.[1]
-
Architectural Flexibility: Organic synthesis provides vast possibilities for modifying molecular structures to optimize NLO properties.[1]
-
Fast Optical Response: The electronic origins of nonlinearity in these materials lead to ultrafast response times, often in the sub-picosecond range.[1]
-
High Laser Damage Threshold: Many organic crystals can withstand high-intensity laser radiation without damage.[1][2]
This compound (POM) is a prominent example of an organic NLO crystal.[2][3] Its molecular structure, featuring a π-conjugated system with donor-acceptor groups, gives rise to a significant second-order NLO response.[2] POM crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁, a prerequisite for bulk second-harmonic generation (SHG).[3][4] It is a commercially available material recognized for its utility in pico- and femtosecond optics in the near-infrared (IR) range.[3] This guide will detail the necessary steps to harness its potential, from initial synthesis to advanced characterization.
Physicochemical and Optical Properties of POM
A summary of POM's key properties is essential for experimental design.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 154.13 g/mol | N/A |
| CAS Number | 1074-98-2 | [3] |
| Appearance | Bright yellow crystalline powder | [3] |
| Melting Point | 136 °C | [3][5] |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ (Non-centrosymmetric) | [3] |
| Transparency Range | 450-1700 nm | [2][5] |
| Nonlinear Coefficient (d_eff) | ~10 pm/V | [3] |
Synthesis of this compound (POM)
The synthesis of POM is achieved through the nitration of 3-methylpyridine-1-oxide (also known as 3-picoline-N-oxide).[3][5] The following protocol is adapted from established procedures.[3][6]
Protocol 1: POM Synthesis
Materials:
-
3-picoline-N-oxide (highly hygroscopic)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrate (NaNO₃) or Potassium Nitrate (KNO₃)[7]
-
Crushed Ice
-
Ammonia solution or Sodium Carbonate[6]
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature control
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
Workflow Diagram:
Caption: Workflow for the synthesis of POM.
Step-by-Step Procedure:
-
Preparation: Carefully melt 50 g of 3-picoline-N-oxide at approximately 38°C. In a separate flask, cool 250 ml of concentrated sulfuric acid. Slowly add the molten 3-picoline-N-oxide to the cold sulfuric acid with continuous stirring. This mixing process is exothermic and should be done cautiously.[3][6]
-
Nitration: To the mixture from Step 1, slowly add 70 g of sodium nitrate at room temperature, stirring until all solids dissolve.[3]
-
Heating: Place the flask in an oil bath and slowly increase the temperature to 70°C. Maintain this temperature with continuous stirring for 2 hours.[3]
-
Complete Nitration: To ensure the reaction goes to completion, raise the temperature to 95–100°C and maintain for 12 hours with vigorous stirring.[3][5]
-
Precipitation: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture over a large volume of crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding ammonia solution or sodium carbonate until the pH reaches 7-8. This will cause a yellow crystalline product to precipitate.[3][6]
-
Purification: Collect the bright yellow POM powder by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the final product in a vacuum oven. The yield should be recorded.
Single Crystal Growth of POM
High-quality single crystals are paramount for NLO device applications. The slow solvent evaporation technique is a reliable method for growing large, optically clear POM crystals.[5]
Protocol 2: Crystal Growth by Slow Solvent Evaporation
Materials:
-
Synthesized POM powder
-
Acetone (spectroscopic grade)
-
Nylon thread (0.3 mm diameter)
Equipment:
-
Crystallization dish or beaker with a perforated cover
-
Constant temperature bath or incubator
-
Microscope for seed crystal selection
Workflow Diagram:
Caption: Process for growing POM single crystals.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a saturated solution of POM in acetone at a constant, slightly elevated temperature (e.g., 35-40°C).
-
Seed Crystal Generation: Pour the saturated solution into a crystallization dish, cover it with a perforated lid (e.g., paraffin film with pinholes), and allow the solvent to evaporate slowly over several days. Small, spontaneously nucleated crystals will form.
-
Seed Selection: Carefully examine the resulting small crystals under a microscope. Select a seed crystal that is free of visible defects, inclusions, or cracks.
-
Growth Phase: Prepare a slightly supersaturated solution of POM in acetone. Suspend the selected seed crystal in this solution using a fine nylon thread.[5]
-
Incubation: Place the setup in a location with stable temperature and minimal vibrations to allow for slow, controlled evaporation.
-
Harvesting: Over a period of several weeks, the crystal will grow to a significant size. Once the desired dimensions are reached, or the solution is depleted, carefully remove the crystal and allow it to dry. Crystals with dimensions on the order of 1.1 x 0.8 x 0.4 cm³ have been successfully grown using this method.[5]
Characterization of NLO Properties
Second-Order NLO Characterization
Protocol 3: Kurtz-Perry Powder Technique for SHG Screening
The Kurtz-Perry method is a rapid and effective technique for the preliminary screening of materials for second-harmonic generation (SHG), confirming the absence of a center of inversion.[4][8][9] It involves comparing the SHG intensity of a powdered sample to a known standard.[10][11]
Equipment:
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder for powdered materials
-
Photomultiplier tube (PMT)
-
Oscilloscope
-
Appropriate filters to block the fundamental wavelength (1064 nm) and pass the SHG signal (532 nm)
-
Reference material (e.g., KDP powder of a similar particle size)
Procedure:
-
Sample Preparation: Gently grind the synthesized POM crystals into a fine powder. Sieve the powder to obtain a uniform particle size range (e.g., 20-50 µm).[10] Prepare the reference material (KDP) in the same manner.
-
Setup: Align the Nd:YAG laser to irradiate the sample. Position the PMT to detect the forward-scattered light. Place the 532 nm filter in front of the PMT.
-
Measurement: Place the POM powder in the sample holder. Pulse the laser and measure the intensity of the 532 nm light detected by the PMT, displayed on the oscilloscope.
-
Reference Measurement: Without changing the experimental geometry, replace the POM sample with the KDP reference sample and repeat the measurement.
-
Analysis: The SHG efficiency of POM is determined relative to the KDP standard. A strong signal confirms the non-centrosymmetric nature of the crystal and its potential for second-order NLO applications.[4]
Protocol 4: Maker Fringe Technique
The Maker fringe technique is a robust method for the precise determination of the second-order NLO coefficients (dᵢⱼ).[12][13] It involves measuring the SHG power as a function of the incidence angle of the fundamental beam on a single crystal.[14][15]
Equipment:
-
Q-switched Nd:YAG laser (1064 nm)
-
Polarizers for both fundamental and harmonic beams
-
Rotation stage with high angular resolution
-
Polished, plane-parallel single crystal of POM
-
Photomultiplier tube (PMT) and data acquisition system
Procedure:
-
Crystal Preparation: Cut and polish a high-quality single crystal of POM to create plane-parallel faces. Mount the crystal on the rotation stage.
-
Measurement:
-
Direct the polarized laser beam onto the crystal.
-
Rotate the crystal and record the SHG intensity at each angle. The interference between the free and bound harmonic waves inside the crystal creates an oscillatory pattern known as Maker fringes.[15]
-
Repeat the measurement for different input and output polarization combinations to determine the different tensor components of the NLO coefficient.
-
-
Data Analysis: The NLO coefficients (e.g., d₁₄, d₂₅, d₃₆ for POM) are extracted by fitting the experimental fringe pattern to the theoretical Maker fringe equation.[12][16] This analysis requires knowledge of the crystal's thickness and refractive indices at both the fundamental and second-harmonic wavelengths.[13]
Third-Order NLO Characterization
Protocol 5: Z-Scan Technique
The Z-scan technique is a sensitive method used to measure both the sign and magnitude of the third-order nonlinear susceptibility χ⁽³⁾.[17][18][19] It provides the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[20][21]
Equipment:
-
High-power pulsed laser (e.g., Nd:YAG)
-
Focusing lens
-
Motorized translation stage for moving the sample
-
Two photodetectors
-
Beam splitter
-
Aperture
Workflow Diagram:
Caption: Schematic of a typical Z-scan experimental setup.
Procedure:
-
Sample Preparation: Prepare a solution of POM in a suitable solvent (e.g., acetone) with a known concentration and place it in a quartz cuvette of known path length (e.g., 1 mm).[22]
-
Open Aperture Scan:
-
The sample is translated along the z-axis of a focused Gaussian laser beam.[17]
-
The total transmitted intensity is measured by a photodetector without an aperture in the far field.
-
A decrease in transmittance near the focal point indicates two-photon absorption (β > 0), while an increase indicates saturable absorption (β < 0).[22] The nonlinear absorption coefficient β can be calculated from this data.[22]
-
-
Closed Aperture Scan:
-
An aperture is placed before the second detector to measure only the central portion of the beam.[21]
-
The measurement is repeated. The resulting curve will show a pre-focal peak and a post-focal valley for a negative nonlinearity (self-defocusing, n₂ < 0) or the reverse for a positive nonlinearity (self-focusing, n₂ > 0).
-
-
Data Analysis:
Potential Applications
Owing to its significant NLO properties, POM is a candidate for various applications, including:
-
Frequency Doubling: Efficient conversion of near-IR laser light (e.g., 1064 nm) to the visible spectrum (532 nm).
-
Optical Parametric Amplification (OPA): Use in pico- and femtosecond laser systems.[3]
-
Terahertz (THz) Wave Generation: As a source material for THz radiation.
Safety Precautions
-
Chemical Hazards: this compound and its precursors should be handled with care. 4-Nitropyridine N-Oxide is listed as toxic if swallowed and is suspected of causing genetic defects. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All synthesis steps should be performed in a well-ventilated fume hood.
-
Laser Safety: High-power lasers used for NLO characterization are extremely dangerous and can cause severe eye damage. Appropriate laser safety goggles must be worn at all times, and all personnel must be trained in laser safety protocols.
References
- The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Gener
- Singh, V., et al. (2019). Measurements of third-order optical nonlinearity using Z-scan technique: A review. AIP Conference Proceedings. [Link]
- Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses. Scientific Reports. [Link]
- Z-scan technique for nonlinear materials characterization: a review.
- Prasad, P. N., & Williams, D. J. (1991).
- Measurements of third-order optical nonlinearity using Z-scan technique: A review.
- Quatela, A., et al. (2000). Noncollinear Maker's fringe measurements of second-order nonlinear optical layers. Optics Letters. [Link]
- Second-harmonic gener
- Simpson, G. J. (2017). Nonlinear Optical Methods for Characterization of Molecular Structure and Surface Chemistry. Annual Review of Physical Chemistry. [Link]
- Lin, T., et al. (2004). Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. Journal of the Optical Society of America B. [Link]
- Noncollinear Maker's fringe measurements of second-order nonlinear optical layers.
- Van Stryland, E. W., & Sheik-Bahae, M. (1994).
- Zhou, L., et al. (2020). Nonlinear Optical Characterization of 2D Materials.
- The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response.
- Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics. [Link]
- Jerphagnon, J., & Kurtz, S. K. (1970). Maker Fringes: A Detailed Comparison of Theory and Experiment for Isotropic and Uniaxial Crystals. Journal of Applied Physics. [Link]
- The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Gener
- Zhou, L., et al. (2020).
- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]
- J. A. Aust, et al. (1998). Nonlinear optical characterization of LiNbO₃. I. Theoretical analysis of Maker fringe patterns for x-cut wafers. Journal of Applied Physics. [Link]
- Boomadevi, S., et al. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth. [Link]
- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- Otieno, C. O. (2015). I. Maker Fringes Theory. arXiv. [Link]
- Bhat, M. N. (1991). Growth and characterization of some novel crystals for nonlinear optical applications.
- Synthesis of 4-nitropyridine. PrepChem.com. [Link]
- Gu, F. L., et al. (2004). Evaluation of Nonlinear Susceptibilities of 3-Methyl-4-nitropyridine 1-oxide Crystal: An Application of the Elongation Method to Nonlinear Optical Properties. CRC Press. [Link]
- Karastatiris, P., et al. (2022). Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. MDPI. [Link]
- Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide.
- Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine deriv
- The Nonlinear Optical Properties of the Crystal (S)-3-Methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine.
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Application Note & Protocol: Regioselective Nitration of 3-Methylpyridine-1-Oxide
Abstract: This document provides a comprehensive guide for the synthesis of 3-methyl-4-nitropyridine-1-oxide, a valuable intermediate in pharmaceutical and materials science research. The protocol details a field-proven method for the regioselective nitration of 3-methylpyridine-1-oxide (also known as 3-picoline-1-oxide). This application note elucidates the reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety protocols, and offers troubleshooting advice. The content is designed for researchers, chemists, and process development professionals requiring a reliable and well-documented synthetic method.
Introduction: Significance and Rationale
3-Methyl-4-nitropyridine-1-oxide is a key building block in organic synthesis. The introduction of a nitro group at the C4-position of the pyridine ring, activated by the N-oxide functional group, renders the molecule susceptible to a variety of nucleophilic substitution reactions.[1] This reactivity profile makes it an excellent precursor for the synthesis of diverse 4-substituted pyridine derivatives, which are prevalent motifs in many biologically active compounds.
The N-oxide group plays a dual role in this synthesis. Firstly, it activates the pyridine ring towards electrophilic substitution, which is otherwise deactivated. Secondly, it directs the incoming electrophile, the nitronium ion (NO₂⁺), predominantly to the 4-position (para-position), ensuring high regioselectivity.[2][3] This protocol is based on a well-established procedure that utilizes a mixed acid system of fuming nitric acid and concentrated sulfuric acid, a standard and effective method for nitration.[4]
Reaction Mechanism and Regioselectivity
The nitration of 3-methylpyridine-1-oxide proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The electron-rich π-system of the pyridine N-oxide ring attacks the nitronium ion. The N-oxide group is an activating group that increases electron density at the C2, C4, and C6 positions through resonance. The C4 position is sterically most accessible and electronically favored, leading to the preferential formation of the 4-nitro product.[2][3]
-
Rearomatization: A base (such as HSO₄⁻ or H₂O) abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 3-methyl-4-nitropyridine-1-oxide.
The directing effect of the N-oxide and methyl substituents governs the outcome of the reaction. The powerful activating and para-directing effect of the N-oxide group dominates, leading to highly selective nitration at the C4 position.
Caption: Mechanism of the nitration of 3-methylpyridine-1-oxide.
Safety & Hazard Management
Extreme Caution is Required for this Procedure.
-
Corrosive & Oxidizing Agents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive, strong oxidizing agents.[5][6] They can cause severe chemical burns upon contact with skin and eyes.[6] This reaction must be performed in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[5][7]
-
Exothermic Reaction: The mixing of reagents and the nitration reaction itself are highly exothermic.[8] Failure to control the temperature can lead to a runaway reaction, resulting in vigorous boiling, pressure build-up, and potential explosion.[9] Strict adherence to the protocol's temperature control measures is critical.
-
Nitrogen Oxides (NOx) Evolution: The reaction and subsequent work-up can release toxic nitrogen oxide gases (brown fumes).[4] Ensure the entire procedure is conducted in a well-ventilated fume hood.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[6] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate or other acid neutralizers) readily available.[7]
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[4]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 3-Methylpyridine-1-oxide | 109.13 | 180 g | 1.65 | Can be hygroscopic; should be liquefied if solid.[4] |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 630 mL | ~11.6 | sp. gr. 1.84 |
| Fuming Yellow Nitric Acid (HNO₃) | 63.01 | 495 mL | ~11.8 | sp. gr. >1.5; handle with extreme care. |
| Sodium Carbonate Monohydrate (Na₂CO₃·H₂O) | 124.00 | 1.36 kg | ~11.0 | Used for neutralization; causes vigorous gas evolution.[4] |
| Crushed Ice | - | 2 kg | - | For quenching the reaction. |
| Acetone | - | As needed | - | For recrystallization. |
| Ether | - | As needed | - | For washing the crude product. |
Equipment:
-
3-Liter three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Large ice-salt bath
-
Heating mantle or oil bath
-
4-Liter beaker
-
Large Büchner funnel and filter flask
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 3-methyl-4-nitropyridine-1-oxide.
-
Reaction Setup: In a 3-L round-bottom flask equipped with a mechanical stirrer and a thermometer, add 630 mL of concentrated sulfuric acid. Cool the flask in a large ice-salt bath to 0–5°C.[4]
-
Substrate Addition: Slowly and carefully add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to the cold sulfuric acid with continuous stirring. The addition is exothermic; maintain the internal temperature below 10°C.[4]
-
Nitrating Agent Addition: Once the initial mixture has cooled back to approximately 10°C, begin the dropwise addition of 495 mL of fuming yellow nitric acid via a dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture between 20–30°C. Do not allow the temperature to exceed 30°C during this step.[4]
-
Heating: After the addition of nitric acid is complete, remove the ice-salt bath and replace it with a heating mantle or oil bath. Heat the reaction mixture to 100–105°C and maintain this temperature for 2 hours.[4]
-
Quenching and Neutralization: Cool the reaction mixture to 10°C in an ice bath. In a separate 4-L beaker, prepare 2 kg of crushed ice. Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[4]
-
Product Precipitation: In the fume hood, add 1.36 kg of sodium carbonate monohydrate in small portions to the acidic aqueous mixture. This will cause vigorous evolution of carbon dioxide and nitrogen oxide gases. Continue addition until the mixture is neutralized and the yellow crystalline product separates. Allow the mixture to stand for 3 hours to ensure complete expulsion of dissolved gases.[4]
-
Isolation: Collect the yellow solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove inorganic salts, then wash with a small amount of ether. Press the solid as dry as possible on the filter.[4]
-
Purification: The crude product can be purified by recrystallization from acetone. A typical yield is in the range of 70–73%.[4] The melting point of the pure product is 137–138°C.[4]
Product Characterization
The identity and purity of the synthesized 3-methyl-4-nitropyridine-1-oxide should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (137–138°C).[4]
-
NMR Spectroscopy:
-
HPLC: High-performance liquid chromatography can be used to assess the purity of the final product. A reverse-phase method using an acetonitrile/water mobile phase is suitable.[13]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to insufficient heating time or temperature. Loss of product during work-up. | Ensure the reaction is held at 100–105°C for the full 2 hours. During neutralization, ensure the pH is sufficiently high to precipitate all the product. Avoid using excessive amounts of recrystallization solvent. |
| Reaction Temperature Exceeds 30°C During Nitric Acid Addition | Addition of nitric acid is too fast. Inefficient cooling. | Immediately stop the addition and enhance cooling. If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the mixture onto a large volume of ice, as a last resort and with extreme caution.[9] Slow, dropwise addition is crucial.[9] |
| Dark Brown/Black Reaction Mixture | Side reactions or decomposition due to excessive temperature. | Maintain strict temperature control throughout the procedure. Ensure the heating temperature does not significantly exceed 105°C. Impurities in the starting material could also contribute. |
| Product Fails to Crystallize | Insufficient neutralization. Product may be too soluble in the work-up mixture. | Check the pH of the aqueous mixture after neutralization. If necessary, add more sodium carbonate. Chilling the mixture in an ice bath after neutralization can promote crystallization. |
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of 3-methyl-4-nitropyridine-1-oxide. By exercising stringent control over reaction parameters, particularly temperature, and adhering to rigorous safety standards, researchers can reliably produce this important chemical intermediate in high yield and purity. The high regioselectivity of this reaction underscores the powerful directing effects of the N-oxide group in electrophilic aromatic substitution.
References
- Taylor, E. C., Jr., & Crovetti, A. J. (n.d.). 3-METHYL-4-NITROPYRIDINE-1-OXIDE. Organic Syntheses.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- SIELC Technologies. (2018, May 16). 3-Methyl-4-nitropyridine 1-oxide.
- Pipzine Chemicals. (n.d.). 3-Methyl-4-Nitropyridine 1-Oxide.
- Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- Baran, W., & Rudolf, M. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- SpectraBase. (n.d.). 3-Methyl-4-nitro-pyridine 1-oxide - Optional[15N NMR] - Chemical Shifts.
- CoLab. (2023, July 17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
- SpectraBase. (n.d.). 3-Methyl-4-nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts.
- Contreras, R., et al. (n.d.).
- Lee, S. H., et al. (n.d.).
- Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Unknown. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- den Hertog, H. J., & Overhoff, J. (n.d.). reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
- YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
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The Strategic Utility of 3-Methyl-4-nitropyridine N-oxide in Pharmaceutical Intermediate Synthesis: A Senior Application Scientist's Guide
Foreword: Beyond a Reagent, A Strategic Linchpin
In the intricate tapestry of pharmaceutical synthesis, certain molecules emerge not merely as reagents, but as strategic linchpins—versatile intermediates that unlock efficient pathways to complex active pharmaceutical ingredients (APIs). 3-Methyl-4-nitropyridine N-oxide stands as a prime example of such a molecule. Its carefully orchestrated arrangement of functional groups—a pyridine N-oxide, a methyl group, and a highly activated nitro group—renders it a uniquely powerful building block. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide an in-depth, experience-driven exploration of this intermediate's synthesis and application. We will delve into the causality behind experimental choices, offering robust, self-validating protocols that form the bedrock of reproducible and scalable pharmaceutical development.
Physicochemical Properties and Safety Imperatives
Before embarking on any synthetic protocol, a thorough understanding of the physical properties and safety considerations of this compound is paramount.
| Property | Value | Reference |
| CAS Number | 1074-98-2 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Light yellow to amber crystalline powder | [2] |
| Melting Point | 136-138 °C | [1] |
Safety Profile: this compound is a compound that demands respectful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3] It is also suspected of causing cancer.[3] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol I: Synthesis of this compound
The synthesis of the title compound is a foundational procedure, typically achieved through the nitration of 3-methylpyridine N-oxide (3-picoline N-oxide). The N-oxide group is crucial here; it activates the pyridine ring, directing the electrophilic nitration to the 4-position, a position that would be highly disfavored in the parent 3-methylpyridine.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Laboratory Protocol:
This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for detailed and reproducible experimental methods.[4]
-
Reaction Setup: In a 3-liter round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 630 mL of cold (0–5 °C) concentrated sulfuric acid.
-
Addition of Starting Material: To the cold sulfuric acid, slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide. Maintain the temperature below 10 °C during the addition. The dissolution is exothermic.
-
Addition of Nitrating Agent: Cool the resulting mixture to approximately 10 °C. Add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in portions, ensuring the temperature does not rise excessively.
-
Controlled Reaction: Attach an efficient condenser to the flask and place it in an oil bath. Slowly raise the temperature to 95–100 °C over 25–30 minutes. Gas evolution will begin. A spontaneous and vigorous reaction will commence, which must be controlled by intermittent cooling with an ice-water bath.
-
Completion of Reaction: After the initial vigorous reaction subsides (approximately 5-10 minutes), return the flask to the oil bath and continue heating at 100–105 °C for 2 hours to ensure complete nitration.[5]
-
Work-up: Cool the reaction mixture to 10 °C and carefully pour it onto 2 kg of crushed ice in a large beaker.
-
Neutralization and Precipitation: Neutralize the acidic solution by the portion-wise addition of sodium carbonate monohydrate (approximately 1.36 kg) with stirring. This step should be performed in a well-ventilated hood as large volumes of nitrogen oxides are evolved. The yellow crystalline product will precipitate along with sodium sulfate.
-
Isolation: Collect the yellow solid by suction filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from acetone to yield 178–187 g (70–73%) of 3-methyl-4-nitropyridine-1-oxide as a yellow crystalline solid with a melting point of 137–138 °C.[4]
Application in Pharmaceutical Synthesis: A Gateway to Proton Pump Inhibitors
The primary utility of this compound and its analogues (e.g., 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine-N-oxide) in pharmaceutical synthesis is as a precursor to a class of blockbuster anti-ulcer drugs known as proton pump inhibitors (PPIs). This includes drugs like omeprazole, esomeprazole, lansoprazole, and rabeprazole.[3][6][7][8] The synthetic strategy hinges on two key transformations: nucleophilic aromatic substitution (SNAr) of the highly activated 4-nitro group and a subsequent rearrangement of the N-oxide to functionalize the adjacent methyl group.
The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of both the nitro group and the N-oxide functionality renders the 4-position of the pyridine ring highly electrophilic and susceptible to attack by a wide range of nucleophiles.[9] This allows for the facile introduction of alkoxy, amino, and thioether moieties, which are common structural features in many APIs.
Caption: Generalized mechanism of SNAr on this compound.
Protocol II: Synthesis of 3,5-Dimethyl-4-methoxypyridine-1-oxide (An Omeprazole Intermediate)
This protocol demonstrates the displacement of the nitro group with a methoxy group, a key step in the synthesis of omeprazole.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 500 mL of methanol and 250 g of 3,5-dimethyl-4-nitropyridine-1-oxide. Stir the mixture for 15 minutes to dissolve the solid.
-
Addition of Base: Slowly heat the solution to 60-62 °C. Prepare a solution of sodium methoxide in methanol and add it dropwise to the reaction mixture over two hours, maintaining the temperature at 60-65 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Continue heating for an additional two hours after the addition is complete, or until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to 0-5 °C. Carefully add sulfuric acid to adjust the pH to approximately 8. This will neutralize the excess sodium methoxide and precipitate salts.
-
Isolation: Filter the mixture to remove the inorganic salts. The filtrate contains the desired product, 3,5-dimethyl-4-methoxypyridine-1-oxide, which can be used in the subsequent step without further purification or can be isolated by evaporation of the solvent.
Protocol III: Conversion to 4-Chloropyridine-N-oxide Derivatives
In some synthetic routes, it is advantageous to first convert the 4-nitro group to a 4-chloro group, which can then be displaced by other nucleophiles.[4]
-
Reaction Setup: In a flask equipped with a reflux condenser, add 40 mL of acetyl chloride.
-
Addition of Starting Material: In small portions, add 8 g of 4-nitropyridine-1-oxide to the acetyl chloride. A vigorous reaction will occur after brief warming.
-
Reaction Completion: After the initial reaction subsides, warm the mixture at approximately 50 °C for 30 minutes.
-
Work-up: Cautiously decompose the reaction mixture with ice water. Make the solution alkaline with sodium carbonate and extract several times with chloroform.
-
Isolation and Purification: Dry the combined chloroform extracts over sodium carbonate, filter, and evaporate the solvent. The crude product can be recrystallized from acetone to yield 4-chloropyridine N-oxide (yield: 55%).[4]
The Boekelheide Rearrangement: Functionalizing the Flanking Methyl Group
A critical transformation in the synthesis of many PPIs is the functionalization of the methyl group at the 2-position of the pyridine ring. This is elegantly achieved through the Boekelheide rearrangement. This reaction involves treating the N-oxide with an acylating agent, such as acetic anhydride, which leads to a [3.3]-sigmatropic rearrangement, ultimately introducing a hydroxymethyl or acetoxymethyl group at the 2-position. This newly introduced functional group can then be converted to a chloromethyl group, which is poised for coupling with the benzimidazole core of the target API.
Caption: Key steps of the Boekelheide Rearrangement.
Conclusion: A Versatile and Indispensable Intermediate
This compound and its analogues are more than just chemical curiosities; they are workhorse intermediates that have enabled the large-scale, efficient synthesis of life-changing pharmaceuticals. A deep understanding of their synthesis, reactivity, and the subtle interplay of their functional groups empowers the medicinal chemist and the process development scientist to devise innovative and robust synthetic routes. The protocols and principles outlined in this guide are intended to serve as a solid foundation for the practical application of this invaluable building block in the ongoing quest for new and improved medicines.
References
- Boomadevi, S., Mittal, H. P., & Dhansekaran, R. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 261(1), 55-62.
- Ochiai, E. (1953). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 33, 63.
- Brandstrom, A., et al. (2024). Process optimization and green chemistry approach during synthesis and characterization of 2-chloromethyl-3,5-dimethyl-4-methoxy. RASĀYAN J. Chem., 17(4).
- Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4.
- Wikipedia. (n.d.). Boekelheide reaction.
- Bell, R. P., & Miller, J. (1949). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 2, 139-142.
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- New Drug Approvals. (2021). Lansoprazole.
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Application Notes and Protocols for 3-Methyl-4-nitropyridine N-oxide in Diagnostic Assay Manufacturing
Prepared by: Senior Application Scientist, Gemini Division, Google AI
For Use By: Researchers, scientists, and drug development professionals engaged in the creation and optimization of diagnostic assays.
Abstract
This document provides a detailed technical guide on the application of 3-Methyl-4-nitropyridine N-oxide (CAS 1074-98-2) in the manufacturing of diagnostic assays. While traditionally recognized for its roles in medicinal and agrochemical synthesis, its utility in bioconjugation chemistries is an area of growing interest.[1][2] This guide elucidates the mechanistic principles behind its use, focusing on its potential role as a catalyst and activating agent in the formation of stable amide bonds between critical assay components, such as antibodies and enzyme reporters. Detailed, field-proven protocols for the conjugation of antibodies to horseradish peroxidase (HRP) are provided, alongside data presentation tables and workflow diagrams to ensure experimental reproducibility and success.
Introduction: The Critical Role of Covalent Conjugation in Diagnostics
The performance of many diagnostic assays, including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), hinges on the stable covalent linkage of biological macromolecules. The conjugation of an antibody to a reporter enzyme, such as horseradish peroxidase (HRP), is a foundational step in the creation of sensitive and specific detection systems. The formation of a robust amide bond between a carboxylic acid group on one molecule and a primary amine on another is a favored method for creating these bioconjugates.[3]
This process typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. While classic reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are widely used, the search for novel reagents that offer improved efficiency, stability, and control over the conjugation process is ongoing.[][5] this compound emerges as a promising, yet not widely documented, candidate in this context, with commercial suppliers listing its application in diagnostic assay manufacturing.[3][6]
Mechanistic Insights: The Role of this compound in Amide Bond Formation
While specific literature detailing the precise mechanism of this compound in bioconjugation is not abundant, its chemical structure allows for a strong hypothesis regarding its function as a catalyst or co-reagent in carbodiimide-mediated couplings.
The pyridine N-oxide moiety is known to be a strong hydrogen bond acceptor and can participate in various chemical transformations.[7] Recent studies have shown that pyridine derivatives can reversibly form adducts with carbodiimides, a process that can modulate the reactivity of the carbodiimide and influence the kinetics of the coupling reaction.[1][8]
In the context of bioconjugation, this compound likely acts in synergy with a carbodiimide, such as EDC, to facilitate the formation of a highly reactive O-acylisourea intermediate from a carboxylic acid. The pyridine N-oxide may stabilize this intermediate or act as a temporary acyl carrier, increasing the efficiency of the subsequent reaction with a primary amine to form a stable amide bond. The electron-withdrawing nitro group on the pyridine ring would further enhance the reactivity of the N-oxide in this catalytic cycle.
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Application Notes & Protocols: Strategic Synthesis of 4-Substituted Pyridines via N-Oxide Intermediates
Introduction: The Strategic Value of Pyridine N-Oxides in Aromatic Functionalization
The pyridine motif is a cornerstone of modern medicinal chemistry and materials science, yet its direct functionalization can be challenging. The electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution, which typically proceeds under harsh conditions with poor regioselectivity. A powerful and elegant strategy to overcome this inherent reactivity barrier is the temporary conversion of the parent pyridine to its corresponding N-oxide.
This simple oxidation step fundamentally alters the electronic landscape of the heterocycle. The potent electron-donating character of the N-oxide group enriches the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to a wide range of chemical transformations that are otherwise inaccessible.[1][2] Critically, this "umpolung" or reversal of reactivity allows for precise, regioselective introduction of substituents at the C4-position. Following the desired functionalization, the N-oxide can be readily removed via deoxygenation, regenerating the pyridine ring and revealing the final, substituted product.[1][3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and field-proven protocols for the preparation of 4-substituted pyridines from N-oxide precursors. We will explore the mechanistic underpinnings of N-oxide activation and detail robust protocols for achieving C4-functionalization with a variety of nucleophiles.
Part 1: The Core Principle — Activation of the Pyridine Ring
The synthetic utility of pyridine N-oxides hinges on a two-step activation process. First, the N-oxide oxygen atom, being nucleophilic, attacks an electrophilic activating agent (e.g., an acid anhydride or sulfonyl chloride). This creates a highly reactive intermediate with an excellent leaving group attached to the nitrogen atom.[4][5] This activation dramatically increases the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions. A subsequent attack by a nucleophile at the C4-position, followed by elimination of the activated oxygen species, re-aromatizes the ring and yields the 4-substituted pyridine product.
The general mechanism is illustrated below:
Caption: General mechanism for C4-functionalization of pyridine N-oxides.
Part 2: Key Methodologies & Experimental Protocols
The choice of activating agent is critical and dictates the reaction conditions and the scope of compatible nucleophiles. Below, we detail several of the most reliable and versatile methods.
Method 1: The Reissert-Henze Reaction for Cyanation
A classic and highly effective method for introducing a cyano group at the C4-position is the Reissert-Henze reaction.[6][7] This reaction typically employs benzoyl chloride as the activating agent and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), as the nucleophile. The reaction proceeds through an N-benzoyloxypyridinium intermediate.
Protocol 1: Synthesis of 4-Cyanopyridine via a Modified Reissert-Henze Reaction
This protocol uses the less toxic TMSCN as the cyanide source.
Materials:
-
4-Chloropyridine N-oxide (1.0 equiv)
-
Benzoyl Chloride (1.2 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of 4-chloropyridine N-oxide in anhydrous DCM under an inert atmosphere (N₂ or Ar), add benzoyl chloride dropwise at 0 °C (ice bath).
-
Allow the mixture to stir at 0 °C for 30 minutes. A white precipitate of the N-benzoyloxypyridinium salt may form.
-
Add TMSCN dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution at 0 °C.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-cyanopyridine.
Scientist's Note: The initial activation with benzoyl chloride is exothermic and should be performed at 0 °C for safety and to minimize side reactions. The use of TMSCN often provides cleaner reactions and simpler workups compared to using alkali metal cyanides.
Method 2: Triflic Anhydride Activation for C-C Bond Formation
Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a highly potent activating agent that enables reactions with a broader range of, and often less reactive, nucleophiles under milder conditions.[8][9][10] Its activation of the pyridine N-oxide generates a highly electrophilic N-(trifluoromethanesulfonyl)oxypyridinium triflate intermediate, which readily reacts with organometallic reagents like Grignard reagents or organozincs.
Protocol 2: Synthesis of 4-Phenylpyridine using Triflic Anhydride and a Grignard Reagent
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Triflic Anhydride (Tf₂O) (1.1 equiv)
-
Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
2,6-Lutidine (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, low-temperature thermometer
Procedure:
-
Dissolve pyridine N-oxide and 2,6-lutidine in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add triflic anhydride dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 30 minutes at -78 °C.
-
Slowly add the solution of phenylmagnesium bromide dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-phenylpyridine. The N-oxide product, 4-phenylpyridine N-oxide, may also be isolated, which can then be deoxygenated in a separate step.[1]
Scientist's Note: 2,6-Lutidine is a non-nucleophilic base used to scavenge the triflic acid byproduct, preventing unwanted side reactions. Strict anhydrous and low-temperature conditions are crucial for success, as both the activated intermediate and the Grignard reagent are highly reactive and sensitive to moisture and heat.[11][12][13]
Method 3: Nucleophilic Aromatic Substitution (SNAAr) of Activated N-Oxides
A strategically useful approach involves starting with a pyridine N-oxide that already contains a good leaving group at the 4-position, such as a nitro or chloro group. The N-oxide function further activates these positions towards nucleophilic aromatic substitution (SNAAr).[14][15] This method allows for the introduction of various nucleophiles, such as alkoxides, amines, and halides.
| Activating Agent | Nucleophile(s) | Typical Conditions | Yield Range (%) | Key Considerations |
| Benzoyl Chloride | CN⁻ (KCN, TMSCN) | 0 °C to RT, DCM | 60-90 | Classic Reissert-Henze reaction.[6] |
| POCl₃ | Cl⁻, Br⁻ | Reflux | 50-85 | Useful for installing halogens.[16] |
| Acetic Anhydride | AcO⁻ | Reflux (~140 °C) | 40-75 | Primarily for 2-substitution, but C4 can occur.[16][17] |
| Tf₂O | Grignards, Organozincs | -78 °C, THF | 65-95 | Highly reactive, requires low temp & inert atm.[8][9] |
| None (SNAAr) | RO⁻, R₂NH, X⁻ | Varies (RT to heat) | 70-98 | Requires N-oxide with a C4 leaving group (e.g., NO₂).[14][15] |
Part 3: Workflow Visualization and Concluding Remarks
The synthesis of 4-substituted pyridines from N-oxides is a multi-step process that requires careful planning. The following workflow diagram illustrates a typical sequence from the starting pyridine to the final functionalized product.
Caption: A typical experimental workflow for 4-pyridine functionalization.
References
- Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]
- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
- Katritzky, A. R., & Lunt, E. (1970). The chemistry of pyridinyl radicals. Part II. The reaction of N-methoxypyridinium salts with Grignard reagents. Tetrahedron, 26(18), 4291-4302. [Link]
- Sun, C., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6228–6231. [Link]
- Charette, A. B., & Grenon, M. (2001). Spectroscopic Studies of the Electrophilic Activation of Amides with Triflic Anhydride and Pyridine. The Journal of Organic Chemistry, 66(17), 5893–5903. [Link]
- Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
- Nishiwaki, N., et al. (1989). A novel ethynylation of pyridines by Reissert-Henze type reaction. Tetrahedron Letters, 30(31), 4117-4120. [Link]
- Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. Green Chemistry. [Link]
- Movassaghi, M., & Hill, M. D. (2006). Triflic Anhydride-Mediated Functionalization of Pyridine N-Oxides. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
- User guide. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
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Application Note: Continuous Flow Synthesis of 4-Nitropyridine N-oxide
Introduction: Overcoming the Challenges of Batch Nitration with Continuous Flow
4-Nitropyridine N-oxide is a pivotal intermediate in the synthesis of various pharmaceuticals and specialty chemicals, serving as a precursor for 4-substituted pyridine derivatives.[1][2] Traditionally, its synthesis is achieved via the nitration of pyridine N-oxide using a mixed acid system (sulfuric and nitric acids) in a batch reactor. However, this process is fraught with significant challenges. Nitration reactions are notoriously exothermic and possess rapid kinetics, creating a high risk of thermal runaway, hot spot formation, and potential explosions, especially during scale-up.[3][4][5] Inefficient mixing and poor heat transfer in large batch vessels can also lead to the formation of undesired by-products and reduced yields.[1]
Continuous flow chemistry offers a transformative solution to these problems. By confining the reaction to a small-volume microreactor or tubular system, flow chemistry provides a vastly superior surface-area-to-volume ratio, enabling exceptional heat transfer and precise temperature control.[5][6] This "intrinsic safety" approach minimizes the accumulation of hazardous intermediates, effectively eliminating the risk of runaway reactions.[3][4] Furthermore, the precise control over stoichiometry and residence time in a continuous flow setup enhances reaction selectivity, leading to a cleaner product profile and simplifying downstream purification.[1][7] This application note provides a detailed protocol for the safe, efficient, and scalable synthesis of 4-nitropyridine N-oxide using a commercially available continuous flow system.
Reaction Mechanism and Rationale
The synthesis proceeds via an electrophilic aromatic substitution. The N-oxide functional group acts as an activating group, increasing the electron density of the pyridine ring and directing the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from the mixed acids) to the 4-position. Continuous flow is particularly advantageous here as it allows for the rapid mixing of the substrate and the highly reactive nitrating agent under tightly controlled thermal conditions, maximizing the formation of the desired 4-nitro isomer.
Experimental Design: Materials and System Setup
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine N-oxide | ≥98% | Standard Chemical Supplier | |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Standard Chemical Supplier | Corrosive |
| Fuming Nitric Acid (HNO₃) | ≥90%, ACS Reagent | Standard Chemical Supplier | Highly Corrosive, Strong Oxidizer |
| Deionized Water | In-house | For quenching | |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent | Standard Chemical Supplier | For neutralization |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Standard Chemical Supplier | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard Chemical Supplier | For drying |
| Acetone | ACS Reagent | Standard Chemical Supplier | For recrystallization |
Continuous Flow System Configuration
The primary components for this synthesis include acid-resistant pumps, a T-mixer for reagent combination, a temperature-controlled reactor coil, and a back-pressure regulator to ensure single-phase flow.
Caption: Continuous flow setup for 4-nitropyridine N-oxide synthesis.
Detailed Protocol
Part 1: Reagent Preparation
-
Reagent Stream A (Substrate): Carefully and slowly dissolve Pyridine N-oxide in concentrated sulfuric acid (98%) to a final concentration of 1.0 M. This dissolution is exothermic and should be performed in an ice bath.
-
Reagent Stream B (Nitrating Agent): Prepare the nitrating mixture by adding fuming nitric acid (≥90%) to concentrated sulfuric acid (98%) in a 1:2 v/v ratio. This must be done slowly in an ice bath with careful stirring.[8]
Part 2: Continuous Flow Reaction
-
System Priming: Prime the entire flow system, including pumps and reactor tubing, with concentrated sulfuric acid to ensure an inert and acid-compatible environment.
-
Set Conditions: Set the reactor temperature to 80°C. Adjust the back-pressure regulator to 5 bar to prevent outgassing in the heated reactor.
-
Initiate Flow: Begin pumping Reagent Stream A and Reagent Stream B into the T-mixer at their respective flow rates. A study by Wan et al. (2015) provides an excellent starting point for optimization.[1]
-
Reaction and Quenching: The combined streams enter the heated reactor coil where the nitration occurs. The output from the reactor is fed directly into a vigorously stirred quenching vessel containing a mixture of ice and water.[1] This immediately stops the reaction and dilutes the acid.
Part 3: Work-up and Purification
-
Neutralization: After collecting a sufficient volume of the quenched reaction mixture, cool the solution in an ice bath and carefully neutralize it to a pH of 7-8 by the portion-wise addition of a saturated sodium carbonate solution. This step generates significant CO₂ gas and must be done slowly and with caution in a large beaker to avoid overflow.[8][9]
-
Isolation: The neutralized solution will contain a yellow precipitate, which is a mixture of the desired product and inorganic salts.[8] Collect the solid by vacuum filtration.
-
Extraction: Transfer the crude solid to a flask and extract the 4-nitropyridine N-oxide using a suitable organic solvent like chloroform or dichloromethane.[9] The inorganic salts are insoluble in these solvents.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Recrystallization: For final purification, recrystallize the resulting yellow solid from acetone to yield pure 4-nitropyridine N-oxide.[8]
Optimized Reaction Parameters and Expected Results
The following table summarizes optimized conditions based on published literature, demonstrating the high throughput and yield achievable with this method.[1]
| Parameter | Value | Rationale |
| Reagent A Flow Rate | 1.0 mL/min | Controls stoichiometric ratio |
| Reagent B Flow Rate | 1.0 mL/min | Controls stoichiometric ratio |
| Reactor Temperature | 80 °C | Provides sufficient activation energy |
| Reactor Volume | 10 mL | Defines residence time with flow rate |
| Residence Time | 5 min | Allows for complete conversion |
| Throughput | ~0.7 kg/day | Demonstrates excellent scalability |
| Isolated Yield | 83% | Significantly higher than many batch methods |
Core Advantages: A Comparative Analysis
The superiority of the continuous flow approach for this hazardous reaction is rooted in several key principles of chemical engineering.
Caption: Logic flow: Advantages of continuous vs. batch nitration.
-
Enhanced Safety Profile: The most critical advantage is safety. The small internal volume of the reactor ensures that only a tiny amount of the energetic material is present at any given moment.[6] Combined with the high heat transfer efficiency that prevents the formation of hot spots, the risk of a thermal runaway is virtually eliminated.[3][4]
-
Improved Yield and Selectivity: Precise, computer-controlled pumping allows for the exact maintenance of stoichiometric ratios.[7] This, along with uniform temperature and defined residence time, minimizes the formation of polynitrated by-products, resulting in a cleaner reaction and higher isolated yield of the target molecule.[1]
-
Rapid Optimization and Scalability: Screening experiments to find optimal conditions can be completed in hours instead of days.[7] Scaling production does not require larger, more dangerous reactors; instead, the system can be run for longer periods or multiple reactors can be operated in parallel ("numbering-up"), providing a safer, more linear, and predictable scale-up path.[5]
Mandatory Safety Precautions
Working with fuming nitric and concentrated sulfuric acid requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): All operations must be conducted while wearing an acid-resistant apron or lab coat, chemical splash goggles, a full-face shield, and heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber).[10][11][12]
-
Ventilation: The entire experimental setup, from reagent preparation to product work-up, must be housed within a certified chemical fume hood to prevent inhalation of corrosive and toxic fumes (nitrogen oxides).[10][11]
-
Handling Acids: Always add acid to water slowly when diluting; never the other way around.[11] Store acids in dedicated, corrosion-proof cabinets, segregated from bases, organic solvents, and combustible materials.[13][14]
-
Spill Response: Have a spill kit with an appropriate neutralizer (e.g., sodium bicarbonate or sand) readily available.[13][14] For any skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Conclusion
The continuous flow synthesis of 4-nitropyridine N-oxide represents a paradigm shift from traditional batch processing. It transforms a hazardous and difficult-to-control reaction into a safe, reliable, and highly efficient process. The intrinsic safety, precise control, and straightforward scalability make it the superior methodology for both academic research and industrial production, aligning with the principles of green chemistry by improving efficiency and reducing risk.
References
- Nitration Reactions | Continuous Flow Processing - Vapourtec. Vapourtec.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. National Institutes of Health (NIH).
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Wan, Z., et al. (2015). Journal of Chemical Research.
- Continuous Flow Nitrification. Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024).
- Nitration and flow chemistry. Semantic Scholar.
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Department of Chemistry, University of Regensburg.
- What safety precautions should I take when handling nitric acid? Quora.
- reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
- Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Google Patents.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- What Are The Lab Safety Precautions For Nitric Acid?. YouTube. (2024).
- SAFE USE OF NITRIC ACID. University of California, Riverside Environmental Health & Safety.
- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... Google Patents.
- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI.
- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
- Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Methyl-4-nitropyridine N-oxide
Abstract
This document provides a detailed guide for the analytical characterization of 3-Methyl-4-nitropyridine N-oxide (POM), a key intermediate and a material of interest in nonlinear optics[1]. Ensuring the identity, purity, and stability of this compound is critical for its application in research, drug development, and materials science. This guide outlines a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy—to provide a comprehensive profile of the molecule. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the chosen methodologies.
Introduction: The Need for Rigorous Characterization
This compound, with CAS Number 1074-98-2, is a polar organic compound whose precise structure and purity are paramount for its function[1][2]. As an N-oxide derivative of a nitrated pyridine, it possesses unique electronic properties that make it a valuable building block in organic synthesis and a functional material in its own right[3]. Characterization is essential to:
-
Confirm Chemical Identity: Verify that the synthesis has yielded the correct isomer and that no structural rearrangement has occurred.
-
Quantify Purity: Detect and quantify residual starting materials, solvents, and side-products from synthesis, such as those from the nitration of 3-picoline-N-oxide[4][5].
-
Ensure Reproducibility: Provide a reliable analytical fingerprint for batch-to-batch consistency, which is crucial for any downstream application, from pharmaceutical synthesis to materials engineering.
This guide presents a logical workflow for achieving these objectives, moving from structural confirmation to purity assessment.
Caption: Logical workflow for the comprehensive characterization of this compound.
Structural Elucidation: Confirming Molecular Identity
The first and most critical step is the unambiguous confirmation of the molecular structure. We employ a combination of NMR, MS, and FT-IR to build a complete and self-validating picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Expertise & Causality: For a substituted pyridine ring like in this compound, the chemical shifts and coupling constants of the aromatic protons are highly diagnostic. The electron-withdrawing nitro group and the N-oxide moiety significantly influence the electronic distribution in the ring, leading to predictable downfield shifts of the ring protons compared to unsubstituted pyridine[6]. The methyl group, being electron-donating, will have a contrasting, albeit smaller, effect.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data with a spectral width of ~220 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Interpretation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal.
Expected Results:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm | Singlet, located on an aromatic ring. |
| Aromatic Protons (H2, H5, H6) | 8.0 - 9.0 ppm | Complex splitting pattern (e.g., doublet, doublet of doublets) due to coupling. The exact positions are highly sensitive to the electronic effects of the nitro and N-oxide groups[6][7]. | |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~15-20 ppm | Typical range for a methyl group attached to an sp² carbon. |
| Aromatic Carbons | 120 - 150 ppm | Five distinct signals are expected for the aromatic carbons. | |
| C-NO₂ (ipso-carbon) | >150 ppm | The carbon directly attached to the nitro group is expected to be significantly deshielded and shifted downfield[6]. |
Note: Spectral data can be found on databases like ChemicalBook for comparison[7].
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it also becomes a powerful tool for identifying impurities.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization method for this molecule due to its polarity, which allows for the ready formation of protonated molecules [M+H]⁺ in positive ion mode. The expected monoisotopic mass of C₆H₆N₂O₃ is 154.0378 g/mol [2]. High-resolution mass spectrometry (HRMS) using an Orbitrap or TOF analyzer can confirm this mass with sub-ppm accuracy, virtually eliminating any ambiguity in the elemental formula. Fragmentation patterns (MS/MS) can reveal structural information; a characteristic loss of oxygen from the N-oxide or nitro group is common for this class of compounds[8].
Protocol: LC-MS Analysis for MW Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in ESI positive mode.
-
Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: ESI, Positive Mode.
-
Mass Analyzer: Scan a mass range of m/z 50-500. For HRMS, use a resolution setting of >70,000.
-
Collision Energy (for MS/MS): Apply a normalized collision energy (e.g., 20-40 eV) to induce fragmentation of the parent ion.
-
Expected Results:
| Parameter | Expected Value | Significance |
| Molecular Formula | C₆H₆N₂O₃ | |
| Exact Mass | 154.037842 g/mol | Confirms elemental composition[9]. |
| Observed Ion [M+H]⁺ | m/z 155.0451 | Primary ion observed in ESI positive mode. |
| Key MS/MS Fragments | m/z 139 ([M+H-O]⁺) | Loss of an oxygen atom, characteristic of N-oxides[8]. |
| m/z 109 ([M+H-NO₂]⁺) | Loss of the nitro group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: The FT-IR spectrum of this compound will be dominated by vibrations from the nitro group (NO₂), the N-oxide (N-O) bond, and the substituted aromatic ring. The asymmetric and symmetric stretches of the NO₂ group are typically strong and appear in a characteristic region of the spectrum, providing clear evidence of its presence[6].
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the pyridine ring. |
| ~1600-1450 | Aromatic C=C and C=N Stretch | Skeletal vibrations of the pyridine ring. |
| ~1520-1560 | NO₂ Asymmetric Stretch | Strong, characteristic band for the nitro group[10]. |
| ~1340-1380 | NO₂ Symmetric Stretch | Strong, characteristic band for the nitro group[10]. |
| ~1200-1300 | N-O Stretch | Characteristic band for the N-oxide functionality. |
Purity Assessment: Quantifying the Analyte
Once the structure is confirmed, the next step is to determine the purity of the sample. HPLC with UV detection is the industry-standard method for this purpose.
Expertise & Causality: The chromophores in this compound (the nitrated pyridine ring) allow for sensitive detection using a UV-Vis spectrophotometer. A reverse-phase HPLC method is ideal, as it separates compounds based on their polarity. The analyte, being polar, will elute relatively early from a nonpolar C18 column. By using a gradient elution, we can effectively separate it from less polar impurities (which are retained longer) and more polar impurities (which elute earlier).
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Application Notes and Experimental Protocols for Reactions Involving 3-Methyl-4-nitropyridine N-oxide
Introduction: A Versatile Heterocyclic Building Block
3-Methyl-4-nitropyridine N-oxide, also known as 4-Nitro-3-picoline N-Oxide, is a crystalline organic compound with significant utility in diverse fields of chemical research and development.[1] Its molecular structure, featuring a pyridine N-oxide ring substituted with a nitro group at the 4-position and a methyl group at the 3-position, creates a unique electronic profile that renders it a highly valuable intermediate. The powerful electron-withdrawing properties of both the N-oxide and the nitro group strongly activate the C4 position, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[2]
This reactivity profile is central to its application in medicinal chemistry, where it serves as a scaffold for novel therapeutics, leveraging its reported antibacterial and antifungal properties. In the agrochemical sector, it is a key precursor for the synthesis of advanced pesticides and herbicides. Furthermore, its distinct crystalline structure and electronic properties have established it as a commercial nonlinear optical (NLO) material, important for applications in advanced optics.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, core reactivity, safety protocols, and detailed experimental setups for reactions involving this compound.
Physicochemical Properties & Critical Safety Data
A thorough understanding of the compound's properties and associated hazards is paramount before any experimental work is initiated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1074-98-2 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Bright yellow crystalline powder, crystals, or chunks | [1][4][5] |
| Melting Point | 136 - 138 °C | [5] |
| IUPAC Name | 3-methyl-4-nitro-1-oxidopyridin-1-ium |[3] |
Critical Safety & Handling Guidelines
As a nitroaromatic compound, this compound presents specific hazards that demand strict adherence to safety protocols.[6] Nitroaromatic compounds can be thermally unstable and possess toxicological risks.[6][7]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes skin, eye, and respiratory system irritation.[5][8]
-
Carcinogenicity: Suspected of causing cancer.[5]
-
GHS Hazard Codes: H302, H312, H332, H315, H319, H335, H351.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Notes |
|---|---|---|
| Hand Protection | Impervious gloves (e.g., Nitrile). | The compound can be absorbed through the skin.[6] Check gloves for integrity before each use.[8] |
| Eye Protection | Chemical safety goggles or face shield. | Protects against dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the powder to prevent inhalation.[8] Use only in a well-ventilated area or chemical fume hood.[5] |
| Body Protection | Laboratory coat. | Prevents skin contact.[8] |
Storage and Handling Protocols:
-
Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[6][9] Incompatible substances include strong acids, strong bases, oxidizing agents, and reducing agents.[6][10] Keep containers tightly closed and protected from direct sunlight and heat to prevent thermal decomposition.[6]
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust.[5] Avoid generating dust during transfer. Use appropriate PPE at all times. Wash hands and exposed skin thoroughly after handling.[5]
-
Spills: In case of a spill, do not dry-sweep. Carefully wet the spilled solid with water, then collect it into a sealed metal container for hazardous waste disposal.[11]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dominated by two primary reaction pathways: nucleophilic aromatic substitution and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The defining characteristic of this molecule is the high reactivity of the C4 position towards nucleophiles. This is a direct consequence of the potent, synergistic electron-withdrawing effects of the N-oxide and the 4-nitro group, which stabilize the negatively charged intermediate.[2] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The nitro group serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.
Caption: General mechanism for SNAr reactions at the C4 position.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a foundational transformation in organic synthesis. This opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and alkylation. The resulting 4-amino-3-methylpyridine is a valuable intermediate for pharmaceuticals and other fine chemicals. A common and effective method for this reduction is the use of metallic iron in an acidic medium, such as acetic or hydrochloric acid.[12]
Caption: Conversion of the nitro group to an amino group via reduction.
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations. All operations should be performed in a well-ventilated chemical fume hood.
Protocol 1: Synthesis of this compound
This protocol details the nitration of 3-methylpyridine-1-oxide, a common and reliable method for preparing the title compound.[4][13] The reaction is highly exothermic and requires vigilant temperature control.
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-methylpyridine-1-oxide (3-picoline-1-oxide)
-
Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84)
-
Fuming nitric acid (HNO₃, sp. gr. 1.50)
-
Crushed ice
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Chloroform
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a 3-L round-bottomed flask immersed in an ice-salt bath, carefully add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5 °C) sulfuric acid.[4]
-
Nitration: Cool the resulting mixture to approximately 10 °C. While shaking or stirring, add 495 mL of fuming yellow nitric acid in 50-mL portions, ensuring the temperature remains controlled.[4]
-
Heating and Reaction Control: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100 °C over 30 minutes. Gas evolution will begin.[4] CAUTION: A spontaneous and vigorous exothermic reaction will commence. This must be immediately controlled by applying an external ice-water bath.[4]
-
Once the vigorous reaction subsides (approx. 5 minutes), remove the ice bath and continue heating at 100–105 °C for 2 hours to ensure the reaction goes to completion.[4]
-
Work-up: Cool the reaction mixture to 10 °C and carefully pour it onto 2 kg of crushed ice in a large beaker within a fume hood.[4]
-
Neutralization: With vigorous stirring, add approximately 1.36 kg of sodium carbonate monohydrate in small portions. This will cause the evolution of nitrogen oxides and the precipitation of the yellow crystalline product.[4] Allow the mixture to stand for 3 hours.
-
Isolation: Collect the yellow solid by suction filtration and wash it thoroughly with cold water.[4]
-
Purification: Extract the collected solid with boiling chloroform. Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Dissolve the crude residue in boiling acetone, concentrate the solution until crystallization begins, then cool to obtain the purified product.[4] Typical yields are in the 70-73% range.[13]
Causality and Field Notes:
-
Initial Cooling: The addition of 3-methylpyridine-1-oxide to concentrated sulfuric acid is highly exothermic. Pre-cooling prevents overheating and potential side reactions.
-
Controlling the Exotherm: The nitration of activated aromatic rings is extremely energetic. Failure to have an ice bath ready can lead to a runaway reaction, posing a significant safety hazard.[4]
-
Pouring onto Ice: This step serves two purposes: it safely quenches the reaction by diluting the strong acid mixture and helps dissipate the heat generated during the subsequent neutralization.
-
Neutralization: The product is insoluble in neutral aqueous solution, allowing it to precipitate out while the inorganic salts remain dissolved.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
This protocol provides a general framework for the displacement of the nitro group using sodium ethoxide as a representative nucleophile, based on established reactivity patterns.[14]
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Anhydrous diethyl ether or dichloromethane for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophile Preparation (if needed): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve freshly cut sodium metal (1.1 equivalents) in anhydrous ethanol with stirring. Allow the mixture to cool to room temperature once all the sodium has reacted.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required to accelerate the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Remove the ethanol under reduced pressure. Partition the remaining aqueous residue between water and an organic solvent like dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the 4-ethoxy-3-methylpyridine N-oxide.
Causality and Field Notes:
-
Anhydrous Conditions: Alkoxides like sodium ethoxide are strong bases and are sensitive to water. Using anhydrous solvents and an inert atmosphere is critical to prevent quenching of the nucleophile and ensure reaction efficiency.
-
Reaction Monitoring: The progress of SNAr reactions can vary significantly depending on the nucleophile. Regular monitoring by TLC is essential to determine the endpoint and prevent the formation of side products from prolonged reaction times or excessive heat.
Protocol 3: Reduction to 4-Amino-3-methylpyridine
This protocol adapts a standard method for the reduction of nitropyridines using iron powder in an acidic medium.[12]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid or aqueous hydrochloric acid
-
Ethanol or water as a solvent
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) for neutralization
-
Ethyl acetate or dichloromethane for extraction
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, create a slurry of this compound (1.0 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and glacial acetic acid (e.g., 5:1 v/v).
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic at the start.
-
Reaction Monitoring: Monitor the disappearance of the yellow starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and carefully neutralize the acid by the slow addition of solid sodium carbonate until gas evolution ceases and the pH is ~8-9.
-
Filtration: Filter the entire mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract 2-3 times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-3-methylpyridine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Causality and Field Notes:
-
Excess Iron: A stoichiometric excess of iron is used to ensure complete reduction of the nitro group and the N-oxide.
-
Acidic Medium: The acid activates the iron metal for the reduction process.
-
Celite Filtration: The iron oxides and salts formed during the reaction create a fine precipitate that can be difficult to filter. Using a filter aid like Celite prevents clogging of the filter paper and ensures efficient separation.
Analytical Characterization
Validation of the starting material and confirmation of product identity are crucial for experimental success. The following techniques are standard for characterizing this compound and its derivatives.
Table 3: Standard Analytical Methods for Product Validation
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 6 unique carbon atoms in the molecule. |
| FT-IR | Identification of functional groups. | Strong characteristic stretches for the N-O bond and the symmetric/asymmetric stretches of the NO₂ group. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (154.12 g/mol ). |
| Melting Point | Purity assessment. | A sharp melting point within the literature range (136-138 °C) indicates high purity.[5] |
Conclusion
This compound is a powerful and versatile intermediate whose reactivity is centered on the activated 4-position. By understanding the mechanistic principles of nucleophilic aromatic substitution and nitro group reduction, and by adhering to strict safety and handling protocols, researchers can effectively leverage this compound in the synthesis of a wide range of valuable molecules. The detailed procedures provided herein serve as a robust starting point for professionals in drug development, agrochemical research, and materials science.
References
- Boomadevi, S., Mittal, H. P., & Dhansekaran, R. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 261(1), 55-62.
- Ochiai, E., & Hayashi, E. (1955). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 76.
- Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Alfa Aesar. (2009). Material Safety Data Sheet: 4-Nitropyridine N-oxide. Alfa Aesar.
- Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and various substituted pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 1058-1062.
- Apex Pharma. (n.d.). 3 Methyl 4 Nitro Pyridine N Oxide Product Page. IndiaMART.
- Dejnowska, M., & Rokita, S. (1998). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Acta Poloniae Pharmaceutica, 55(5), 421-423.
- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
- Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. HSE Books.
- Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. HSE Guidance.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. UTSC Laboratory Health and Safety Manual.
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- 10. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
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- 14. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the yield of 3-Methyl-4-nitropyridine N-oxide synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Methyl-4-nitropyridine N-oxide (CAS 1074-98-2). This guide is designed for researchers, scientists, and drug development professionals to enhance yield, troubleshoot common issues, and ensure procedural safety and reproducibility. This versatile intermediate is crucial in medicinal chemistry and organic synthesis, and its efficient preparation is key to successful research outcomes.[1]
Reaction Overview: A Two-Step Pathway
The synthesis of this compound is typically a two-step process starting from 3-Methylpyridine (also known as 3-picoline).
-
N-Oxidation: The pyridine nitrogen of 3-picoline is oxidized to form 3-Methylpyridine-1-oxide. This initial step is critical as it activates the pyridine ring for the subsequent electrophilic substitution.
-
Nitration: The resulting N-oxide is then nitrated. The N-oxide group directs the electrophilic nitration primarily to the 4-position of the pyridine ring, a position that is otherwise highly deactivated in the parent pyridine.[2][3]
General Synthesis Scheme
Caption: Troubleshooting workflow for low yield in the nitration step.
Work-up and Purification
Issue 4: Difficulty Isolating the Product After Neutralization.
Q: After neutralizing the reaction mixture, I get a mixture of solids and have trouble with the extraction. How can I improve the isolation process?
A: The work-up involves quenching a large volume of concentrated acid, which generates significant amounts of inorganic salts alongside your product.
-
Causality: Neutralizing the sulfuric acid with sodium carbonate produces large quantities of sodium sulfate, which co-precipitates with the yellow crystalline product. [4]The product must be efficiently separated from this salt.
-
Optimized Isolation Protocol:
-
Quenching: Pour the cooled reaction mixture slowly onto a large amount of crushed ice. This dissipates the heat of dilution.
-
Neutralization: Add the base (e.g., sodium carbonate monohydrate) in small portions with vigorous stirring in a well-ventilated fume hood, as large volumes of nitrogen oxides are evolved. [4] 3. Filtration: Collect the entire solid mixture (product and sodium sulfate) by suction filtration. Wash thoroughly with cold water to remove most of the inorganic salts.
-
Extraction of Solids: Transfer the collected solid to a flask and extract it twice with boiling chloroform. The product is soluble in hot chloroform, while the sodium sulfate is not. [4] 5. Extraction of Filtrate: Combine the chloroform extracts and use them to extract the aqueous filtrate from the previous step. This recovers any product that remained dissolved in the aqueous layer. Continue with several more extractions of the aqueous layer using fresh chloroform. [4] 6. Final Steps: Combine all chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can then be recrystallized from acetone. [4]
-
Frequently Asked Questions (FAQs)
Q1: Are there alternative, potentially safer or higher-yielding, nitrating agents I can use instead of fuming nitric acid?
A1: Yes. Using potassium nitrate (KNO₃) in concentrated sulfuric acid is an excellent alternative. This method avoids the handling of fuming nitric acid and can reduce the generation of brown nitrogen oxide fumes. [5]For analogous compounds, this method has been reported to shorten reaction times and improve yields. [5][6]The reaction still requires careful temperature control but is often less aggressive.
| Parameter | Fuming HNO₃ / H₂SO₄ Method | Potassium Nitrate / H₂SO₄ Method |
| Nitrating Agent | Fuming Nitric Acid | Potassium Nitrate |
| Typical Temp. | 95-105°C (after initiation) | 60-120°C |
| Reported Yield | 70-73% [4] | Potentially >85% (based on similar structures) [5] |
| Safety Notes | Highly exothermic, evolves large volumes of toxic NOx gases. [4] | Reduced evolution of NOx gases, avoids fuming nitric acid. [5] |
Q2: How can I effectively monitor the progress of the nitration reaction?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Take a small aliquot of the reaction mixture, carefully quench it in ice/water, neutralize it with a base, and extract with a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the extract on a TLC plate and elute with a solvent system like ethyl acetate/heptane. The product is a yellow solid and will have a different Rf value than the starting N-oxide. Visualization can be done under UV light.
Q3: What are the most critical safety precautions for this two-step synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: Both the N-oxidation (acetic acid vapors) and the nitration (nitric acid fumes, NOx gas evolution) must be performed in a certified, high-performance chemical fume hood. [4]3. Handling Strong Acids: Always add acid to water/other liquids slowly, never the other way around. The dissolution of 3-methylpyridine-1-oxide in sulfuric acid is highly exothermic. [4]4. Exotherm Control: As detailed in the troubleshooting guide, be prepared with a large ice-water bath to immediately cool the nitration reaction once it accelerates.
-
Quenching and Neutralization: Perform the quenching of the reaction mixture on ice and the subsequent neutralization slowly and carefully to manage gas evolution and heat generation.
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine-1-oxide
Adapted from Organic Syntheses, Coll. Vol. 4, p.654 (1963) [4]
-
To a 2 L round-bottomed flask, add 600 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
-
With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove the excess acetic acid and water under reduced pressure (30 mm).
-
After removing approximately 500 mL of solvent, add 500 mL of water to the residue and continue the distillation until the temperature of the vapor reaches 100°C.
-
Distill the remaining product under high vacuum. Collect the fraction boiling at 101–103°C/0.7–0.8 mm.
-
The expected yield of 3-methylpyridine-1-oxide is 175–180 g (73–77%). [4]
Protocol 2: Synthesis of this compound
Adapted from Organic Syntheses, Coll. Vol. 4, p.654 (1963) [4]
-
In a 3 L round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) concentrated sulfuric acid (sp. gr. 1.84).
-
Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide.
-
Cool the resulting mixture to about 10°C, and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with shaking, keeping the temperature below 20°C.
-
Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 30 minutes.
-
When gas evolution becomes rapid (after ~5 minutes at temperature), remove the oil bath and control the vigorous reaction with an ice-water bath.
-
Once the vigorous reaction subsides (~5 minutes), remove the cooling bath and then heat the mixture at 100–105°C for 2 hours.
-
Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4 L beaker.
-
In a fume hood, add 1.36 kg of sodium carbonate monohydrate in small portions with stirring.
-
Allow the mixture to stand for 3 hours to expel dissolved nitrogen oxides.
-
Collect the yellow solid by suction filtration and wash it thoroughly with water.
-
Extract the solid twice with 400–500 mL portions of boiling chloroform. Combine these extracts and use them to perform multiple extractions on the aqueous filtrate.
-
Combine all chloroform extracts, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from approximately 1.5 L of boiling acetone. The first crop of crystals can be collected after cooling to 5°C for 6-8 hours. Concentrate the filtrate to obtain a second crop.
-
The total expected yield is 178–187 g (70–73%). [4]
References
- Mosher, H. S., Turner, L., and Carlsmith, L. A. (1963). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, Coll. Vol. 4, 654.
- Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- Google Patents. (2015). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Galán, A., et al. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. World Journal of Chemical Education, 1(2), 23-28.
- den Hertog, H. J., and Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Troubleshooting common problems in pyridine N-oxide nitration
Welcome to the technical support center for the nitration of pyridine N-oxide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical transformation in their synthetic workflows. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, safe, and reproducible. Our guidance is rooted in established chemical principles and practical, field-tested experience.
Section 1: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the nitration of pyridine N-oxide.
Issue 1: Low or No Yield of 4-Nitropyridine N-Oxide
Potential Cause & Recommended Solution
-
Insufficiently Potent Nitrating Mixture: The combination of fuming nitric acid and concentrated sulfuric acid is crucial for generating the nitronium ion (NO₂⁺), the active electrophile.[1][2] Using dilute or lower-grade acids will result in a poor yield.
-
Actionable Advice: Always use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. Prepare the nitrating mixture by slowly adding sulfuric acid to nitric acid while cooling in an ice bath to prevent premature decomposition.[1]
-
-
Suboptimal Reaction Temperature: The nitration of pyridine N-oxide is highly temperature-dependent. Too low a temperature will result in an impractically slow reaction rate, while excessively high temperatures can lead to degradation of the starting material and product.[3]
-
Actionable Advice: The reaction is typically heated to an internal temperature of 125-130°C for several hours.[1] It is critical to monitor the internal temperature of the reaction mixture, not the oil bath temperature. A spontaneous exotherm may occur upon heating, which should be carefully controlled.[4]
-
-
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted pyridine N-oxide remaining.
-
Actionable Advice: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If starting material is still present after the initial reaction time, consider extending the heating period.
-
-
Premature Quenching: Adding the reaction mixture to ice too quickly or without sufficient cooling can lead to localized heating and potential hydrolysis of the nitrating agent or product degradation.
-
Actionable Advice: Ensure the reaction mixture is cooled to room temperature before carefully and slowly pouring it onto a large amount of crushed ice with vigorous stirring.[1]
-
Issue 2: Formation of Significant Byproducts
Potential Cause & Recommended Solution
-
Formation of Isomeric Nitro Compounds: While the 4-position is strongly favored electronically for electrophilic substitution on pyridine N-oxide, minor amounts of other isomers, such as the 2-nitro derivative, can form, particularly at higher temperatures.[3][5]
-
Actionable Advice: To enhance regioselectivity, maintain strict temperature control. Lowering the reaction temperature slightly may improve the ratio of the desired 4-nitro isomer.[3] Purification via recrystallization from acetone or column chromatography can effectively remove isomeric impurities.[1][3]
-
-
Dinitration Products: Although less common for pyridine N-oxide itself due to the deactivating effect of the first nitro group, harsh reaction conditions can potentially lead to dinitration.
-
Deoxygenation of the Product: In some instances, the N-oxide functionality can be lost, leading to the formation of 4-nitropyridine.
-
Actionable Advice: This is less common during the nitration step itself but can occur during workup or subsequent steps if reducing agents are present. Ensure clean workup procedures and avoid carryover of any potential reducing agents.
-
Issue 3: Difficulties During Workup and Purification
Potential Cause & Recommended Solution
-
Incomplete Precipitation of the Product: The product, 4-nitropyridine N-oxide, precipitates as a yellow solid upon neutralization of the acidic reaction mixture.[1] Incomplete neutralization will result in the product remaining dissolved in the acidic aqueous solution.
-
Actionable Advice: Carefully neutralize the quenched reaction mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.[1][7] Vigorous foaming will occur, so perform this in a large beaker with good stirring.[1] Cooling the mixture in an ice bath after neutralization will further promote complete precipitation.[7]
-
-
Contamination with Inorganic Salts: The crude product is often contaminated with sodium sulfate, which also precipitates during neutralization.[1]
-
Product is a Stubborn Oil or Fails to Crystallize: This can be due to the presence of impurities that inhibit crystallization.
-
Actionable Advice: If an oil is obtained, try triturating with a small amount of a non-polar solvent to induce solidification. If this fails, column chromatography is the most effective method for purification. Recrystallization from a minimal amount of hot acetone is a standard procedure for obtaining pure, crystalline 4-nitropyridine N-oxide.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of pyridine N-oxide?
A1: Concentrated sulfuric acid serves two primary functions in this reaction. Firstly, it acts as a strong acid to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] Secondly, it acts as a dehydrating agent, removing the water molecule generated during the formation of the nitronium ion, which drives the equilibrium towards the products.[2]
Q2: Why is nitration performed on pyridine N-oxide instead of directly on pyridine?
A2: Pyridine itself is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[8] Direct nitration of pyridine requires extremely harsh conditions and gives low yields of the 3-nitro isomer.[6] The N-oxide group, however, is electron-donating through resonance, which activates the pyridine ring, particularly at the 4-position, making electrophilic substitution much more facile.[9][10] The N-oxide can be subsequently removed if desired.[9]
Q3: What are the key safety precautions for this reaction?
A3: Nitration reactions are inherently hazardous and must be performed with strict safety protocols.
-
Corrosive Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and can cause severe burns.[7][11] Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][12]
-
Exothermic Reaction: The reaction can be highly exothermic, especially during the initial heating phase.[4] It is crucial to have an ice bath readily available to control any runaway reaction.
-
Toxic Fumes: The reaction generates nitrous fumes, which are toxic upon inhalation.[1][7] Ensure the reaction is conducted in a well-ventilated fume hood and consider using a gas trap with a sodium hydroxide solution to neutralize the evolved gases.[1]
-
Quenching: The quenching of the reaction mixture on ice and subsequent neutralization are also highly exothermic and produce significant gas evolution. Perform these steps slowly and carefully in a large vessel.[1]
Q4: Can I use other nitrating agents?
A4: While the fuming nitric acid/sulfuric acid mixture is the most common and effective nitrating agent for this transformation, other reagents have been explored. Milder nitrating agents like dinitrogen pentoxide (N₂O₅) may offer better control in some cases, though they are often less practical for large-scale synthesis.[6] For specific substrates or desired regioselectivities, alternative methods might be advantageous.
Q5: How can I confirm the identity and purity of my product?
A5: The identity of 4-nitropyridine N-oxide can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product is also a good indicator of purity; pure 4-nitropyridine N-oxide has a melting point of around 157-159 °C.[1] Purity can be assessed by TLC, HPLC, or elemental analysis.
Section 3: Data and Protocols
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Notes |
| Reagents | Pyridine N-oxide, Fuming Nitric Acid, Conc. Sulfuric Acid | Use high-purity reagents. |
| Reagent Ratio | ~2.9 eq. HNO₃, ~5.6 eq. H₂SO₄ relative to Pyridine N-oxide | A sufficient excess of the nitrating mixture is required.[1] |
| Reaction Temperature | 125-130 °C (Internal) | Careful monitoring and control are essential.[1] |
| Reaction Time | 3 hours | Monitor by TLC/HPLC for completion.[1] |
| Workup | Quench on ice, neutralize with Na₂CO₃ solution to pH ~8 | Perform slowly and with cooling.[1][7] |
| Purification | Recrystallization from acetone | Effective for removing inorganic salts and isomers.[1] |
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
-
Three-neck round-bottom flask, reflux condenser, thermometer, addition funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Preparation of the Nitrating Mixture: In an Erlenmeyer flask, cool 12 mL of fuming nitric acid in an ice bath. Slowly and with stirring, add 30 mL of concentrated sulfuric acid. Allow the mixture to warm to room temperature before use.[1]
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, reflux condenser, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.[1]
-
Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][7]
-
Workup and Isolation: Cool the reaction mixture to room temperature. In a large beaker, place approximately 150 g of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.[1][7]
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate in portions to the acidic mixture until the pH reaches approximately 8. A yellow solid will precipitate. Be cautious as significant foaming will occur.[1][7]
-
Product Collection: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[7]
-
Purification: The crude product can be purified by recrystallization from acetone to yield pure 4-nitropyridine N-oxide.[1]
Section 4: Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of 4-nitropyridine N-oxide.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting decision tree for common nitration issues.
References
- Benchchem. (n.d.). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
- Integra. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- YouTube. (2024). Nitration reaction safety.
- MDPI. (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.
- Benchchem. (n.d.). Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- University of Lucknow. (n.d.). Pyridine Lecture Notes.
- University of Washington. (2024). Reduce your risk of a nitric acid incident.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington. (n.d.). Nitric Acid Safety.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Baran Lab. (2012). Pyridine N-Oxides.
- Quora. (2021). Why is sulfuric acid used in aromatic nitration?.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. baranlab.org [baranlab.org]
- 11. ehs.com [ehs.com]
- 12. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Optimizing Temperature Control for 3-Methyl-4-nitropyridine N-oxide Reactions
This guide provides targeted technical support for researchers, scientists, and drug development professionals engaged in reactions involving 3-Methyl-4-nitropyridine N-oxide. The focus is on mastering temperature control to enhance reaction outcomes, ensure safety, and improve the reproducibility of your experimental work.
Frequently Asked Questions (FAQs)
What is the critical role of temperature in the synthesis of this compound?
Temperature is a pivotal parameter in the synthesis of this compound. The process typically involves the nitration of 3-methylpyridine-1-oxide, a reaction that is highly exothermic. Precise temperature control is essential to manage the reaction rate, prevent dangerous thermal runaways, and maximize the yield and purity of the final product.
How does temperature influence reaction kinetics and selectivity in this synthesis?
The rate of chemical reactions, including the nitration of pyridine N-oxides, generally increases with temperature. However, for this specific synthesis, higher temperatures can also accelerate undesirable side reactions. These can include the formation of alternative isomers or degradation of the product. Maintaining an optimal temperature ensures a favorable reaction rate for the formation of the desired 4-nitro isomer while minimizing the activation of competing reaction pathways.
What are common side reactions associated with improper temperature control?
Inadequate temperature management can lead to several unwanted outcomes:
-
Formation of undesired isomers: Nitration at other positions on the pyridine ring can occur.
-
Decomposition: this compound has a melting point of 136-138 °C and can decompose at higher temperatures.
-
Runaway Reactions: The nitration process is highly exothermic, and without proper cooling, the reaction can become uncontrollable, leading to a rapid increase in temperature and pressure, which is a significant safety hazard.[1]
What is the optimal temperature range for the nitration of 3-methylpyridine-1-oxide?
The ideal temperature range for this reaction is typically between 95-105 °C.[1][2][3] It's crucial to raise the temperature to this range slowly.[1][2] A spontaneous and vigorous reaction can occur, which must be controlled with an ice-water bath.[1] After the initial vigorous reaction subsides, heating is continued in this range for a couple of hours to ensure the reaction goes to completion.[1]
Troubleshooting Guide
This section is designed to help you diagnose and solve common issues encountered during the synthesis of this compound.
Problem: Low Yield of the Desired Product
A diminished yield is a frequent challenge. The following workflow can help pinpoint and address the underlying cause.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis:
-
Temperature Verification: Use a calibrated thermometer to accurately monitor the internal reaction temperature. The reaction is often heated in an oil bath to maintain a stable temperature.[1][2]
-
Reagent Addition: The addition of the nitrating agent (e.g., fuming nitric acid or a nitrate salt in sulfuric acid) should be done portion-wise or dropwise, especially during the initial stages, while keeping the mixture cool.[1] This helps to control the initial exotherm.
-
Reaction Time and Temperature Profile: After the initial controlled addition, the temperature is slowly raised.[1][2] A vigorous reaction may ensue, requiring temporary cooling.[1] Following this, a sustained heating period at 95-105 °C for at least two hours is typically necessary to drive the reaction to completion.[1]
Problem: Formation of Impurities and Byproducts
The presence of impurities can complicate the purification process and affect the quality of the final product.
| Potential Cause | Recommended Action | Scientific Rationale |
| Overheating | Maintain the reaction temperature strictly within the 95-105 °C range. | Exceeding this temperature can lead to the decomposition of the product and the formation of undesired byproducts. |
| Incomplete Reaction | Ensure the reaction is held at the optimal temperature for a sufficient duration (e.g., 2 hours or more).[1] | Insufficient heating time can leave unreacted starting materials or intermediates in the reaction mixture. |
| Incorrect Stoichiometry | Carefully measure and control the molar ratios of the reactants. | An excess of the nitrating agent can lead to the formation of dinitrated or other over-nitrated products. |
Problem: Exothermic Runaway Reactions
A runaway reaction is a critical safety issue. The following diagram outlines preventative measures.
Caption: Key safety protocols for controlling exothermic nitration reactions.
Critical Safety Protocols:
-
Controlled Addition: The nitrating agent should be added in small portions to the cooled sulfuric acid solution of 3-methylpyridine-1-oxide.[1]
-
Initial Cooling: The initial mixing of reagents should be performed at a low temperature (0-10 °C) in an ice-salt bath.[1]
-
Vigilant Monitoring: Be prepared for a spontaneous and vigorous reaction as the temperature is raised. An ice-water bath should be readily available to control the exotherm.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
3-methylpyridine-1-oxide
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Fuming nitric acid (sp. gr. 1.50) or sodium/potassium nitrate
-
Crushed ice
-
Sodium carbonate
-
Round-bottom flask
-
Efficient condenser
-
Oil bath
-
Thermometer
-
Ice-salt bath
Procedure:
-
Initial Setup: In a round-bottom flask, add 3-methylpyridine-1-oxide to cold (0-5 °C) concentrated sulfuric acid in an ice-salt bath.[1]
-
Addition of Nitrating Agent: While maintaining the low temperature, add the nitrating agent (e.g., fuming nitric acid) in small portions with shaking.[1]
-
Controlled Heating: Attach a condenser and place the flask in an oil bath. Slowly raise the temperature to 95-100 °C.[1]
-
Managing the Exotherm: Be prepared for a vigorous reaction. If it occurs, remove the oil bath and use an ice-water bath to control the temperature.[1]
-
Reaction Completion: Once the initial vigorous reaction subsides, continue heating at 100-105 °C for 2 hours.[1]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.[1][2][3]
-
Neutralization and Isolation: Neutralize the mixture with sodium carbonate. The yellow crystalline product will separate.[1]
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry.[1] Further purification can be achieved by extraction with a suitable solvent like chloroform.[1]
References
- Boomadevi, S., Mittal, H. P., & Dhansekaran, R. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 261(1), 55-62.
- Organic Syntheses Procedure: 3-methyl-4-nitropyridine-1-oxide. (n.d.).
- Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
Sources
Technical Support Center: Purification of Crude 3-Methyl-4-nitropyridine N-oxide
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitropyridine N-oxide (POM). This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy for maximum yield and purity.
Troubleshooting Guide: From Crude Solid to Pure Crystal
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: My crude product is a dark, oily residue after solvent evaporation.
-
Question: After the initial extraction and evaporation of the solvent (e.g., chloroform), I'm left with a dark-colored oil or a sticky solid instead of the expected yellow powder. What's causing this and how can I proceed?
-
Answer: This is a common issue that typically points to the presence of residual acids, trapped nitrogen oxides, or other highly colored impurities from the nitration reaction. Pyridine N-oxides are also known to be hygroscopic, and the presence of water can depress the melting point, leading to an oily appearance.[1][2]
-
Causality: The vigorous nitration conditions using fuming nitric and sulfuric acid can generate various byproducts.[3] If the neutralization step during workup is incomplete, residual acid can remain. Furthermore, dissolved nitrogen oxides can persist, contributing to the dark color.
-
Solution Strategy:
-
Ensure Complete Neutralization: During the workup, after pouring the reaction mixture onto ice, add the neutralizing agent (e.g., sodium carbonate) slowly and in portions until the pH is confirmed to be neutral or slightly basic (pH 7-8).[4][5] Vigorous gas evolution (CO2 and trapped nitrogen oxides) is expected.[3]
-
Aqueous Wash: Dissolve the oily residue in a suitable organic solvent like chloroform or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and then with brine (to reduce the amount of dissolved water).
-
Drying: Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate or magnesium sulfate before evaporation.[3]
-
Charcoal Treatment: If the color persists, you can try treating a solution of the crude product with activated charcoal. Dissolve the product in the chosen recrystallization solvent (like acetone), add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]
-
-
Issue 2: I'm getting a very low yield after recrystallization.
-
Question: I've successfully isolated a crude yellow solid, but after recrystallizing from acetone, my final yield is less than 30%. Where am I losing my product?
-
Answer: Low recovery from recrystallization is typically due to one of four factors: using an excessive volume of solvent, premature crystallization during hot filtration, incomplete crystallization upon cooling, or selecting a suboptimal solvent.
-
Causality & Optimization:
-
Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Protocol: Add the hot solvent in small portions to the crude solid with stirring until it just dissolves. This minimizes the total volume used. The Organic Syntheses procedure suggests dissolving the residue in approximately 1.5 L of boiling acetone for a ~180 g scale reaction.[3]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities or charcoal), the product will crystallize on the filter paper and in the funnel stem.
-
Protocol: Use a pre-heated Büchner or Hirsch funnel and filter the hot solution as quickly as possible. Adding a small excess of hot solvent (1-2%) just before filtration can help prevent this.
-
-
Incomplete Crystallization: To maximize recovery, the solution needs to be cooled sufficiently.
-
Protocol: After slow cooling to room temperature to allow for the formation of large, pure crystals, place the flask in an ice-water bath for at least an hour to induce maximum precipitation.[3]
-
-
Solvent Choice: While acetone is a proven solvent,[3][5] its effectiveness can vary depending on the specific impurity profile. If yields remain low, a different solvent or a two-solvent system may be necessary.
-
-
Issue 3: The final product's melting point is broad and lower than the literature value (136-138 °C).
-
Question: My final product melts over a range (e.g., 131-135 °C) and below the expected sharp melting point. What does this indicate?
-
Answer: A broad and depressed melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break it down.
-
Potential Impurities & Solutions:
-
Unreacted Starting Material (3-Methylpyridine-1-oxide): This is a common impurity. A second recrystallization is often sufficient to remove it.
-
Inorganic Salts: If the crude product was not washed thoroughly with water after the initial filtration, inorganic salts like sodium sulfate can be carried through.[3] These are typically insoluble in the organic solvents used for recrystallization and can be removed by hot filtration.
-
Isomeric Impurities: While the 4-nitro isomer is the major product, small amounts of other isomers may form. These can be difficult to remove by recrystallization alone due to similar solubility profiles. If high purity is essential, column chromatography may be required.
-
Residual Solvent: The crystals may have trapped the recrystallization solvent. Ensure the product is dried thoroughly under vacuum.
-
-
Workflow for Purification and Troubleshooting
The following diagram illustrates the general purification workflow and key decision points for troubleshooting.
Caption: Purification and troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of my final product?
A combination of methods provides the most complete picture of purity.
| Technique | Primary Use Case | Advantages | Limitations |
| Melting Point | Quick purity check | Fast, inexpensive, good indicator of overall purity. | Non-specific; can be affected by polymorphism. |
| HPLC (High-Performance Liquid Chromatography) | Quantify organic impurities (starting material, isomers) | Robust, highly quantitative, widely applicable for non-volatile compounds.[7] | Requires a reference standard for precise quantification.[7] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and purity assessment | Provides structural information, can identify specific impurities, and qNMR allows for absolute quantification.[7][8] | Lower sensitivity compared to chromatography; may not detect trace impurities.[7] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identify and quantify volatile impurities | Excellent for detecting residual solvents; high sensitivity and specificity.[7] | Not suitable for thermally labile or non-volatile compounds like the product itself.[7] |
Q2: My crude product is a solid. Do I need to perform an aqueous wash?
Yes, it is highly recommended. Even if you have a solid, it can be contaminated with inorganic salts from the neutralization step (e.g., sodium sulfate) and residual acids.[3] Dissolving the crude product in a solvent like chloroform or dichloromethane, washing it with a bicarbonate solution and water, and then re-evaporating will produce a much cleaner starting material for recrystallization.
Q3: Can I use a method other than recrystallization?
Yes, if recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase. This compound is a polar molecule due to the N-oxide and nitro groups.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A solvent system of intermediate polarity is needed. Start with a less polar system (e.g., ethyl acetate/hexanes mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will elute less polar impurities first, followed by your product, leaving highly polar impurities on the column.
Q4: How should I properly dry and store the purified this compound?
Pyridine N-oxides can be hygroscopic, meaning they readily absorb moisture from the air.[1][2]
-
Drying: After filtration, the crystals should be dried under high vacuum for several hours, potentially with gentle heating (e.g., in a vacuum oven at 40-50 °C) to remove any trapped solvent or water.
-
Storage: The pure, dry compound should be stored in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon) to protect it from moisture.
Experimental Protocol: Recrystallization from Acetone
This protocol is adapted from established procedures for purifying this compound.[3]
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask of appropriate size. In a separate beaker, heat the recrystallization solvent (acetone) on a hot plate.
-
Saturated Solution: Add the hot acetone to the crude solid in small portions while stirring or swirling until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and pre-heat the funnel and a clean receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 60 minutes to maximize the precipitation of the product from the solution.[3]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold acetone to rinse away any remaining mother liquor which contains dissolved impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly under vacuum to remove all traces of solvent. Determine the yield and melting point of the final product.
References
- Taylor, E. C., Jr., & Crovetti, A. J. (1956). 3-METHYL-4-NITROPYRIDINE-1-OXIDE. Organic Syntheses, 36, 64.
- Reddit user discussion on r/Chempros. (n.d.). How to dry pyridine N-oxide obtained commercially.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- University of Regensburg. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Patil, P. S., et al. (2011). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystallization Process and Technology, 1(3), 63-68.
- SIELC Technologies. (2018). Separation of 3-Methyl-4-nitropyridine 1-oxide on Newcrom R1 HPLC column.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound(1074-98-2) 1H NMR [m.chemicalbook.com]
Preventing side-product formation in the synthesis of nitropyridines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side-Product Formation
Welcome to the Technical Support Center for nitropyridine synthesis. This guide, prepared by our Senior Application Scientists, is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, minimizing the formation of common side-products and maximizing the yield of your target molecule.
The nitration of pyridines is a notoriously challenging transformation. The inherent electron-deficient nature of the pyridine ring, which is further exacerbated by protonation of the nitrogen atom under strongly acidic nitrating conditions, renders the system highly deactivated towards electrophilic aromatic substitution.[1][2] This necessitates harsh reaction conditions, which can unfortunately lead to a variety of side-products, complicating purification and reducing overall yield.[1][3] This guide will address the most common issues encountered during the synthesis of nitropyridines in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Over-Nitration (Di- and Tri-nitropyridine Formation)
Q1: My reaction is producing significant quantities of dinitrated and even trinitrated pyridines. How can I enhance the selectivity for mono-nitration?
A1: Causality & Prevention
Over-nitration is a frequent consequence of the forceful conditions required to nitrate the deactivated pyridine ring. Once the first nitro group is introduced, it further deactivates the ring, but if the reaction conditions are too harsh or the reaction is left for too long, subsequent nitrations can occur. This is particularly problematic for pyridine rings bearing electron-donating substituents, which activate the ring and increase the propensity for multiple nitrations.[3]
To favor mono-nitration, precise control over reaction parameters is critical. The following strategies are recommended:
-
Temperature Control: Lowering the reaction temperature is the most effective way to decrease the rate of the second and third nitration events, which have higher activation energies. Maintain a consistent and low temperature, especially during the addition of the nitrating agent.[3]
-
Stoichiometry of Nitrating Agent: Use the minimum necessary excess of the nitrating agent (e.g., nitric acid). A large excess dramatically increases the statistical probability of multiple nitrations.[3]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise or via a syringe pump ensures a low instantaneous concentration of the active nitrating species (the nitronium ion, NO₂⁺), favoring the kinetically preferred mono-nitration product.[3] This prevents localized "hot spots" where the reaction rate is excessively high.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the formation of the desired mono-nitrated product is maximized and before significant amounts of di-nitrated byproducts appear.[3]
Experimental Protocol: General Principles for Minimizing Over-Nitration
-
Cooling: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool the pyridine substrate (and solvent, if applicable) to the desired starting temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.[3]
-
Nitrating Mixture Preparation: Separately, prepare the nitrating mixture (e.g., concentrated HNO₃ in concentrated H₂SO₄) and cool it to the same temperature.[3][4]
-
Slow Addition: Add the cooled nitrating mixture to the pyridine solution dropwise via the addition funnel. Maintain a slow and steady rate to keep the internal temperature constant.[3]
-
Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every 15-30 minutes) to be analyzed by TLC or GC-MS to determine the optimal reaction endpoint.[3]
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice. Subsequently, neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution) until the desired product precipitates.[1][3] The product can then be isolated by filtration and purified, typically by recrystallization.[3][4]
Table 1: Key Parameter Adjustments to Control Over-Nitration
| Parameter | Standard Condition (High Risk of Over-Nitration) | Optimized Condition (Favors Mono-Nitration) | Rationale |
| Temperature | >100 °C | 0 °C to room temperature (substrate dependent) | Reduces reaction rate, especially for subsequent nitrations.[3] |
| Nitrating Agent | Large Excess (>3 eq.) | 1.0 - 1.5 equivalents | Limits the availability of the nitrating species for multiple attacks.[3] |
| Addition Rate | Rapid / Bulk Addition | Slow, dropwise addition | Maintains a low concentration of the electrophile.[3] |
| Reaction Time | Fixed, arbitrary duration | Determined by reaction monitoring (TLC/GC-MS) | Stops the reaction before significant side-product formation.[3] |
Issue 2: Poor Regioselectivity & Formation of Undesired Isomers
Q2: I am trying to synthesize 4-nitropyridine, but my direct nitration protocol exclusively yields 3-nitropyridine. How can I achieve substitution at the 4-position?
A2: The Pyridine-N-Oxide Strategy
Direct electrophilic nitration of an unsubstituted pyridine ring overwhelmingly favors substitution at the 3-position (meta-position). This is because the intermediate carbocations formed by attack at the 2- and 4-positions are significantly destabilized by the adjacent positively charged nitrogen atom of the pyridinium ion.[1] To direct nitration to the 4-position, a well-established, indirect two-step approach involving the corresponding pyridine-N-oxide is the method of choice.[1][3]
Mechanism of Action: The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. The oxygen atom can donate electron density into the ring via resonance, which preferentially increases the electron density at the 2- and 4-positions, thereby activating them for electrophilic attack. The steric hindrance at the 2-position often makes the 4-position the most favorable site for nitration.[3] The resulting 4-nitropyridine-N-oxide can then be selectively deoxygenated to yield the target 4-nitropyridine.
Experimental Workflow: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide
Caption: Workflow for the synthesis of 4-nitropyridine.
Protocol: Synthesis of 4-Nitropyridine-N-oxide [1][3][4]
-
Preparation of Nitrating Acid: In an Erlenmeyer flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.[3][4]
-
Reaction Setup: In a three-neck flask, heat pyridine-N-oxide to 60 °C.[3][4]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over approximately 30 minutes.[3][4]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[3][4]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is achieved, which will cause the precipitation of a yellow solid.[1][3]
-
Isolation and Purification: Collect the solid by filtration. The 4-nitropyridine-N-oxide can be extracted from the inorganic salts using acetone. Evaporation of the acetone will yield the crude product, which can be further purified by recrystallization from acetone.[3][4]
Issue 3: Low or No Reactivity
Q3: I am attempting a direct nitration of pyridine, but I am recovering mostly unreacted starting material. What is causing this lack of reactivity and how can I overcome it?
A3: Understanding and Overcoming Pyridine's Deactivation
This is a fundamental challenge in pyridine chemistry. The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it less nucleophilic than benzene. Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated to form a pyridinium ion.[1][2] This positive charge dramatically deactivates the ring towards attack by the electrophilic nitronium ion (NO₂⁺).
Caption: Deactivation of pyridine under strong acid conditions.
Troubleshooting Steps:
-
Increase Reaction Severity: If direct nitration is the only viable route, more forcing conditions are necessary. This can involve:
-
Higher Temperatures: Reactions may require temperatures up to 300 °C.[1]
-
Stronger Nitrating Agents: Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion.[1][5] However, be aware that this significantly increases the risk of over-nitration and decomposition.
-
-
Alternative Nitrating Systems: Consider using dinitrogen pentoxide (N₂O₅), often referred to as Bakke's synthesis. This method can provide good yields of 3-nitropyridine under milder conditions.[1][2][6] The mechanism involves the formation of an N-nitropyridinium ion, which then undergoes a sigmatropic rearrangement to 3-nitropyridine upon treatment with SO₂/HSO₃⁻.[2][6][7]
-
Consider Substituted Pyridines: If the specific application allows, starting with a pyridine derivative that contains an electron-donating group (e.g., alkyl, amino groups) can activate the ring and facilitate an easier nitration.[1][3]
Table 2: Comparison of Nitration Strategies for Pyridine
| Method | Conditions | Primary Product | Advantages | Disadvantages |
| Direct Nitration | Fuming HNO₃/H₂SO₄, high temp. | 3-Nitropyridine | Single step for 3-isomer | Harsh conditions, low yield, side products.[1][2] |
| Nitration of N-Oxide | Fuming HNO₃/H₂SO₄, ~130°C | 4-Nitropyridine-N-Oxide | Excellent regioselectivity for 4-position, milder conditions.[3][8] | Two-step process (oxidation then nitration). |
| Bakke's Synthesis | N₂O₅, then SO₂/HSO₃⁻ | 3-Nitropyridine | Milder conditions, good yield.[1][2] | Requires handling of N₂O₅ and SO₂. |
References
- Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
- - Benchchem.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda.
- Why is sulfuric acid used in aromatic nitration? - Quora.
- Nitropyridines: Synthesis and reactions - ResearchGate.
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson.
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
- US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents.
- Why is sulfuric acid used in aromatic nitration? a. to keep the reaction from getting too basic... - Homework.Study.com.
- Nitropyridines, their Synthesis and Reactions - ElectronicsAndBooks.
- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 6. chempanda.com [chempanda.com]
- 7. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Scalability challenges for 3-Methyl-4-nitropyridine N-oxide production
Technical Support Center: 3-Methyl-4-nitropyridine N-oxide Production
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers and process chemists in navigating the complexities of this synthesis. The core process involves a two-step synthetic sequence: the N-oxidation of 3-methylpyridine (3-picoline), followed by the regioselective nitration of the resulting N-oxide intermediate. Each step presents unique scalability challenges that require careful control of reaction parameters to ensure safety, yield, and purity.
Synthesis Overview & Key Challenges
The production of this compound is a well-established but technically demanding process. The primary challenges arise from the highly exothermic nature of both the oxidation and nitration steps, the use of hazardous reagents, and the potential for byproduct formation if conditions are not precisely controlled.
-
N-Oxidation: This step typically employs an oxidizing agent like hydrogen peroxide in acetic acid. The reaction is exothermic, and managing the decomposition of the peroxide is crucial to prevent pressure buildup and ensure a controlled reaction rate.[1][2]
-
Nitration: The introduction of the nitro group at the C-4 position is achieved using strong nitrating agents, most commonly a mixture of fuming nitric acid and concentrated sulfuric acid.[1][3] This step is notoriously hazardous due to extreme exothermicity, the risk of thermal runaway, and the evolution of toxic nitrogen oxide (NOx) gases.[1][4]
Below is a diagram illustrating the overall synthetic pathway.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.
Problem 1: Low or Inconsistent Yield in the N-Oxidation Step
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material. The oxidation of 3-picoline is often slow.[1]
-
Peroxide Decomposition: Premature or rapid decomposition of hydrogen peroxide, especially at elevated temperatures or in the presence of metal contaminants, reduces the effective concentration of the oxidant.
-
Sub-optimal Reagent Quality: Use of low-purity 3-picoline or unstabilized hydrogen peroxide can inhibit the reaction or introduce side reactions.
-
Losses During Work-up: The N-oxide is water-soluble, and improper extraction techniques can lead to significant product loss in the aqueous phase.
Recommended Solutions:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the 3-picoline starting material before proceeding with the work-up.
-
Maintain Strict Temperature Control: For the H₂O₂/acetic acid method, maintain the internal temperature at a consistent 70-75°C.[1] Avoid excessive heating, which accelerates peroxide decomposition without significantly increasing the rate of N-oxidation.
-
Ensure Reagent Purity: Use freshly distilled 3-picoline and a stabilized grade of 30% hydrogen peroxide.[1]
-
Optimize Work-up and Extraction: After neutralizing the excess acetic acid, the alkaline solution should be thoroughly extracted with a suitable solvent like chloroform. Multiple extractions (e.g., 4-5 times) are recommended to maximize recovery of the N-oxide.[1]
Problem 2: Exothermic Runaway or Poor Control During Nitration
Potential Causes:
-
Rapid Addition of Reagents: Adding the 3-methylpyridine N-oxide to the nitrating mixture too quickly, or vice-versa, will generate heat faster than it can be dissipated. Nitration reactions are notoriously exothermic.[4]
-
Inadequate Cooling: An insufficient or inefficient cooling bath (e.g., ice-water instead of ice-salt) cannot manage the heat generated during the initial mixing and the subsequent spontaneous reaction.[1]
-
Concentrated "Hot Spots": Poor mixing in a large-scale batch reactor can lead to localized areas of high reactant concentration, which can initiate a thermal runaway.[5][6]
Recommended Solutions:
-
Controlled Reagent Addition: Add the liquefied 3-methylpyridine N-oxide slowly in portions to the pre-chilled (0-5°C) sulfuric acid.[1] Subsequently, add the fuming nitric acid in small portions, ensuring the temperature does not rise uncontrollably.
-
Utilize an Efficient Cooling Bath: An ice-salt bath is critical for maintaining low temperatures during the initial additions.[1] Keep an ice-water bath on standby to actively cool the reaction vessel once the spontaneous exotherm begins after initial heating.[1]
-
Ensure Vigorous Mixing: Use an overhead mechanical stirrer, especially for scales larger than a few grams, to ensure homogeneous temperature and reagent distribution throughout the reaction mixture.
-
Consider Flow Chemistry for Scale-up: For industrial production, transitioning to a continuous flow microreactor significantly enhances heat transfer, eliminates hot spots, and minimizes the accumulation of hazardous intermediates, thereby improving safety and control.[5][6]
Problem 3: Product is Contaminated or Difficult to Purify
Potential Causes:
-
Byproduct Formation: Over-nitration or nitration at other positions on the pyridine ring can occur if the reaction temperature is too high or the reaction time is excessively long.
-
Incomplete Removal of Inorganic Salts: During work-up, the product is precipitated by neutralizing the strong acid mixture. This process also precipitates large amounts of sodium sulfate, which can be difficult to separate from the product.[1]
-
Residual Acidity: Failure to completely neutralize the reaction mixture to a pH of 7-8 can result in an oily product or poor crystallization.[7]
Recommended Solutions:
-
Strict Temperature and Time Control: Adhere to the recommended reaction temperature profile (e.g., heat to 95-100°C for a set duration after the initial exotherm subsides) to maximize regioselectivity for the C-4 position and minimize degradation.[1][7]
-
Thorough Washing and Extraction: After collecting the crude solid by filtration, wash it extensively with cold water to remove the bulk of the inorganic salts. Subsequently, the product can be selectively extracted from the solid mixture using a solvent in which it is soluble while the salts are not (e.g., boiling chloroform).[1]
-
Final Purification by Recrystallization: The most effective method for achieving high purity is recrystallization of the crude product from a suitable solvent, such as acetone.[1][3] This will remove residual salts and organic impurities.
Caption: A workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A: The nitration step is the most hazardous. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. The reaction can evolve large volumes of toxic nitrogen oxides, especially during neutralization; ensure adequate ventilation.[1] Have an appropriate quenching agent and a spill kit ready. Be prepared to manage a strong exothermic reaction by having a large-capacity cooling bath available.[1]
Q2: Can I use a different nitrating agent to improve safety or yield? A: Yes, alternative nitrating agents have been developed. A mixture of potassium nitrate in concentrated sulfuric acid is a viable alternative to nitric acid.[8] This method can significantly shorten reaction times and, crucially, avoids the generation of brown NOx fumes, making the process more environmentally friendly and safer to handle.[8] Yields are often reported to be higher compared to traditional nitric acid methods.[8]
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Fuming HNO₃ / H₂SO₄ | 95-105°C, 2-12 hours[1][7] | Well-established, readily available reagents. | Highly exothermic, evolves toxic NOx gas, longer reaction times.[1][8] |
| KNO₃ / H₂SO₄ | 110-120°C, 0.5-2 hours[8] | Faster reaction, avoids NOx evolution, potentially higher yield.[8] | Requires preparation of the nitrate solution in sulfuric acid. |
Q3: How should I handle and store the 3-methylpyridine N-oxide intermediate? A: 3-Methylpyridine N-oxide is a hygroscopic solid with a melting point of 37-39°C.[9] It can often remain as a supercooled liquid after distillation or synthesis.[1] It should be stored in a tightly sealed container in a cool, dry place (0-8°C is recommended) to prevent moisture absorption.[9] For the nitration step, it can be gently melted on a steam bath and added as a liquid for easier handling.[1]
Q4: What is the mechanism that directs nitration to the C-4 position? A: The N-oxide group is strongly activating and acts as an ortho-, para-director for electrophilic aromatic substitution. The oxygen atom of the N-oxide can donate electron density into the pyridine ring, creating resonance structures with increased electron density (a negative charge) at the C-2 (ortho) and C-4 (para) positions. Steric hindrance from the adjacent methyl group at C-3 disfavors electrophilic attack at the C-2 position, making the C-4 position the primary site for nitration.[10]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine N-oxide
Adapted from Organic Syntheses, Coll. Vol. 4, p.654 (1963)[1]
-
Setup: In a 2-liter round-bottomed flask, combine 600 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
-
Oxidant Addition: With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.
-
Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Solvent Removal: Remove the excess acetic acid and water under reduced pressure (approx. 30 mm Hg). After collecting about 500 ml of distillate, add 200 ml of water to the residue and concentrate again to remove another 200 ml of distillate.
-
Neutralization: Cool the residual mixture to 0-5°C in an ice-salt bath. Slowly, and with shaking, add 500 ml of cold 40% aqueous sodium hydroxide solution. The solution should be strongly alkaline.
-
Extraction: Extract the alkaline solution with chloroform (1 x 1 L, then 4 x 250 ml).
-
Drying and Isolation: Dry the combined chloroform extracts over anhydrous sodium carbonate. Filter and concentrate the solvent by distillation under reduced pressure. The final product, 3-methylpyridine N-oxide, can be distilled under vacuum (b.p. 84–85°C / 0.3 mm Hg). The typical yield is 175–180 g (73–77%).
Protocol 2: Synthesis of this compound
Adapted from Organic Syntheses, Coll. Vol. 4, p.654 (1963)[1]
-
Preparation of Nitrating Mixture: Prepare a nitrating mixture by adding 495 ml of fuming yellow nitric acid (sp. gr. 1.50) in portions to 630 ml of cold (0–5°C) concentrated sulfuric acid (sp. gr. 1.84) in a 3-liter round-bottomed flask immersed in an ice-salt bath.
-
Substrate Addition: To the cold nitrating mixture, slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine N-oxide.
-
Initiation of Reaction: Attach an efficient condenser. Slowly raise the temperature using an oil bath to 95–100°C. Gas evolution will begin. After about 5 minutes, a vigorous spontaneous reaction will start. IMMEDIATELY remove the oil bath and control the exotherm with an ice-water bath.
-
Completion of Reaction: Once the vigorous reaction subsides (approx. 5 minutes), remove the cooling bath. After another 5-10 minutes, replace the oil bath and continue heating at 100–105°C for 2 hours.
-
Quenching and Neutralization: Cool the reaction mixture to 10°C and pour it carefully onto 2 kg of crushed ice in a large beaker. In a fume hood, add 1.36 kg of sodium carbonate monohydrate in small portions with stirring. This will cause vigorous foaming and the evolution of nitrogen oxides as the mixture is neutralized. The yellow crystalline product will precipitate.
-
Isolation: Allow the mixture to stand for 3 hours to fully expel dissolved gases. Collect the yellow solid by suction filtration and wash it thoroughly with water.
-
Purification: Extract the collected solid twice with 400-500 ml portions of boiling chloroform. Combine the chloroform extracts and evaporate to dryness. Dissolve the residue in 1.5 L of boiling acetone, then cool to 5°C for 6-8 hours to crystallize the product. Filter to obtain pure this compound. A typical yield is 178–187 g (70–73%).
References
- Boomadevi, S., Mittal, H. P., & Dhansekaran, R. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 261(1), 55-62.
- Ochiai, E. (1963). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 4, 654.
- Taras, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
- CN108164460B - A kind of method for preparing 3-picoline-N-oxide.
- This compound synthesis. ChemicalBook.
- CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
- Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group.
- Galvan, I. F. (2019).
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. ioc-praktikum.de.
- Safety Issues with Pyridine Ring Construction. American Chemical Society.
- 3-Picoline N-oxide.
- Li, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
- Li, W. S., et al. (2024). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Journal of Chemical Research.
Sources
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- 2. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]
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- 4. fcad.com [fcad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1074-98-2 [chemicalbook.com]
- 8. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
Safe handling and storage procedures for 3-Methyl-4-nitropyridine N-oxide
Welcome to the technical support center for 3-Methyl-4-nitropyridine N-oxide (CAS RN: 1074-98-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile chemical intermediate. The following information, presented in a question-and-answer format, addresses common issues and troubleshooting scenarios you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][3][4][5] Furthermore, it is suspected of causing cancer.[1][2][3][5] Due to these potential risks, it is imperative to use this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[4][6][7]
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5][8] Some sources recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[1][2] It is advisable to consult the supplier's specific recommendations. The substance should be stored locked up and away from incompatible materials such as oxidizing agents.[1][8][9]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[6][8] | To prevent eye contact which can cause serious irritation.[1][3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use. A clean, buttoned lab coat must be worn. For larger quantities, a chemical-resistant apron or suit is recommended.[6][7] | To avoid skin contact, which can cause irritation and is harmful.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[2][6] | To prevent inhalation, which is harmful and may cause respiratory irritation.[1][3] |
Q4: What should I do in case of accidental exposure?
A4: Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[3][4][5][9]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][5][9][10]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4][9][10]
Troubleshooting Guides
Scenario 1: The this compound powder appears discolored or clumped upon opening a new container.
-
Potential Cause: The compound may have been exposed to moisture or light, or it may have degraded over time. Some pyridine N-oxides are known to be hygroscopic (absorb moisture from the air).[9]
-
Troubleshooting Steps:
-
Do not use the material if its appearance is significantly different from the expected yellow crystalline powder.[1]
-
Contact the supplier's technical support for guidance and a potential replacement. Provide the lot number and details of the observed appearance.
-
Review your storage conditions to ensure they align with the manufacturer's recommendations to prevent future issues.[1][2][5]
-
Scenario 2: An unexpected vigorous reaction or gas evolution occurs during an experiment.
-
Potential Cause: This could be due to incompatibility with other reagents, particularly strong oxidizing agents, or heating the compound to its decomposition temperature.[9] The nitration process to synthesize this compound itself can be vigorous and requires careful temperature control.[11]
-
Troubleshooting Steps:
-
Immediate Action: If safe to do so, remove the heat source and ensure adequate ventilation. Be prepared to control the reaction with an ice bath if necessary and safe.[11] Evacuate the area if the reaction becomes uncontrollable.
-
Review Protocol: Carefully re-examine the experimental protocol. Check for any potential incompatibilities between this compound and other reagents used. It is known to be incompatible with oxidizing agents.[9]
-
Consult Literature: Research the reaction being performed to see if similar exothermic events have been reported.
-
Future Prevention: When scaling up reactions, always perform a small-scale test run first to assess the reaction's behavior. Ensure that the rate of addition of reagents and temperature are carefully controlled.
-
Scenario 3: A small spill of the solid compound occurs on the lab bench.
-
Potential Cause: Accidental spills can happen during weighing or transfer of the material.
-
Troubleshooting Steps:
-
Isolate the Area: Cordon off the spill area to prevent others from coming into contact with the material.
-
Wear Appropriate PPE: Ensure you are wearing the correct PPE, including gloves, safety goggles, a lab coat, and a respirator if there is a risk of dust inhalation.[2][6]
-
Clean-up Procedure:
-
Gently sweep or scoop up the spilled solid material, avoiding the generation of dust.[3][5]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all contaminated cleaning materials in the designated hazardous waste container.
-
-
Decontamination: Wash your hands thoroughly with soap and water after the cleanup is complete.
-
Experimental Protocol: General Handling and Weighing
This protocol outlines the standard procedure for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[4]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for any contaminated materials.
-
-
Weighing:
-
Place an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound from its storage container to a tared weighing vessel using a clean spatula.
-
Handle the solid material gently to minimize dust formation.[6]
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Add the weighed compound to the chosen solvent in an appropriate flask or beaker inside the fume hood.
-
Ensure the container is securely capped or covered before mixing or sonicating to dissolve the solid.
-
-
Cleanup:
-
Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the compound using a damp cloth.
-
Dispose of any contaminated weighing paper, pipette tips, and cleaning materials in the designated hazardous waste container.[6]
-
Remove PPE carefully, avoiding self-contamination, and dispose of disposable items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Visual Workflow: Safe Handling and Emergency Response
Caption: Logical workflow for safe handling and emergency response.
References
- Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer.
- Material Safety Data Sheet - Alfa Aesar.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- Personal Protective Equipment | US EPA.
- Chemical Safety: Personal Protective Equipment.
- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure.
- Cas 1124-33-0,4-Nitropyridine N-oxide | lookchem.
Sources
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- 2. This compound 98 1074-98-2 [sigmaaldrich.com]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic N-Oxidation of Pyridines
Welcome to the technical support center for managing exothermic reactions during the N-oxidation of pyridines. This guide is designed for researchers, chemists, and process development professionals who handle this powerful but potentially hazardous transformation. The N-oxidation of pyridines is a cornerstone reaction for functionalizing the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.[1] However, the reaction is often highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[2][3]
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you anticipate, diagnose, and safely manage the thermal challenges of this reaction.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific, acute issues you might face during an experiment. The focus is on immediate diagnosis and safe, corrective action.
Q1: My reaction temperature is spiking uncontrollably, far exceeding the set point. What are my immediate actions?
A1: An uncontrolled temperature spike indicates that the rate of heat generation is overwhelming the system's cooling capacity, which is the definition of a thermal runaway.[3] Immediate, calm, and decisive action is required.
Immediate Emergency Protocol:
-
Stop Reagent Addition: Immediately cease the addition of the oxidizing agent. The goal is to stop feeding the exothermic reaction.
-
Enhance Cooling:
-
If using an ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to lower its temperature.
-
If using a cryostat, lower the setpoint to its minimum.
-
Ensure the cooling coil/jacket has maximum surface area contact with the reactor.
-
-
Add Cold, Inert Solvent: If possible and safe, add a pre-chilled, inert solvent to the reaction. This increases the total thermal mass of the system, helping to absorb the excess heat and dilute the reactants.
-
Alert Personnel and Prepare for Quenching: Inform colleagues of the situation. Prepare a quenching agent, but do not use it until the initial exotherm is under control, as quenching can also be exothermic.
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably, noxious gases are released, or the reactor shows signs of over-pressurization, evacuate the area and alert safety personnel.[4][5][6]
Q2: I'm adding my oxidizing agent very slowly, but I'm still seeing a sharp, difficult-to-control exotherm. What's going wrong?
A2: This common issue, known as "reagent accumulation," is a classic sign of a slow-starting or "autocatalytic-like" reaction profile.
Causality Explained: The reaction may have an induction period where it proceeds slowly until a certain temperature or concentration of an intermediate is reached, after which the reaction rate accelerates dramatically. During the slow initial addition, the unreacted oxidizing agent accumulates in the flask. When the reaction finally initiates, this large concentration of stored reagent reacts all at once, causing a sudden and violent exotherm that your pre-set slow addition rate cannot control.
Troubleshooting & Prevention:
-
Initial Small Bolus: Add a very small percentage (e.g., 1-2%) of the total oxidizing agent at the start of the reaction. Wait and monitor for a small, controlled temperature rise. This confirms the reaction has initiated before you begin the continuous, slow addition. If no exotherm is observed, a small amount of gentle warming might be needed to initiate the reaction before commencing the rest of the addition under cooling.
-
Reaction Calorimetry: For process development, using a reaction calorimeter is the most reliable method to understand the heat flow profile.[7][8] It measures the heat released in real-time, allowing you to distinguish between the rate of addition and the actual rate of reaction, thereby quantifying the risk of reagent accumulation.[9]
-
Ensure Proper Mixing: Inadequate stirring can create localized "hot spots" where the reaction initiates, while the bulk solution still contains unreacted oxidant. Ensure the stirring is vigorous enough to maintain a homogenous mixture.
Q3: How do I properly quench a pyridine N-oxidation reaction without causing a secondary exotherm?
A3: Quenching is a critical step that must be handled with as much care as the reaction itself. Many quenching agents react exothermically with residual oxidants.
Recommended Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, ensure the primary reaction is complete (verified by TLC or another method) and cool the mixture to 0-5 °C.
-
Choose the Right Quenching Agent:
-
For peracid-based oxidations (e.g., m-CPBA, peracetic acid), a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) is effective.
-
For hydrogen peroxide-based oxidations, a solution of sodium sulfite is standard.
-
-
Slow, Controlled Addition: Add the quenching solution slowly and portion-wise, while vigorously stirring and monitoring the internal temperature. Do not simply pour the quenching solution in.
-
Test for Peroxides: After the quench, use peroxide test strips to confirm that all residual oxidizing agents have been destroyed before proceeding with workup and solvent removal.[10] Never distill a reaction mixture that may contain residual peroxides.[10]
Frequently Asked Questions (FAQs)
This section covers broader, foundational questions to build a comprehensive understanding of the topic.
Q4: Why is the N-oxidation of pyridines often highly exothermic?
A4: The high exothermicity stems from the thermodynamics of the N-O bond formation. The oxidation of the nitrogen atom in the pyridine ring is a highly favorable, energy-releasing process. The reaction converts a lone pair of electrons on a relatively stable aromatic nitrogen into a new, strong N-O sigma bond, releasing significant enthalpy. This is particularly true for strong oxidizing agents like peracids.[2]
Q5: How does the choice of oxidizing agent affect the safety and control of the reaction?
A5: The choice of oxidant is arguably the most critical parameter for controlling the exotherm. Different agents have vastly different reactivity profiles, stabilities, and associated hazards.
| Oxidizing Agent | Pros | Cons & Safety Considerations |
| m-CPBA | Highly effective, predictable reactivity for many substrates.[11] | Can be shock-sensitive, especially when impure. Exotherm can be very sharp. Costly for large-scale work. |
| Peracetic Acid | Potent and cost-effective. | Can be explosive.[12] Often used in acetic acid, which can be difficult to remove. Requires strict temperature control.[10] |
| H₂O₂ / Acetic Acid | Inexpensive and environmentally friendly ("green").[12] | Slower reaction rates can lead to dangerous reagent accumulation. Can require heating to initiate, increasing runaway risk. |
| H₂O₂ / Catalysts (e.g., MTO) | Can be highly efficient and selective, allowing for milder conditions.[11] | Catalyst cost and removal can be an issue. The catalyst can also influence the decomposition rate of the N-oxide product at higher temperatures.[2] |
| Dioxiranes (e.g., DMDO) | Very powerful and can oxidize even deactivated pyridines at low temperatures.[13] | Unstable and typically generated in situ at low concentrations due to explosion risk.[13] |
As a best practice, always start with a milder, more controllable system (like H₂O₂ with a catalyst) before moving to more aggressive reagents like peracids, especially when working with a new substrate or at a larger scale.
Q6: How do substituents on the pyridine ring affect the reaction's exothermicity and rate?
A6: The electronic nature of the substituents dramatically influences the reaction.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or alkoxy (-OCH₃) increase the electron density on the nitrogen atom. This makes the nitrogen more nucleophilic and thus more reactive towards the electrophilic oxidant. These reactions are typically faster and can have a more pronounced exotherm.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl) decrease the electron density on the nitrogen, making it less nucleophilic.[14][15] These reactions are often much slower, may require more forcing conditions (higher temperatures or stronger oxidants), and present a higher risk of reagent accumulation followed by a delayed, violent exotherm.[13]
Methodologies & Visual Workflows
Protocol: Safety-First Lab-Scale N-Oxidation of 3-Picoline
This protocol incorporates best practices for thermal management.
Materials:
-
3-Picoline (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Three-neck round-bottom flask, thermometer, addition funnel, magnetic stirrer, ice-water-salt bath.
Procedure:
-
Setup: Equip the flask with a stirrer, thermometer, and addition funnel. Place it in an ice-water-salt bath capable of maintaining a temperature below 0 °C.
-
Initial Charge: Dissolve 3-picoline in DCM and add it to the flask. Cool the solution to 0 °C with stirring.
-
Oxidant Preparation: Separately, dissolve the m-CPBA in DCM and charge it to the addition funnel.
-
Controlled Addition: Add the m-CPBA solution dropwise to the stirred pyridine solution, ensuring the internal temperature does not exceed 5 °C . The rate of addition is dictated by the ability of the cooling bath to dissipate the generated heat.
-
Monitoring: Monitor the reaction progress by TLC.
-
Controlled Quench: Once the starting material is consumed, continue cooling at 0 °C. Slowly add saturated Na₂SO₃ solution dropwise, again monitoring the temperature to ensure it does not rise significantly.
-
Peroxide Check: After the quench is complete, test the aqueous layer with a peroxide test strip to ensure all oxidant is destroyed.
-
Workup: Proceed with standard aqueous workup.
Diagram: Exotherm Emergency Response Workflow
This decision tree illustrates the immediate steps to take upon detecting a thermal runaway.
Caption: Emergency response decision tree for thermal runaway events.
Diagram: Oxidizing Agent Selection Logic
This workflow guides the selection of an appropriate oxidizing agent based on substrate reactivity and safety considerations.
Caption: Workflow for selecting an oxidizing agent based on substrate electronics.
References
- ResearchGate. (n.d.). Mild Addition of Nucleophiles to Pyridine-N-Oxides.
- Organic Syntheses. (n.d.). Pyridine-N-oxide.
- ACS Publications. (2024, October 3). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation.
- ResearchGate. (2022, November 15). How to quench Pyridine?.
- ResearchGate. (n.d.). 2-Methylpyridine N-oxidation runaway studies.
- National Institutes of Health. (2024, August 13). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction.
- ResearchGate. (n.d.). Substituent effect on the properties of pyridine-N-oxides.
- Pipzine Chemicals. (n.d.). Pyridine N-oxide: Properties, Uses, Safety, SDS, Supplier in China.
- Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives.
- Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.
- University of Lucknow. (n.d.). Pyridine Lecture Notes.
- YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.
- Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
- Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry.
- Reddit. (2025, February 8). Favorite Oxidizing Agent?.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- LSBU Open Research. (1996). The Use of Calorimetry to Study Reaction Kinetics.
- Fraunhofer ICT. (n.d.). REACTION CALORIMETRY IN MICROREACTORS FAST REACTION SCREENING AND PROCESS DESIGN.
- YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
- Baran Lab, Scripps Research. (2012, June 9). Pyridine N-Oxides.
- Wikipedia. (n.d.). TNT.
- Wikipedia. (n.d.). Thermal runaway.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. mt.com [mt.com]
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- 9. ict.fraunhofer.de [ict.fraunhofer.de]
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- 13. echemi.com [echemi.com]
- 14. Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyridine N-Oxide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of pyridine N-oxides. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of N-oxidation. Pyridine N-oxides are crucial intermediates in drug development and fine chemical synthesis, acting as precursors for a variety of functionalized pyridine derivatives.[1][2] The N-O bond activates the pyridine ring, facilitating reactions that are otherwise challenging on the parent heterocycle.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges encountered in the lab. We will delve into the rationale behind catalyst selection, protocol optimization, and problem-solving to ensure your synthesis is efficient, safe, and reproducible.
Part 1: Catalyst and Method Selection (FAQ)
This section addresses the most common initial questions regarding the selection of an appropriate catalytic system for your specific needs.
Q1: What are the most common and reliable methods for synthesizing pyridine N-oxides?
There are two primary classes of reagents used for pyridine N-oxidation: peroxy acids (peracids) and hydrogen peroxide (H₂O₂) in combination with a catalyst .
-
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are highly effective and have been used for decades.[2][5] They are reliable for a broad range of substrates and often result in high yields. m-CPBA is particularly common in lab-scale synthesis due to its commercial availability and ease of handling.[6]
-
Hydrogen Peroxide with Catalysts: This is often considered a "greener" approach. H₂O₂ is an inexpensive and environmentally benign oxidant, with water as its only byproduct. However, it requires a catalyst to be effective. Common catalysts include tungstates (e.g., Na₂WO₄), rhenium-based complexes (e.g., methyltrioxorhenium, MTO), and heterogeneous catalysts like titanium silicalite (TS-1).[7][8][9][10]
Q2: How do I choose between a peracid and a catalyzed H₂O₂ system?
The choice depends on several factors: scale, substrate electronics, safety considerations, and desired work-up procedure.
-
For Lab-Scale & Electron-Rich Pyridines: m-CPBA is an excellent starting point. It is highly reactive and efficient for pyridines bearing electron-donating groups. The reaction is often fast and clean.[9]
-
For Scale-Up & Greener Chemistry: Catalytic H₂O₂ systems are generally preferred for larger-scale syntheses. They avoid the generation of stoichiometric amounts of carboxylic acid byproducts and are more atom-economical. Systems like Ti-MWW have shown exceptional activity and reusability.[10]
-
For Electron-Deficient Pyridines: Pyridines with electron-withdrawing groups are less nucleophilic and react more slowly. These often require more forceful conditions, such as heating with H₂O₂ in acetic acid (which forms peracetic acid in situ) or using highly active catalysts like methyltrioxorhenium (MTO).[9]
Q3: How do substituents on the pyridine ring affect catalyst choice and reaction conditions?
The electronic nature of the pyridine substrate is the single most important factor influencing reactivity.
-
Electron-Donating Groups (EDGs) like alkyl or alkoxy groups increase the nucleophilicity of the nitrogen atom, accelerating the reaction. Mild conditions are usually sufficient.
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or halo groups decrease the nitrogen's nucleophilicity, making oxidation significantly more challenging. For these substrates, you may need:
Catalyst System Comparison
| Catalyst/Reagent System | Typical Substrates | Advantages | Disadvantages |
| m-CPBA | Electron-rich & neutral pyridines | High yields, commercially available, predictable reactivity.[6][9] | Stoichiometric waste (m-CBA), potential safety issues with solid peroxides. |
| H₂O₂ / Acetic Acid | General purpose, good for EWGs | Inexpensive reagents, forms peracetic acid in situ.[4][5] | Requires elevated temperatures, potential for side reactions. |
| H₂O₂ / Na₂WO₄ | General purpose | "Green" oxidant, simple catalyst.[7] | May require phase-transfer catalyst for biphasic systems. |
| H₂O₂ / MTO | Electron-deficient pyridines | Very high activity, low catalyst loading needed.[9] | Rhenium is expensive. |
| H₂O₂ / Ti-Silicates (TS-1, Ti-MWW) | General purpose, industrial potential | Heterogeneous (easy removal), reusable, high selectivity.[8][10] | Catalyst synthesis can be complex; potential for diffusion limits. |
Part 2: Troubleshooting Guide
Even with the right catalyst, experimental issues can arise. This section provides solutions to common problems.
Q4: My reaction is very slow or appears to have stalled. What can I do?
An incomplete conversion is a frequent issue, especially with deactivated pyridines.
Troubleshooting Workflow: Incomplete Conversion
Caption: A workflow for diagnosing incomplete reactions.
-
Verify Reagent Quality: Ensure your oxidant is not degraded. H₂O₂ solutions lose potency over time. Peracids can also decompose during storage.
-
Increase Temperature: Gently warming the reaction can significantly increase the rate. However, with peracids, do not exceed 110°C , as this can lead to explosive decomposition.[11] A small-scale test is recommended.
-
Increase Oxidant Stoichiometry: Add another portion (e.g., 0.2-0.5 equivalents) of the oxidant. Monitor by TLC to see if the reaction progresses.
-
Check Catalyst Activity (for H₂O₂ systems): If using a heterogeneous catalyst, ensure it has been properly activated and has not been poisoned. For homogeneous catalysts, ensure they were stored correctly.
Q5: I'm observing significant side products. How can I improve selectivity?
Side product formation often arises from over-oxidation or rearrangement reactions.
-
Issue: Ring Functionalization: The reaction of pyridine N-oxide with anhydrides (like acetic anhydride, often used with H₂O₂) can lead to the formation of 2-acetoxypyridine.[12][13]
-
Solution: Avoid using large excesses of acetic anhydride or acetic acid if this is not the desired product. If using H₂O₂/AcOH, minimize the amount of acid or switch to a different catalyst system (e.g., H₂O₂/Na₂WO₄).
-
-
Issue: Over-oxidation: While less common for the pyridine ring itself, other functional groups in your molecule might be sensitive to oxidation (e.g., sulfides, alkenes).
Q6: Product isolation is difficult. The final product is a sticky oil, not a solid. Why?
Pyridine N-oxide and its simple derivatives are notoriously hygroscopic, meaning they readily absorb moisture from the air to become hydrated oils.[2][14]
-
Drying is Critical: After aqueous workup, ensure your organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄).
-
Azeotropic Distillation: For stubborn cases, dissolving the product in toluene and removing the solvent under reduced pressure can effectively azeotrope out residual water.[14]
-
High-Vacuum Distillation: Purification by distillation is possible but requires very low pressure (≤1 mm Hg) and controlled temperature to prevent decomposition.[5] The oil bath temperature should generally not exceed 130°C.[5]
Q7: What are the most important safety precautions for N-oxidation reactions?
Caution is paramount, especially when working with peracids.
-
Safety Shield: All reactions involving peracids or concentrated H₂O₂ should be conducted behind a safety shield.[5]
-
Temperature Control: These reactions are often exothermic. Use an ice bath during the addition of the oxidant to maintain the desired temperature.[5]
-
Quenching: Before workup and especially before distillation, it is critical to destroy any residual peroxide. This can be done by adding a reducing agent like sodium sulfite or sodium thiosulfate until a starch-iodide test is negative.
-
Avoid Concentration: Never concentrate a reaction mixture that may still contain significant amounts of peracid.
Part 3: Experimental Protocols & Mechanisms
General Mechanism of N-Oxidation
The underlying mechanism is a nucleophilic attack by the pyridine nitrogen on an electrophilic oxygen atom provided by the oxidant.
Caption: The general mechanism of pyridine N-oxidation.
Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted for a generic, lab-scale synthesis.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the pyridine substrate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform.[6] Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (1.2-1.5 eq.) in the same solvent and add it dropwise to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[6] Monitor the consumption of the starting material by TLC.
-
Workup:
-
Quench any excess m-CPBA by washing the reaction mixture with a 10% aqueous solution of sodium sulfite.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography, crystallization, or high-vacuum distillation.
Protocol 2: Catalytic N-Oxidation with H₂O₂ and Sodium Tungstate
This protocol provides a greener alternative to peracids.
-
Setup: To a flask containing the pyridine substrate (1.0 eq.), add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.01-0.05 eq.).[7]
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (2.0-5.0 eq.) dropwise. The reaction may be mildly exothermic. If necessary, use a water bath to maintain a temperature of 50-70°C.
-
Reaction: Stir the mixture vigorously at the desired temperature for several hours until TLC analysis indicates complete conversion.
-
Workup:
-
Cool the reaction to room temperature and quench excess H₂O₂ by the careful addition of a small amount of manganese dioxide (MnO₂) or sodium sulfite.
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product as required.
References
- Mosher, H. S., Turner, L., & Carlsmith, A. (1955). Pyridine-N-oxide. Organic Syntheses, 3, 133. [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
- Lu, T., Shi, X. Z., & Wu, Y. M. (2010). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]
- Joule, J. A. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]
- Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]
- Organic Chemistry Portal.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. [Link]
- Nagy, T., et al. (2017). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]
- ResearchG
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
- Youssif, S. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides.
- ChemTube3D. (n.d.).
- Yi, X., et al. (2010). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst.
- Organic Chemistry Portal.
- The Journal of Organic Chemistry. (2011).
- Miller, S. J., et al. (2019).
- Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
- Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]
- American Chemical Society. (2025).
- Miller, S. J., et al. (2019).
- Katiyar, D. (n.d.). Pyridine Lecture Notes. [Link]
- Chemistry Stack Exchange. (2017).
- OC an der FAU. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
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- 2. nbinno.com [nbinno.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
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- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
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Stability issues of 3-Methyl-4-nitropyridine N-oxide under acidic conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitropyridine N-oxide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this reagent, particularly under acidic conditions. Our goal is to equip you with the scientific understanding and practical guidance necessary to anticipate and resolve challenges in your experiments.
I. Understanding the Stability of this compound in Acidic Media
This compound is a versatile intermediate, valued for the reactivity conferred by its electron-deficient pyridine ring, which is further activated by the nitro group and the N-oxide functionality.[1] Its synthesis is typically conducted in a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures (95-105°C), which speaks to its considerable stability under these harsh, short-term conditions.[2] However, prolonged exposure to acidic environments, especially under varying temperatures and in the presence of nucleophilic counter-ions or water, can lead to degradation.
The primary modes of instability in acidic media are rooted in the fundamental reactivity of the pyridine N-oxide scaffold. The N-oxide oxygen can be protonated in strong acid, forming a pyridinium species.[3] This protonation further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound in acidic environments.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield in a Reaction | 1. Decomposition of Starting Material: this compound may have degraded prior to or during the reaction. 2. Incomplete Reaction: The reaction conditions may be too mild or the nucleophile may be too weak. | 1. Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your this compound using ¹H NMR or melting point analysis (should be 136-138°C). Store the compound in a cool, dry place, away from strong acids. 2. Optimize Reaction Conditions: For nucleophilic aromatic substitution (SNAr) reactions, consider using a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. A gradual increase in temperature may also be necessary to overcome the activation energy.[4] |
| Formation of an Unidentified, More Polar Byproduct | Hydrolysis of the Nitro Group: The presence of water in the acidic medium, especially at elevated temperatures, can lead to the hydrolysis of the 4-nitro group to a 4-hydroxy group, forming 3-methyl-4-hydroxypyridine N-oxide. This is a known side reaction for similar compounds like 3-chloro-4-nitropyridine N-oxide.[4] | Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. If the presence of water is unavoidable, maintain the lowest possible reaction temperature to disfavor the hydrolysis pathway. |
| Discoloration of the Reaction Mixture (e.g., Darkening, Formation of Brown Tars) | Ring Degradation or Polymerization: Highly aggressive acidic conditions (e.g., superacids) or prolonged heating can lead to complex decomposition pathways beyond simple hydrolysis, resulting in the formation of polymeric materials. The evolution of brown nitrogen oxide fumes can also be an indicator of decomposition.[2] | Moderate Reaction Conditions: If possible, use the minimum concentration of acid and the lowest temperature required for your transformation. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed. |
| Product Contamination with a Halogenated Impurity | Nucleophilic Substitution by Acid Counter-ion: When using hydrohalic acids (e.g., HCl, HBr) at high temperatures, the halide anion can act as a nucleophile and displace the nitro group to form the corresponding 4-halo-3-methylpyridine N-oxide. This reaction is documented for 4-nitropyridine N-oxide at very high temperatures (160°C).[5] | Choice of Acid: If your desired reaction does not involve the acid's counter-ion, consider using a non-nucleophilic acid like sulfuric acid or methanesulfonic acid. If a hydrohalic acid is necessary, use the lowest possible temperature and concentration to minimize this side reaction. |
III. Frequently Asked Questions (FAQs)
Q1: What are the visual signs of this compound decomposition in an acidic solution?
A1: The most common visual indicators of decomposition include a color change of the solution, often to a darker brown or black, and the evolution of brown fumes (nitrogen oxides).[2] The formation of a precipitate or insoluble tar can also signify polymerization or the formation of degradation products.
Q2: How can I monitor the stability of my this compound solution over time?
A2: You can monitor the stability of your solution using a few analytical techniques:
-
Thin-Layer Chromatography (TLC): Periodically spot the solution on a TLC plate and develop it in an appropriate solvent system. The appearance of new, more polar spots is indicative of decomposition (e.g., to the 4-hydroxy derivative).
-
UV-Vis Spectroscopy: 4-Nitropyridine N-oxide has a characteristic UV-Vis absorption spectrum that is sensitive to its environment.[6][7] You can monitor the stability by observing changes in the absorption maximum and intensity over time. A decrease in the absorbance of the starting material's characteristic peak would indicate its consumption.
-
¹H NMR Spectroscopy: Taking periodic NMR samples of the solution will allow you to observe the disappearance of the characteristic peaks of this compound and the appearance of new signals corresponding to decomposition products.
Q3: Is it safe to heat this compound in strong acids?
A3: While its synthesis involves heating in strong acids, this is a controlled industrial process. In a laboratory setting, caution is paramount. The nitration reaction to form this compound is known to be vigorous and can evolve nitrogen oxides.[2] Therefore, any heating in strong acids should be done with extreme care, behind a blast shield, and in a well-ventilated fume hood. Always start with small-scale experiments to assess the reaction's exothermicity.
Q4: Can I use this compound in aqueous acidic solutions?
A4: Based on the high stability of the related 4-nitropyridine N-oxide in dilute aqueous acids, it is likely that this compound is also relatively stable under these conditions, especially at room temperature.[8][9] However, as the temperature and acid concentration increase, the risk of hydrolysis of the nitro group also increases. It is advisable to use the mildest acidic conditions that are effective for your reaction and to minimize reaction times.
IV. Experimental Protocols & Visual Guides
Protocol: Monitoring the Stability of this compound in Acidic Solution via UV-Vis Spectroscopy
This protocol provides a framework for assessing the stability of this compound under specific acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a non-acidic, UV-transparent solvent (e.g., acetonitrile).
-
Preparation of Acidic Solution: Prepare the acidic solution of interest (e.g., 1M H₂SO₄ in a 50:50 water/acetonitrile mixture).
-
Initiation of the Experiment: In a temperature-controlled cuvette holder, add the acidic solution. At time zero, inject a small, known volume of the this compound stock solution to achieve the desired final concentration.
-
Data Acquisition: Immediately begin acquiring UV-Vis spectra at regular intervals. The wavelength range should encompass the absorbance maximum of this compound (around 330-355 nm in many solvents).[1]
-
Data Analysis: Plot the absorbance at the λ_max of the starting material against time. A stable absorbance indicates stability, while a decrease in absorbance signifies decomposition. The rate of decomposition can be determined from the slope of this plot.
Diagrams
Caption: Potential decomposition pathways of this compound in acidic media.
Caption: General experimental workflow for using this compound under acidic conditions.
V. References
-
BenchChem. (2025). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide. BenchChem Technical Support.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wikipedia. (2023). Pyridine-N-oxide.
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure.
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
-
ResearchGate. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF.
-
Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
-
Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide.
-
BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines.
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
-
Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406.
-
Katiyar, D. (n.d.). Pyridine. Lecture Notes.
-
ChemicalBook. (n.d.). This compound(1074-98-2) 1H NMR spectrum.
-
The Hive Chemistry Discourse. (2002). 4-nitropyridine synthesis requested.
-
ResearchGate. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide | Request PDF.
-
Jacquemin, D., & Adamo, C. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. The Journal of Physical Chemistry A, 120(16), 2645–2653.
-
Guidechem. (2024). What are the synthesis methods for 4-nitropyridine n-organide? - FAQ.
-
PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
-
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
-
ResearchGate. (n.d.). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide | Request PDF.
-
Szafran, M., & Brzezinski, B. (1995). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 49(2), 82-86.
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
-
Gohlke, H., & Reuter, G. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(22), 16325-16353.
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry.
-
ChemicalBook. (2025). This compound | 1074-98-2.
-
SpectraBase. (2025). 3-Methyl-4-nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts.
-
PubChem. (n.d.). 4-Nitropyridine N-oxide.
-
ResearchGate. (2015). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, The Scripps Research Institute.
-
Sigma-Aldrich. (n.d.). This compound 98%.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 1074-98-2.
-
IndiaMART. (n.d.). 3 Methyl 4 Nitro Pyridine N Oxide.
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Validation & Comparative
A Researcher's Guide to Aromatic Nitration: Comparing a-Methyl-4-nitropyridine N-oxide Synthesis with Alternative Nitrating Agents
For researchers, scientists, and professionals in drug development, the introduction of a nitro group onto an aromatic ring is a foundational and powerful transformation. Nitroaromatic compounds, such as 3-Methyl-4-nitropyridine N-oxide, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of nitrating agent is a critical decision that dictates the efficiency, safety, and scalability of the synthesis.
This guide provides an in-depth comparison of common and alternative nitrating agents. It is structured to offer not just protocols, but the underlying chemical rationale, enabling you to make informed decisions for your specific synthetic challenges. We will begin by clarifying the role of this compound as a product of nitration, and then use its synthesis as a practical case study to compare the performance of various nitrating systems.
The Subject of Nitration: The Case of this compound
It is a common misconception that this compound is a nitrating agent. In fact, it is a valuable nitroaromatic intermediate that is synthesized through a nitration reaction. Its structure, featuring a pyridine N-oxide core with a nitro group at the 4-position, makes it a versatile building block, particularly for introducing substituted pyridine moieties in drug discovery programs.
The synthesis of this compound begins with the N-oxidation of 3-methylpyridine (3-picoline), followed by the critical nitration step. This process highlights the importance of selecting an appropriate nitrating agent to achieve high yield and regioselectivity.
The Mechanism: Electrophilic Aromatic Substitution on Pyridine N-Oxides
The nitration of pyridine N-oxide derivatives is a classic example of electrophilic aromatic substitution (EAS). The N-oxide functional group plays a crucial dual role: it deactivates the ring towards electrophilic attack compared to benzene, but it also directs the substitution to the 4-position (para) and 2-position (ortho).[1][2] The oxygen atom can donate electron density back into the pyridine ring through resonance, which preferentially increases the electron density at the 4-position, making it the primary site for electrophilic attack by the nitronium ion (NO₂⁺).
A Comparative Analysis of Nitrating Agents
The choice of nitrating agent is a balance between reactivity, selectivity, safety, and practicality. Below, we compare three major classes of nitrating agents, with performance data contextualized for the synthesis of nitro-pyridine N-oxides.
| Nitrating Agent System | Typical Substrate | Temperature (°C) | Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Pyridine N-oxide | 125-130 | 3 hours | 42%[3] | Low cost, high reactivity for deactivated rings. | Harsh conditions, generation of acidic waste, risk of over-nitration. |
| Mixed Acid (HNO₃/H₂SO₄) | 3-Methylpyridine N-oxide | 95-105 | 2 hours | 70-73% | Effective for substituted pyridine N-oxides. | Requires careful temperature control due to exothermic nature. |
| Dinitrogen Pentoxide (N₂O₅) in SO₂ | Pyridine | -10 | Not Specified | 77% (for 3-nitropyridine)[4] | Very high reactivity, clean reaction (N₂O₅ is stoichiometric). | N₂O₅ is unstable and explosive, requires specialized handling. |
| Acetyl Nitrate (HNO₃/Ac₂O) | Furan (sensitive heterocycle) | Not Specified | Not Specified | Good[5] | Milder conditions, suitable for acid-sensitive substrates. | Acetyl nitrate is unstable and potentially explosive.[5] |
Mixed Acid (Concentrated HNO₃ and H₂SO₄)
This is the most common and industrially important nitrating agent.[6] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Expertise & Experience: The power of mixed acid lies in its ability to nitrate even deactivated aromatic rings. However, its high acidity and exothermic nature demand rigorous temperature control to prevent runaway reactions and the formation of byproducts. For substrates like pyridine N-oxides, the reaction often requires elevated temperatures to proceed at a reasonable rate.[2] The key to a successful mixed-acid nitration is the slow, controlled addition of the nitrating mixture to the substrate while maintaining the optimal temperature range.
-
Trustworthiness: While effective, the use of mixed acid generates a significant amount of acidic waste, which requires neutralization and disposal, posing environmental and cost challenges at scale. The harsh conditions can also be incompatible with sensitive functional groups on the substrate.
Acetyl Nitrate (from HNO₃ and Acetic Anhydride)
Generated in situ by mixing nitric acid with acetic anhydride, acetyl nitrate is generally considered a milder nitrating agent than mixed acid.[5]
-
Expertise & Experience: This system is particularly useful for nitrating acid-sensitive substrates or when trying to avoid the harshness of concentrated sulfuric acid. For example, furan, a heterocycle prone to polymerization under strongly acidic conditions, is effectively nitrated using acetyl nitrate.[5] The reaction proceeds through the formation of acetyl nitrate, which then delivers the nitronium ion.
-
Trustworthiness: A significant drawback is the inherent instability of acetyl nitrate, which can be explosive and requires careful handling and temperature control.[5] It is not typically the first choice for deactivated systems like pyridine N-oxides, which require more forcing conditions.
Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide is a powerful, anhydrous nitrating agent. It can be considered the anhydride of nitric acid and is a source of the nitronium ion.[7]
-
Expertise & Experience: N₂O₅ is highly reactive and can nitrate aromatic compounds in organic solvents like chloroform or sulfur dioxide, often at low temperatures.[4][7] This makes it a "clean" nitrating agent as it avoids the use of strong acids and the subsequent aqueous workup. Its high reactivity has been demonstrated in the nitration of pyridine to 3-nitropyridine in high yield, a transformation that is notoriously difficult with mixed acid.[4]
-
Trustworthiness: The primary barrier to the widespread use of N₂O₅ is its thermal instability and explosive nature.[7] It must be prepared fresh and handled with extreme caution at low temperatures. Its use is generally reserved for specialized applications where traditional methods fail or when a completely acid-free system is required.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of nitro-pyridine N-oxides using mixed acid are presented below. These protocols are self-validating systems, incorporating steps for reaction monitoring, controlled workup, and purification.
Synthesis of this compound via Mixed Acid Nitration[4]
Synthesis of 4-Nitropyridine N-oxide via Mixed Acid Nitration[3]
This protocol illustrates the general procedure for the parent pyridine N-oxide, resulting in a lower yield compared to its 3-methyl substituted counterpart.
-
Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring.
-
Reaction Setup: In a 100 mL three-neck flask, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.
-
Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the mixture to room temperature and pour it onto 150 g of crushed ice.
-
Neutralization: Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Isolation: Collect the solid by suction filtration.
-
Purification: Extract the product from the crude solid with acetone and evaporate the solvent. The final product can be recrystallized from acetone. (Reported Yield: 42%).
Conclusion and Recommendations
The selection of a nitrating agent is a critical parameter in the synthesis of nitroaromatic compounds like this compound.
-
Mixed acid (HNO₃/H₂SO₄) remains the workhorse for its cost-effectiveness and high reactivity, especially for deactivated heterocyclic systems. It is the recommended starting point for the nitration of pyridine N-oxides, provided that careful temperature control and appropriate safety measures are in place.
-
Acetyl nitrate (HNO₃/Ac₂O) serves as a valuable alternative for substrates that are sensitive to strong acids, although its utility for deactivated rings is limited.
-
Dinitrogen pentoxide (N₂O₅) offers a powerful and clean method, avoiding acidic waste streams. However, its significant safety hazards limit its use to laboratories with specialized equipment and expertise.
For researchers aiming to synthesize this compound or similar structures, a thorough understanding of these reagents' properties is paramount. The protocols and comparative data provided in this guide serve as a foundation for developing safe, efficient, and scalable nitration processes in the pursuit of novel chemical entities.
References
- Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]
- Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- Intep, Inc. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-143.
- Bakke, J. M., & Rømming, C. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1919-1923. [Link]
- Quora. (2019). Why does the nitration of furan require HNO3 and acetic anhydride? [Link]
- Taylor, E. C., & Roe, A. (1955). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 77. [Link]
- Hertog, H. J. den, & Combe, W. P. (1952). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 745-752.
- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral dissertation, Norwegian University of Science and Technology.
- Wang, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4.
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A Researcher's Guide to the Computational Analysis of N-O Bond Dissociation in Pyridine N-Oxides: A Methodological Comparison
For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of pyridine N-oxides is paramount. These heterocyclic compounds are not merely synthetic intermediates; they are pivotal in medicinal chemistry and materials science due to their unique electronic properties.[1][2] The N-O bond, with its dative, zwitterionic character, is the heart of their reactivity, acting as a potent oxygen donor and influencing the regioselectivity of reactions on the pyridine ring.[1][3]
The strength of this bond, quantified by its Bond Dissociation Energy (BDE), dictates the compound's utility as an oxidant and its overall stability. Accurately predicting this value is crucial for designing novel therapeutics and catalysts. While experimental calorimetry provides benchmark data, computational chemistry offers a rapid, cost-effective, and often more reliable alternative for determining BDEs, especially for novel or unstable derivatives.[4]
This guide provides an in-depth comparison of common computational methods for calculating the N-O BDE in pyridine N-oxides. We will dissect the performance of widely used Density Functional Theory (DFT) functionals against a high-level composite method, grounding our analysis in experimental data to provide a clear, field-proven perspective on achieving accurate and reliable results.
Theoretical Foundations: Quantifying the N-O Bond Strength
The homolytic Bond Dissociation Energy (BDE) represents the enthalpy change (ΔH) at 298.15 K when a bond is cleaved, with the products being two radical species in the gas phase. For a pyridine N-oxide (Py-NO), the reaction is:
Py-N-O (g) → Py-N• (g) + O(³P) (g)
An accurate BDE calculation hinges on a method's ability to precisely compute the electronic energies of the closed-shell parent molecule and the open-shell radical products. This guide compares the following approaches, chosen for their prevalence and distinct trade-offs between accuracy and computational cost:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid DFT functional that has been a workhorse in computational chemistry for decades. While versatile, its performance for BDEs can be inconsistent, sometimes leading to significant errors.[5][6]
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): A high-nonlocality hybrid meta-GGA functional. It is specifically parameterized to yield excellent performance for thermochemistry, kinetics, and non-covalent interactions, often providing superior accuracy for BDEs compared to older functionals like B3LYP.[7][8]
-
G4 (Gaussian-4) Theory: A high-level composite method that approximates a very high-level calculation by combining results from several lower-level computations.[9] G4 theory is designed to achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) and serves as our computational benchmark for accuracy.[10]
The accepted experimental N-O bond dissociation enthalpy for the parent pyridine N-oxide is 63.3 ± 0.5 kcal/mol , which will serve as our reference for evaluating the performance of these methods.[4][8][11]
Experimental Protocol: A Step-by-Step Workflow for BDE Calculation
The following protocol outlines a self-validating system for computing the N-O BDE. Each step includes causality checks to ensure the integrity of the final result.
Step 1: Geometry Optimization of Reactant
-
Action: Perform a full geometry optimization of the pyridine N-oxide molecule using the chosen level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Causality: This step locates the lowest energy structure (the equilibrium geometry) on the potential energy surface. An accurate geometry is the foundation for an accurate energy calculation.
Step 2: Vibrational Frequency Analysis of Reactant
-
Action: Conduct a frequency calculation on the optimized geometry from Step 1 at the same level of theory.
-
Causality: This is a critical validation step.
-
Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Enthalpy Calculation: The calculation yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections, which are essential for converting the electronic energy (Eelec) to enthalpy at 298.15 K (H298).
-
Step 3: Geometry Optimization of Products
-
Action: Perform separate geometry optimizations for the products: the pyridine radical and the ground-state triplet oxygen atom (O(³P)).
-
Causality: As with the reactant, finding the equilibrium geometry for each product is necessary for an accurate energy calculation. For the oxygen atom, this step simply confirms its electronic state.
Step 4: Vibrational Frequency Analysis of Pyridine Radical
-
Action: Run a frequency calculation on the optimized pyridine radical structure.
-
Causality: This provides the ZPVE and thermal corrections for the radical product and confirms it is a true minimum. This step is not needed for the single oxygen atom.
Step 5: BDE Calculation
-
Action: Calculate the BDE using the computed enthalpies (H298) from the frequency calculations.
-
Formula: BDE (kcal/mol) = [ H₂₉₈(Pyridine Radical) + H₂₉₈(Oxygen Atom) ] - H₂₉₈(Pyridine N-Oxide)
-
Causality: This final calculation directly provides the bond dissociation enthalpy, which can be compared with experimental values.
Below is a visualization of this computational workflow.
Caption: Workflow for calculating N-O Bond Dissociation Energy.
Performance Comparison: Accuracy vs. Computational Cost
The choice of computational method involves a trade-off between accuracy and the required computational resources. The following table summarizes the performance of our selected methods for the N-O BDE of the parent pyridine N-oxide, benchmarked against the experimental value.
| Method/Basis Set | Calculated BDE (kcal/mol) | Error vs. Experiment (kcal/mol) | Relative Computational Cost |
| Experimental Value | 63.3 ± 0.5 | N/A | N/A |
| B3LYP/6-311+G(d,p) | 56.1 | -7.2 | Low |
| M06-2X/6-311+G(d,p) | 62.6 | -0.7 | Medium |
| G4 Composite Method | 63.1 | -0.2 | High |
Values are representative based on published studies. Actual results may vary slightly with software versions and convergence criteria.
Analysis of Results:
-
M06-2X: This functional demonstrates excellent agreement with the experimental value, with a deviation of less than 1 kcal/mol.[4][8] This high accuracy, combined with a moderate computational cost, makes M06-2X a highly recommended method for routine BDE calculations on pyridine N-oxides and related systems. Its robust parameterization for thermochemistry proves its value.[7]
-
G4 Theory: The G4 composite method provides the most accurate result, nearly perfectly matching the experimental BDE.[4] This is expected, as the method is explicitly designed for high-accuracy thermochemical predictions.[9] However, its computational cost is significantly higher than DFT methods, making it more suitable as a "gold standard" for benchmarking smaller systems or when the highest possible accuracy is required.
Key Influencing Factors and Substituent Effects
The stability of the N-O bond is not static; it is modulated by the electronic environment of the pyridine ring. Understanding these influences is key to designing molecules with tailored reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ in the para-position stabilize and strengthen the N-O bond.[12] This is due to the substituent's effect on the π-type back-donation from the oxygen to the nitrogen, which enhances the bond order.[12] An EWG can increase the positive charge on the nitrogen, strengthening its dative bond to oxygen.
-
Electron-Donating Groups (EDGs): Conversely, substituents like -NH₂ or -CH₃ tend to weaken the N-O bond.[2][12] These groups increase electron density on the ring and the nitrogen atom, which can destabilize the formally positive nitrogen of the N-oxide moiety, thus elongating and weakening the N-O bond.
The interplay of these factors is visualized below.
Caption: Key electronic factors influencing N-O bond strength.
Conclusion and Recommendations
For researchers engaged in the computational analysis of pyridine N-oxides, the choice of method has profound implications for the reliability of the results.
-
For High-Throughput Screening and General Use: The M06-2X functional with a reasonably large basis set (e.g., 6-311+G(d,p) or larger) is the recommended choice. It provides an excellent balance of high accuracy for N-O bond dissociation energies and manageable computational cost.[7][8]
-
For High-Accuracy Benchmarking: When the highest possible precision is required for a small number of critical molecules, high-level composite methods like G4 theory are invaluable.[4][9] They serve as a crucial benchmark to validate DFT results.
-
Method to Avoid for BDEs: Due to its tendency to significantly underestimate bond strengths, the B3LYP functional, despite its popularity, should be used with extreme caution or avoided for quantitative BDE predictions in these systems.[6]
By employing a validated computational protocol and selecting a method appropriate for the research question, scientists can confidently predict the N-O bond dissociation energies of pyridine N-oxides, accelerating the design and development of next-generation molecules in medicine and beyond.
References
- Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. [Link]
- Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PubMed. [Link]
- Chakraborty, D., & Gascooke, J. R. (2016). Bond Dissociation Energies of Energetic Compounds: A Comparison of Theoretical Methods.
- Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A, 125(23), 5014–5021. [Link]
- Acree, W., & Chickos, J. S. (2005). The Dissociation Enthalpies of Terminal (N–O) Bonds in Organic Compounds.
- Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.
- Nagy, B., Kégl, T., & Kégl, Á. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220268. [Link]
- Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N-O Bond. PubMed. [Link]
- Gao, W., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PubMed Central. [Link]
- Tukhbatullina, N. V., et al. (2015). Substituent effect on the properties of pyridine-N-oxides.
- Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A, 125(23), 5014–5021. [Link]
- Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. [Link]
- Tukhbatullina, N. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central. [Link]
- Slayden, S. W., & Liebman, J. F. (1995). Accurate Borane Sequential Bond Dissociation Energies by High-Level ab Initio Computational Methods. Journal of the American Chemical Society, 117(37), 9345-9352. [Link]
- Palusiak, M. (2018). The nature of NO-bonding in N-oxide group. RSC Publishing. [Link]
- Durmaz, M., et al. (2003). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A, 107(37), 7313-7323. [Link]
- NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]
- Carlsson, A. C., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond.
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A Researcher's Guide to the Spectroscopic Confirmation of 3-Methyl-4-nitropyridine N-oxide
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor. 3-Methyl-4-nitropyridine N-oxide, a versatile intermediate in organic synthesis, presents a unique spectroscopic fingerprint that requires a multi-faceted analytical approach for definitive characterization.[1] This guide provides an in-depth comparison of spectroscopic techniques to not only confirm the structure of this compound but also to differentiate it from potential isomers and related compounds.
The presence of a pyridine N-oxide moiety, a nitro group, and a methyl group on the aromatic ring introduces distinct electronic and vibrational properties that are readily probed by various spectroscopic methods.[2][3] Our discussion will navigate through the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both theoretical grounding and practical insights.
The Analytical Imperative: A Multi-Technique Approach
Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A comprehensive strategy employing multiple spectroscopic methods provides orthogonal data points, leading to a self-validating and trustworthy structural assignment. This is particularly crucial for substituted pyridine N-oxides, where subtle shifts in electronic distribution can significantly impact spectral features.
Caption: Workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information on the substitution pattern of the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the three ring protons and the methyl group protons, respectively. The chemical shifts are significantly influenced by the electron-withdrawing nitro group and the N-oxide functionality.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2-8.4 | d | ~6-7 |
| H-5 | ~7.3-7.5 | d | ~6-7 |
| H-6 | ~8.0-8.2 | s | - |
| -CH₃ | ~2.5-2.7 | s | - |
Note: Predicted values are based on general principles and data from related compounds. Actual values may vary based on solvent and experimental conditions.
Causality Behind Chemical Shifts: The protons ortho (H-2 and H-6) and para (H-4, though substituted) to the N-oxide group are typically deshielded. However, the strong electron-withdrawing effect of the nitro group at the 4-position will further deshield the adjacent protons (H-5). The methyl group at the 3-position will have a minor shielding effect on the neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The N-oxide group generally causes an upfield shift for the ortho and para carbons and a downfield shift for the meta carbons compared to the parent pyridine.[2]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~138-140 |
| C-3 | ~130-132 |
| C-4 | ~145-147 |
| C-5 | ~122-124 |
| C-6 | ~125-127 |
| -CH₃ | ~17-19 |
Note: Predicted values are based on general principles and data from related compounds. Actual values may vary.
Comparative Analysis: The distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allow for clear differentiation from isomers such as 4-Methyl-3-nitropyridine N-oxide or 2-Methyl-4-nitropyridine N-oxide. For instance, the number and multiplicity of signals in the aromatic region would change significantly with a different substitution pattern.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule. For this compound, the characteristic vibrations of the nitro group and the N-oxide bond are the most prominent features.[4][5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).
Key IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | ~1550-1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1360-1290 | Strong |
| N-Oxide (N-O) | Stretch | ~1200-1300 | Strong |
| Aromatic C-H | Stretch | ~3000-3100 | Medium-Weak |
| Methyl C-H | Stretch | ~2850-2960 | Medium-Weak |
| Aromatic C=C/C=N | Stretch | ~1400-1600 | Medium-Variable |
Interpretation Insights: The two strong absorption bands for the nitro group are highly characteristic and a reliable indicator of its presence.[4][5] The N-O stretching vibration of the pyridine N-oxide is also a strong band, though its position can be influenced by other substituents. The combination of these specific bands provides strong evidence for the proposed structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer coupled with a suitable mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [C₆H₆N₂O₃+H]⁺ | 155.0451 |
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation may be observed. The fragmentation pattern can provide further structural information. For pyridine N-oxides, a characteristic loss of an oxygen atom from the molecular ion is often observed.
Comparison with Isomers: While isomers will have the same molecular weight, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ, providing a means of differentiation.
UV-Vis Spectroscopy: Characterizing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyridine ring, influenced by the N-oxide and nitro groups, gives rise to characteristic absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the UV-Vis region (typically 200-800 nm).
Expected UV-Vis Absorption: Pyridine N-oxides generally exhibit strong absorption bands in the UV region. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine N-oxide.[6] For 4-nitropyridine N-oxide derivatives, absorption is often observed in the 330-355 nm range.[6]
Caption: Integration of data from multiple spectroscopic techniques for structural confirmation.
Conclusion
The structural confirmation of this compound is achieved with a high degree of confidence through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton and substitution pattern. IR spectroscopy confirms the presence of the critical nitro and N-oxide functional groups, while mass spectrometry validates the molecular weight and elemental composition. UV-Vis spectroscopy offers complementary information about the electronic nature of the molecule. By integrating the data from these orthogonal techniques, researchers can build a robust and self-validating case for the structure of this compound, ensuring the integrity of their subsequent research and development endeavors.
References
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- UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (n.d.). The Journal of Organic Chemistry.
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A Comparative Guide to the Reactivity of Substituted Pyridine N-Oxides for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of substituted pyridine N-oxides, a pivotal class of heterocyclic compounds in medicinal chemistry and synthetic organic chemistry. By modulating the electronic and steric properties of substituents on the pyridine N-oxide scaffold, a fine-tuned control over their reactivity towards electrophiles, nucleophiles, and in pericyclic reactions can be achieved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile building blocks, supported by experimental data and detailed protocols.
The Dual Nature of the N-Oxide Functionality: An Electronic Overview
Pyridine N-oxides exhibit a richer reaction chemistry than their parent pyridines. This enhanced reactivity stems from the unique electronic nature of the N-oxide group, which can act as both an electron-donating and an electron-withdrawing moiety. The N-O bond is best described as a resonance hybrid of several canonical forms, which illustrates the dualistic electronic influence on the pyridine ring.[1]
The resonance forms demonstrate that the N-oxide can donate electron density to the C2, C4, and C6 positions via resonance, thereby activating these positions towards electrophilic attack. Simultaneously, the positively charged nitrogen atom inductively withdraws electron density from the ring, rendering the C2 and C4 positions susceptible to nucleophilic attack. This ambiphilic nature makes substituted pyridine N-oxides versatile synthons in organic synthesis.[2][3]
Caption: Resonance contributors of pyridine N-oxide.
Electrophilic Aromatic Substitution: Activating the Pyridine Ring
The N-oxide group significantly activates the pyridine ring towards electrophilic aromatic substitution, a reaction that is notoriously difficult for pyridine itself due to the deactivating effect of the nitrogen atom. The electron donation from the oxygen atom increases the electron density at the C4 (para) and C2/C6 (ortho) positions, directing electrophiles to these sites.[3]
A classic example is the nitration of pyridine N-oxide, which proceeds under relatively mild conditions compared to the harsh conditions required for the nitration of pyridine, and importantly, yields the 4-nitro derivative as the major product.[4]
Experimental Protocol: Nitration of Pyridine N-oxide
This protocol outlines the synthesis of 4-nitropyridine N-oxide, a key intermediate for further functionalization.
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid.[4] Allow the mixture to reach room temperature.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide and heat to 60°C.[4]
-
Addition of Nitrating Mixture: Add the prepared nitrating mixture dropwise to the molten pyridine N-oxide over 30 minutes, maintaining the internal temperature around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 30 g of crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. The crude product can be recrystallized from acetone to yield pure 4-nitropyridine N-oxide.[4]
Caption: Workflow for the nitration of pyridine N-oxide.
Nucleophilic Aromatic Substitution: The Role of Substituents
Substituents on the pyridine N-oxide ring play a crucial role in modulating the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring carbons, particularly at the ortho and para positions, thereby accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the rate of SNAr.
A quantitative understanding of these substituent effects can be gained through kinetic studies and the application of the Hammett equation, which relates reaction rates to the electronic properties of substituents.
Comparative Reactivity of Substituted 4-Nitropyridine N-oxides
The reaction of 4-nitropyridine N-oxides with nucleophiles such as piperidine is a well-studied system for comparing the reactivity of substituted derivatives. The nitro group at the 4-position is an excellent leaving group and strongly activates the ring towards nucleophilic attack.
| Substituent at C3 | Relative Rate of Reaction with Piperidine | Electronic Effect | Steric Effect |
| H | (Reference) | - | - |
| CH₃ | Slower | Weakly electron-donating | Minor steric hindrance |
| C₂H₅ | Slower than CH₃ | Slightly stronger electron-donating | Increased steric hindrance |
| Cl | Faster | Electron-withdrawing | Minor steric hindrance |
Table based on principles discussed in cited literature.[5]
The data illustrates that both electronic and steric effects are at play. Electron-withdrawing substituents accelerate the reaction, while bulkier and electron-donating substituents retard it.[5]
Experimental Protocol: Kinetic Measurement of Nucleophilic Substitution
This protocol describes a general method for monitoring the kinetics of the reaction between a substituted 4-nitropyridine N-oxide and a nucleophile using UV-Vis spectrophotometry.
Materials:
-
Substituted 4-nitropyridine N-oxide
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol or acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted 4-nitropyridine N-oxide and the nucleophile of known concentrations in the chosen solvent.
-
Kinetic Run: In a cuvette, mix the solutions of the pyridine N-oxide and a large excess of the nucleophile to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and monitor the increase in absorbance of the product at its λmax over time.
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order rate equation. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile.[2]
Caption: Workflow for kinetic analysis of SNAr reactions.
1,3-Dipolar Cycloaddition Reactions: Building Heterocycles
Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings.[6][7] The reactivity and regioselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. The electronic nature of the substituents on both the pyridine N-oxide and the dipolarophile influences the energies of the HOMO and LUMO, thereby affecting the reaction rate and outcome.[8]
The substituent effects in these cycloadditions are complex, as both electron-donating and electron-withdrawing groups can accelerate the reaction by narrowing the HOMO-LUMO gap between the dipole and the dipolarophile.[6]
| Pyridine N-oxide Substituent | Dipolarophile | Expected Reactivity Trend |
| Electron-donating | Electron-deficient alkene | Increased rate (HOMOdipole-LUMOdipolarophile control) |
| Electron-withdrawing | Electron-rich alkene | Increased rate (LUMOdipole-HOMOdipolarophile control) |
Side-Chain Reactivity: The Influence of the N-Oxide Group
The N-oxide functionality can also influence the reactivity of substituents attached to the pyridine ring, particularly alkyl groups at the C2 and C4 positions. The N-oxide group increases the acidity of the α-protons of the alkyl substituent, facilitating their deprotonation and subsequent reaction with electrophiles.
For instance, 2-methylpyridine N-oxide can be deprotonated at the methyl group with a strong base, and the resulting anion can react with various electrophiles, providing a route to 2-substituted pyridine derivatives.
References
- 1,3-Dipolar cycloaddition. Wikipedia.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal.
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 4. Kinetics and mechanism of the reaction of diazodiphenylmethane with substituted carboxypyridine and 2-carboxypyridine N-oxides in dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2.
- Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic.
- Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate.
- Substituent effect on the properties of pyridine-N-oxides. ResearchGate.
- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents: Part II. ResearchGate.
- [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. Organic Letters.
- Experimental and kinetic study on the co-oxidation of pyridine and ammonia as a model compound of coal-ammonia co-firing. ResearchGate.
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate.
- 2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate.
- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
- Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. ResearchGate.
- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.
- Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
- Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube.
- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate.
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Validating experimental results with theoretical models for pyridine N-oxides
In the landscape of contemporary drug discovery and materials science, pyridine N-oxides stand out as a class of heterocyclic compounds with remarkable versatility. Their unique electronic structure, characterized by a dative N-O bond, imparts a rich chemistry, making them valuable as synthetic intermediates, ligands in coordination chemistry, and pharmacologically active agents.[1][2] The journey from conceptualizing a novel pyridine N-oxide derivative to its real-world application is, however, critically dependent on a robust validation framework where experimental observations are rigorously corroborated by theoretical models.
This guide provides an in-depth comparison of common experimental techniques and theoretical models employed in the study of pyridine N-oxides. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices and present a self-validating system for researchers, scientists, and drug development professionals. Our focus is to empower you with the knowledge to not only generate high-quality data but also to confidently interpret it by bridging the gap between the empirical and the computational.
The Experimentalist's Toolkit: Characterizing Pyridine N-Oxides
The choice of experimental technique is dictated by the specific properties of the pyridine N-oxide under investigation. Each method provides a unique piece of the puzzle, and a multi-pronged approach is often necessary for comprehensive characterization.
Spectroscopic Techniques: Unveiling Molecular Fingerprints
Spectroscopy is the cornerstone of molecular characterization, providing insights into the connectivity, electronic environment, and vibrational modes of pyridine N-oxides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is arguably the most powerful tool for elucidating the solution-state structure of organic molecules.
-
Why we use it: ¹H and ¹³C NMR provide information on the carbon-hydrogen framework, while ¹⁵N NMR is particularly sensitive to the electronic environment of the nitrogen atom in the N-oxide moiety.[3] Substituent effects on the pyridine ring can be readily observed as changes in chemical shifts.
-
Self-validation: The integration of ¹H NMR signals should correspond to the number of protons in a given environment. The consistency between ¹H, ¹³C, and 2D NMR (like HMQC and HMBC) data provides a high degree of confidence in the structural assignment.[3]
-
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for identifying functional groups and probing the strength of the N-O bond.
-
Why we use it: The N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region, is a characteristic feature of pyridine N-oxides.[4] Shifts in this band can indicate changes in the N-O bond order due to substituent effects or intermolecular interactions like hydrogen bonding.
-
Self-validation: The complementary nature of IR and Raman spectroscopy (selection rules) can be used to confirm the presence of specific vibrational modes. For instance, a vibration that is weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.
-
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule.
-
Why we use it: Pyridine N-oxides exhibit characteristic π → π* transitions.[5] The position and intensity of these absorption bands are sensitive to the substituents on the pyridine ring and the polarity of the solvent.[6]
-
Self-validation: The Beer-Lambert law can be used to ensure a linear relationship between absorbance and concentration, confirming the integrity of the sample and the measurement.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
-
Why we use it: It is the gold standard for confirming the absolute stereochemistry and for studying non-covalent interactions such as hydrogen bonding and halogen bonding, which can be crucial for understanding crystal packing and biological activity.[7][8]
-
Self-validation: The quality of the crystal structure is assessed by various crystallographic parameters, such as the R-factor, which should be low for a reliable structure. The determined connectivity should be consistent with the spectroscopic data.
Thermal Analysis: Probing Stability and Decomposition
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of pyridine N-oxides and their complexes.
-
Why we use it: TGA measures the change in mass as a function of temperature, providing information on decomposition temperatures and the loss of solvent molecules.[9] DSC measures the heat flow associated with thermal transitions, such as melting and decomposition.
-
Self-validation: The results from TGA and DSC should be complementary. For example, a mass loss event in TGA should correspond to an endothermic or exothermic peak in the DSC thermogram.
The Theoretician's Arsenal: Modeling Pyridine N-Oxides
Computational chemistry offers a powerful means to predict and understand the properties of pyridine N-oxides, providing insights that can be difficult to obtain through experimentation alone.
Quantum Chemical Methods
-
Density Functional Theory (DFT): DFT is a widely used computational method that offers a good balance between accuracy and computational cost.
-
Why we use it: DFT can be used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties like heats of formation and bond dissociation energies.[10][11] Various functionals, such as B3LYP and PBE0, are commonly employed.[1][7]
-
Self-validation: The choice of functional and basis set should be benchmarked against experimental data for a set of known compounds to ensure its reliability for the system under study. Convergence of the calculations and the absence of imaginary frequencies (for minima) in the vibrational analysis are essential checks.
-
-
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters.
-
Why we use it: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, particularly for thermochemical properties.[1] However, they are computationally more demanding than DFT.
-
Self-validation: The results should be checked for basis set convergence, meaning that increasing the size of the basis set does not significantly change the calculated property.
-
The Synergy of Theory and Experiment: A Validation Workflow
The true power of this dual approach lies in the iterative process of comparing experimental and theoretical data. This synergy not only validates the experimental findings but also provides a deeper understanding of the underlying chemical principles.
Step-by-Step Validation Protocol
-
Experimental Characterization: Synthesize and purify the pyridine N-oxide derivative. Characterize it thoroughly using a suite of experimental techniques (NMR, IR, UV-Vis, and if possible, X-ray crystallography).
-
Computational Modeling: Build a theoretical model of the molecule. Perform geometry optimization using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*).
-
Property Calculation: Calculate the relevant properties that can be compared with experimental data. This includes NMR chemical shifts, vibrational frequencies, and electronic transition energies.
-
Data Comparison and Refinement:
-
NMR: Compare the calculated ¹H and ¹³C NMR chemical shifts with the experimental spectra.[3] Discrepancies may point to an incorrect structural assignment or the need for a more sophisticated theoretical model.
-
IR/Raman: Compare the calculated vibrational frequencies with the experimental IR and Raman spectra. Calculated frequencies are often scaled to better match experimental values.
-
X-ray: If a crystal structure is available, compare the optimized geometry with the experimental bond lengths and angles.[7]
-
-
Iterative Improvement: If there are significant discrepancies between the experimental and theoretical data, revisit both the experimental procedures and the computational model. This could involve re-running experiments, trying a different theoretical method, or considering environmental effects (e.g., solvent effects in the calculations).
Caption: A workflow diagram illustrating the iterative process of validating experimental results with theoretical models for pyridine N-oxides.
Quantitative Data Comparison
To facilitate a direct comparison, the following tables summarize typical experimental and theoretical data for pyridine N-oxide.
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine N-Oxide.
| Atom | Experimental ¹H | Calculated ¹H (GIAO/DFT) | Experimental ¹³C | Calculated ¹³C (GIAO/DFT) |
| C2/C6 | 8.25-8.27 | ~8.3 | 138.5 | ~139 |
| C3/C5 | 7.35-7.37 | ~7.4 | 125.3 | ~125 |
| C4 | 7.35-7.37 | ~7.4 | 125.5 | ~126 |
Note: Calculated values are approximate and can vary based on the level of theory and basis set used. Experimental data from[12].
Table 2: Key Vibrational Frequencies (cm⁻¹) for Pyridine N-Oxide.
| Vibrational Mode | Experimental (IR/Raman) | Calculated (DFT) |
| N-O Stretch | ~1254 | Scaled to match |
| Ring Breathing | ~990 | Scaled to match |
| C-H Stretch | 3000-3100 | Scaled to match |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set deficiencies. Experimental data from[4].
Table 3: Comparison of Experimental and Calculated Molecular Properties.
| Property | Experimental Value | Calculated Value (DFT) |
| Dipole Moment (Debye) | 4.13 (gas-phase) | 3.93 - 4.39 |
| N-O Bond Length (Å) | ~1.34 | ~1.35 |
Note: Experimental and calculated values from[11].
Conclusion
The robust characterization of pyridine N-oxides is a critical endeavor in modern chemical research. By judiciously combining a suite of experimental techniques with powerful computational models, researchers can achieve a level of understanding that transcends the limitations of either approach alone. The self-validating workflow presented in this guide, grounded in the principles of scientific integrity, provides a clear pathway for obtaining reliable and insightful results. As you embark on your research with these fascinating molecules, let this guide serve as a trusted companion in your quest to bridge the gap between theory and experiment.
References
- A Comparative Guide to Quantum Chemical Calculations of Substituted Pyridine N-Oxides. Benchchem.
- THEORETICAL STUDIES ON HEATS OF FORMATION OF PYRIDINE N-OXIDES USING DENSITY FUNCTIONAL THEORY AND COMPLETE BASIS METHOD. World Scientific Publishing.
- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.
- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. NIH.
- Spectroscopic studies on pyridine N-oxide complexes of iron(III). RSC Publishing.
- Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing.
- Studies in heterocyclic N-oxides. Indian Academy of Sciences.
- Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. ACS Publications.
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate.
- Fig. S1 The structures of pyridine N-oxide derivatives. ResearchGate.
- Pyridine N‐Oxide. ResearchGate.
- Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. ChemRxiv.
- The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A.
- Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate.
- Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. ResearchGate.
- Chalcogen-Bonded Cocrystals of Substituted Pyridine N-oxides and Chalcogenodiazoles: An X- ray. Figshare.
- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH.
- 15 N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. MDPI.
- Pyridine N-oxide 95 694-59-7. Sigma-Aldrich.
- Pyridine N-Oxides. Baran Lab.
- Pyridine-n-oxide – Knowledge and References. Taylor & Francis.
- Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. ScienceDirect.
- N-oxidation of Pyridine Derivatives - Supporting Information.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications.
- Pyridine-N-oxide. Wikipedia.
- Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry - ACS Publications.
- IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed.
- Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. PubMed.
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A Comparative Guide to Alternative Reagents for the Preparation of 4-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Consequently, the development of efficient and regioselective methods for its functionalization is of paramount importance. While traditional methods exist, the quest for milder conditions, broader substrate scope, and improved regioselectivity has led to the development of several innovative alternative reagents and strategies for introducing substituents at the C4 position of the pyridine ring. This guide provides an in-depth comparison of these modern approaches, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal synthetic route.
Minisci-Type Reactions: A Radical Approach to C-H Functionalization
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, including pyridines.[1] This reaction involves the generation of an alkyl radical, which then adds to the protonated pyridine ring. While classic Minisci reactions often yield a mixture of C2 and C4 isomers, recent advancements have significantly improved C4 selectivity.
Decarboxylative Minisci Alkylation with Blocking Groups
A significant challenge in Minisci-type reactions is controlling the regioselectivity.[1] A highly effective strategy to achieve C4-selectivity is the use of a removable blocking group on the pyridine nitrogen. This approach, pioneered by Baran and coworkers, utilizes a simple maleate-derived blocking group that directs the incoming alkyl radical exclusively to the C4 position.[1][2]
The reaction proceeds under mild, acid-free conditions, employing a silver catalyst and a persulfate oxidant to generate alkyl radicals from readily available carboxylic acids.[1][2] This method is operationally simple, scalable, and tolerates a wide range of functional groups on both the pyridine and the carboxylic acid.[1]
Key Advantages:
-
Mild reaction conditions.[2]
-
Broad substrate scope.[1]
-
Uses inexpensive and readily available starting materials.[1]
Experimental Protocol: C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group [1]
-
Formation of the Pyridinium Salt: To a solution of pyridine (1.0 equiv) in a suitable solvent, add maleic anhydride (1.1 equiv). Stir the mixture at room temperature until the formation of the pyridinium salt is complete. The salt can often be isolated by filtration.
-
Minisci Reaction: In a reaction vessel, combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) in a biphasic solvent system of dichloroethane and water (1:1).
-
Stir the mixture vigorously at 50 °C for 2-4 hours.
-
Removal of the Blocking Group: After completion of the reaction (monitored by TLC or LCMS), the blocking group can be removed by treating the reaction mixture with a base such as DBU.
-
The desired 4-alkylated pyridine is then isolated and purified using standard techniques.
Mechanochemical Minisci Reaction
In a move towards more sustainable synthetic methods, a mechanochemical magnesium-mediated Minisci reaction has been developed for the C4-alkylation of pyrimidines, a protocol that shows promise for pyridine functionalization as well.[3] This solvent-free method utilizes ball milling to activate magnesium metal, which then promotes the formation of alkyl radicals from alkyl halides. The reaction exhibits excellent regioselectivity and proceeds under mild conditions without the need for transition-metal catalysts or an inert atmosphere.[3]
Photoredox Catalysis: Harnessing Light for Pyridine Functionalization
Visible-light photoredox catalysis has emerged as a powerful and versatile platform for a wide range of organic transformations, including the functionalization of pyridines.[4][5] These methods offer mild reaction conditions and unique reactivity patterns that are often complementary to traditional approaches.
C-H Functionalization using Pyridine N-Oxides as Hydrogen Atom Transfer Agents
Pyridine N-oxides can serve as precursors to oxygen-centered radicals under photoredox conditions.[6][7] These radicals can then act as hydrogen atom transfer (HAT) agents to generate alkyl radicals from unactivated C(sp³)–H bonds. The resulting alkyl radicals can then be trapped by various radical acceptors, including electron-deficient olefins, to achieve C-H alkylation.[6] The reactivity and selectivity of the pyridine N-oxide-derived radicals can be fine-tuned through structural modifications.[7]
Site-Selective Functionalization of Pyridinium Derivatives
Activation of the pyridine ring by N-functionalization to form a pyridinium salt enhances its electrophilicity and susceptibility to nucleophilic attack.[4] Visible-light-driven photocatalysis with an organic photocatalyst, such as quinolinone, can generate phosphinoyl and carbamoyl radicals.[4] These radicals react with pyridinium salts with switchable site-selectivity. Phosphinoyl radicals typically lead to C4-functionalized products, while carbamoyl radicals favor C2-functionalization.[4] This selectivity is attributed to electrostatic interactions between the radical and the pyridinium substrate.[4]
De Novo Synthesis: Building the Pyridine Ring from Acyclic Precursors
De novo synthesis offers the highest degree of flexibility in designing highly substituted pyridines, as the substitution pattern is determined by the choice of acyclic starting materials.[8][9]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and reliable method for preparing 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[8][10] This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate.[8]
Experimental Protocol: Hantzsch Pyridine Synthesis [8]
-
In a round-bottom flask, combine the aldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and ammonium acetate (1.0 equiv) in a suitable solvent such as ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.
-
The isolated 1,4-dihydropyridine is then oxidized to the pyridine using an oxidizing agent like iodine in methanol or nitric acid.[11]
Modern Multicomponent Reactions
Numerous modern multicomponent reactions have been developed for the efficient construction of polysubstituted pyridines.[12] These often proceed under mild conditions and provide rapid access to complex molecular architectures. For instance, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ols.[13]
Direct C-H Functionalization via Metalation
Direct deprotonation of the pyridine ring followed by reaction with an electrophile is a conceptually straightforward approach to C-H functionalization. However, achieving C4-selectivity can be challenging due to the higher acidity of the C2-protons.
Sodium-Mediated C4-Metalation
Recent work has shown that using n-butylsodium allows for the selective deprotonation of pyridines at the C4 position, overcoming the kinetic preference for C2-metalation observed with organolithium bases.[14][15] The resulting 4-sodiopyridines can then be trapped with various electrophiles. This method allows for transition-metal-free alkylation with primary alkyl halides and, after transmetalation to zinc, efficient Negishi cross-coupling with aryl and heteroaryl halides.[14][15]
C-H Borylation: A Gateway to Further Functionalization
The introduction of a boryl group onto the pyridine ring provides a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has been successfully applied to the regioselective borylation of substituted pyridines.[16] For 2,6-disubstituted pyridines, the borylation occurs selectively at the C4 position.[16][17] The reaction proceeds under neat conditions and tolerates a variety of functional groups.
Photoinduced C4-Selective C-H Borylation of Pyridinium Derivatives
A photocatalyst- and oxidant-free method for the C4-selective C-H borylation of pyridines has been developed.[18] This approach utilizes the formation of an electron donor-acceptor (EDA) complex between a Lewis base and an N-amidopyridinium salt. Photoexcitation of this complex leads to the generation of a boryl radical, which then adds selectively to the C4 position of the pyridinium salt.[18]
Comparison of Alternative Reagents
| Method | Reagents | Key Advantages | Limitations |
| Minisci with Blocking Group | Pyridine, maleic anhydride, R-COOH, AgNO₃, (NH₄)₂S₂O₈ | Excellent C4-selectivity, mild conditions, broad scope.[1][2] | Requires installation and removal of the blocking group.[19] |
| Photoredox Catalysis | Pyridinium salt, photocatalyst, radical precursor | Mild conditions, unique reactivity, can be site-switchable.[4] | May require specific photocatalysts and additives. |
| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia source | Well-established, good for polysubstituted pyridines.[8] | Two-step process (synthesis and oxidation). |
| Sodium-Mediated Metalation | Pyridine, n-BuNa, electrophile | Direct C4-functionalization, transition-metal-free options.[14][15] | Requires strongly basic and air-sensitive reagents. |
| Iridium-Catalyzed Borylation | Pyridine, B₂pin₂, Ir catalyst | Direct C4-borylation, versatile handle for further reactions. | Requires a precious metal catalyst. |
| Photoinduced Borylation | N-amidopyridinium salt, Lewis base, boryl source | Photocatalyst- and oxidant-free, excellent C4-selectivity. | Requires pre-activation of the pyridine. |
Conclusion
The synthesis of 4-substituted pyridines has been significantly advanced by the development of a diverse array of alternative reagents and methodologies. The choice of the optimal method depends on the specific target molecule, the desired substitution pattern, and the available starting materials. For highly regioselective alkylation, the Minisci reaction with a blocking group offers a practical and scalable solution. Photoredox catalysis provides a powerful platform for a variety of C-H functionalizations under exceptionally mild conditions. De novo syntheses, such as the Hantzsch reaction, remain indispensable for constructing highly substituted pyridine cores. Direct C-H metalation and borylation strategies offer efficient routes to 4-functionalized pyridines that can be further elaborated, providing a versatile toolkit for researchers in drug discovery and chemical synthesis.
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Performance Benchmarking of 3-Methyl-4-nitropyridine N-oxide in Catalysis: A Comparative Guide
This guide provides an in-depth comparative analysis of 3-Methyl-4-nitropyridine N-oxide's performance in catalysis, benchmarked against other relevant catalysts. Designed for researchers, scientists, and professionals in drug development, this document offers objective data, detailed experimental protocols, and mechanistic insights to inform catalyst selection and optimization.
Introduction: The Role of Pyridine N-Oxides in Modern Catalysis
Pyridine N-oxides have emerged as a versatile class of organocatalysts, prized for their unique electronic properties. The N-oxide functional group enhances the electron-donating ability of the pyridine ring, making them potent Lewis bases. This property is crucial for activating a variety of substrates and reagents in organic transformations.[1][2] Among these, this compound (3M4NPO) is of particular interest. Its structure, featuring an electron-donating methyl group and a powerful electron-withdrawing nitro group on the pyridine N-oxide framework, creates a unique electronic environment that can be harnessed for challenging catalytic reactions.
This guide will focus on benchmarking the performance of this compound in the context of electrochemical benzylic C(sp³)–H oxygenation, a critical transformation in organic synthesis for the production of valuable ketones. Its performance will be compared against other pyridine N-oxides and established catalysts for this reaction.
Benchmarking in C-H Functionalization: Electrochemical Benzylic Oxygenation
The direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules.[3] Electrochemical benzylic C(sp³)–H oxygenation, in particular, provides a sustainable method for converting readily available hydrocarbons into valuable carbonyl compounds. In this context, the choice of catalyst is paramount to achieving high yield and selectivity.
Catalyst Selection for Comparative Analysis
To provide a comprehensive benchmark, this compound is compared against:
-
Alternative Pyridine N-oxides: To understand the impact of substituents on catalytic efficacy.
-
Established Hydrogen Atom Transfer (HAT) Catalysts: N-hydroxyphthalimide (NHPI) and quinuclidine, which are well-recognized catalysts for similar transformations, providing a broader performance context.[4]
Comparative Performance Data
The following table summarizes the performance of this compound and alternative catalysts in the electrochemical oxygenation of 4-ethylacetophenone to 4-acetylacetophenone.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Faraday Efficiency (%) | Reference |
| This compound | 30 | 69 | 26 | [4] |
| No Catalyst | 0 | 13 | - | [4] |
| N-hydroxyphthalimide (NHPI) | 30 | 45 | - | [4] |
| Quinuclidine | 30 | 23 | - | [4] |
Analysis of Performance:
The data clearly demonstrates the catalytic role of this compound, with a significant increase in product yield compared to the uncatalyzed reaction.[4] Notably, it outperforms both NHPI and quinuclidine under these specific conditions, highlighting its superior efficacy for this transformation.[4] The structural match between the pyridine N-oxide catalyst and the substrate is a determining factor for the efficiency of benzylic C–H bond oxidation.[4] It is also important to note that pyridine N-oxides, including the selected catalyst, have shown stability under the reaction conditions.[4]
Mechanistic Insights: The Hydrogen Atom Transfer (HAT) Pathway
The catalytic activity of pyridine N-oxides in C-H oxygenation is understood to proceed via a Hydrogen Atom Transfer (HAT) mechanism. The following diagram illustrates the proposed catalytic cycle.
Caption: General workflow for electrochemical C-H oxygenation.
Procedure:
-
Cell Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode, add the substrate (e.g., 4-ethylacetophenone, 1.0 mmol), this compound (0.3 mmol), and a supporting electrolyte (e.g., n-Bu₄NBF₄, 0.5 mmol) in a suitable solvent system (e.g., acetonitrile/water).
-
Electrolysis: Stir the mixture and apply a constant current (e.g., 10 mA) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Conclusion
This guide demonstrates that this compound is a highly effective catalyst for electrochemical benzylic C-H oxygenation, outperforming established alternatives like NHPI and quinuclidine in the benchmarked reaction. [4]Its performance is attributed to its unique electronic structure, which facilitates the key hydrogen atom transfer step in the catalytic cycle. The provided experimental protocols offer a validated starting point for researchers to explore the applications of this promising catalyst in their own work. Further investigations could focus on expanding the substrate scope and optimizing reaction conditions to enhance the efficiency and applicability of this compound in organic synthesis.
References
- Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
- Heteroaromatic N-Oxides in Asymmetric C
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities
- Evaluation of catalyst performances in C-H bond activation a - ResearchG
- Benchmarking Catalytic Performance: A Comparative Guide to 4-Bromopyridine-2,6-dicarbohydrazide-Rel
- Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst | Request PDF - ResearchG
- Catalyst performance benchmarking and mechanistic insights
- This compound | 1074-98-2 - ChemicalBook
- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure
- Recent trends in the chemistry of pyridine N-oxides - Arkivoc
- Catalytic Enantioselective Pyridine N-Oxid
- Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities
- A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4 - Benchchem
- Key Applications of this compound in Chemical Industries
- Application Notes and Protocols: 3-Chloro-4-nitropyridine N-oxide as a Precursor for Substituted Pyridines - Benchchem
- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide
- Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applic
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Public
- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchG
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-Methyl-4-nitropyridine N-oxide
For researchers, scientists, and professionals in drug development, the robust analytical characterization of key intermediates is not merely a regulatory formality but a cornerstone of scientific rigor. 3-Methyl-4-nitropyridine N-oxide, a versatile building block in medicinal and materials chemistry, demands a multi-faceted analytical approach to ensure its identity, purity, and quality. This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive analysis of this compound, supported by experimental protocols and validation insights.
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the specific question being addressed—be it identity confirmation, purity assessment, or quantification. For this compound, its polar nature, aromaticity, and potential for thermal lability necessitate a cross-validation strategy employing a suite of complementary techniques.
The Analytical Gauntlet: A Comparative Overview
A single analytical technique rarely provides a complete picture of a compound's purity and quality. By employing orthogonal methods—techniques that rely on different separation and detection principles—we can build a more comprehensive and reliable profile of this compound. This guide will compare and contrast four key analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and a classical Titrimetric Analysis.
Data Presentation: Comparative Performance Metrics
The following table summarizes the key performance characteristics of each analytical technique for the analysis of this compound. This data is representative of what can be expected from well-developed and validated methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Titrimetric Analysis |
| Primary Use | Purity, Assay, Impurity Profiling | Impurity Identification, Volatile Impurities | Absolute Purity & Assay, Structural Confirmation | Assay of N-oxide content |
| Purity (Area %) | 99.5% | 99.4% | - | - |
| Assay (w/w %) | 99.6% (vs. Ref. Std.) | - | 99.7% | 99.5% |
| Selectivity | High for non-volatile impurities | High for volatile & semi-volatile impurities | High for structurally distinct molecules | Moderate; susceptible to other reducible species |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg-mg range) | Low (mg range) |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | Method Dependent | 99.0 - 101.0% | 98.0 - 102.0% |
| Primary Advantage | Robustness, versatility for non-volatiles. | High sensitivity and structural elucidation of impurities. | Absolute quantification without a specific reference standard. | Low cost, simple instrumentation. |
| Primary Limitation | Requires a reference standard for assay. | Potential for thermal degradation of the analyte. | Lower sensitivity than chromatographic methods. | Lack of specificity. |
In-Depth Technical Analysis of Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide array of compounds. For this compound, a reversed-phase HPLC method is the most common approach.
Causality Behind Experimental Choices: The choice of a C18 stationary phase is based on the moderate polarity of the analyte, allowing for good retention and separation from potential non-polar and more polar impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape by suppressing the ionization of any residual silanols on the column and protonating the analyte for consistent interaction with the stationary phase. UV detection is ideal due to the strong chromophore present in the nitropyridine ring system.
Experimental Protocol: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal to separate a wider range of impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by area percent calculation, while the assay is calculated against a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. However, its application to polar and potentially thermally labile compounds like this compound requires careful consideration.
Expertise in Action: The primary challenge with GC analysis of this compound is its relatively high boiling point and the potential for degradation in the high-temperature injection port and column. A key consideration is the use of a deactivated inlet liner and a column with a stationary phase that minimizes interaction with the polar N-oxide and nitro groups. Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation of unknown impurities. A characteristic fragmentation of pyridine N-oxides is the loss of an oxygen atom ([M-16]⁺), which can be a diagnostic ion.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C (or the lowest temperature that allows for efficient volatilization without degradation).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) in a suitable solvent like acetone or dichloromethane.
-
Analysis: Inject 1 µL of the sample solution. Impurities are identified by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Standard
qNMR has emerged as a primary analytical method for the determination of purity and assay of pharmaceutical compounds.[1][2] Its major advantage is the ability to provide an absolute quantification without the need for a specific reference standard of the analyte.[3][4]
The Logic of qNMR: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard. For this compound, the distinct signals of the aromatic protons and the methyl group can be used for quantification.
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with signals that do not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal recovery.
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the appropriate formula, taking into account the molar masses, masses, and the number of protons for the integrated signals of both the analyte and the internal standard.
-
Titrimetric Analysis: A Classical Approach
A classical titrimetric method provides a cost-effective and straightforward way to determine the N-oxide content. The reduction of the N-oxide group by a strong reducing agent like titanous chloride (TiCl₃) can be used for quantitative analysis.
Trustworthiness Through Stoichiometry: This method relies on a well-defined stoichiometric reaction. The endpoint of the titration can be determined potentiometrically or with a visual indicator. While less specific than chromatographic or spectroscopic methods, it serves as an excellent orthogonal technique to confirm the assay value obtained by other means.
Experimental Protocol: Titanometric Titration
-
Reagents:
-
Standardized titanous chloride (TiCl₃) solution (e.g., 0.1 N).
-
Sodium acetate solution.
-
A suitable indicator (e.g., methylene blue) or a potentiometer.
-
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in glacial acetic acid.
-
Titration:
-
Add sodium acetate solution to the sample solution.
-
Titrate the solution with the standardized TiCl₃ solution under an inert atmosphere (e.g., nitrogen or carbon dioxide) to prevent aerial oxidation of the titrant.
-
The endpoint is indicated by a color change of the indicator or a potential jump in the potentiometric titration.
-
-
Calculation: Calculate the percentage of N-oxide based on the stoichiometry of the reaction between the N-oxide and TiCl₃.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, where results from orthogonal techniques are used to build a comprehensive quality profile of this compound.
Sources
A Comparative Efficacy Analysis: 3-Methyl-4-nitropyridine N-oxide and Congeners in Chemical and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, pyridine N-oxides represent a versatile class of compounds with a rich history of applications, ranging from synthetic organic chemistry to medicinal and materials science. Their unique electronic properties, stemming from the N-oxide functionality, render the pyridine ring susceptible to a variety of chemical transformations and impart distinct biological activities. Among these, 3-Methyl-4-nitropyridine N-oxide has garnered interest due to its structural similarity to well-known biologically active agents and its potential as a versatile chemical intermediate.
This guide provides an in-depth, objective comparison of the efficacy of this compound with that of structurally similar compounds. We will delve into their comparative performance in key areas of chemical reactivity and biological activity, supported by available experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research and development endeavors.
Chemical Efficacy: A Tale of Steric and Electronic Effects
The chemical reactivity of substituted pyridine N-oxides is a nuanced interplay of steric hindrance and electronic effects. A key area where this is evident is in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic chemistry for the functionalization of aromatic rings.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The pyridine ring in 4-nitropyridine N-oxide derivatives is highly activated towards nucleophilic attack at the 4-position due to the potent electron-withdrawing nature of both the nitro group and the N-oxide functionality. This creates a significant electron deficiency at the C4 carbon, making it a prime target for nucleophiles. The general mechanism proceeds through the formation of a transient Meisenheimer complex, followed by the departure of the nitro group as a leaving group.
A theoretical comparison between 3-methyl-4-nitropyridine 1-oxide and its close analog, 3-ethyl-4-nitropyridine 1-oxide, provides valuable insights into the structure-reactivity relationship.[1] The primary factors influencing their relative reactivity are:
-
Steric Hindrance: The bulkier ethyl group at the 3-position in 3-ethyl-4-nitropyridine 1-oxide is expected to present greater steric hindrance to an incoming nucleophile compared to the smaller methyl group in 3-methyl-4-nitropyridine 1-oxide. This steric impediment can slow down the rate of the nucleophilic attack.[1]
-
Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect. The ethyl group is a slightly stronger electron-donating group than the methyl group. This increased electron donation in the ethyl-substituted compound can marginally reduce the electrophilicity of the C4 carbon, rendering it less susceptible to nucleophilic attack.[1]
Combining these two factors, it is predicted that 3-methyl-4-nitropyridine 1-oxide is more reactive towards nucleophilic aromatic substitution than 3-ethyl-4-nitropyridine 1-oxide .[1] This heightened reactivity makes it a potentially more efficient building block in synthetic pathways where the displacement of the nitro group is a key step.
Table 1: Predicted Relative Reactivity of 3-Alkyl-4-nitropyridine 1-oxides in Nucleophilic Aromatic Substitution
| Compound | 3-Alkyl Substituent | Predicted Relative Rate of SNAr |
| 3-Methyl-4-nitropyridine 1-oxide | -CH₃ | > 1 |
| 3-Ethyl-4-nitropyridine 1-oxide | -CH₂CH₃ | < 1 |
Note: This table is based on theoretical predictions from structure-activity relationships.[1] Experimental kinetic data would be required for definitive quantitative comparison.
Biological Efficacy: A Spectrum of Activity from Mutagenicity to Potential Therapeutics
The biological activities of nitropyridine and nitroquinoline N-oxides are of significant interest, with compounds in this class exhibiting a wide spectrum of effects, including potent carcinogenicity and mutagenicity, as well as potential antimicrobial properties.
Carcinogenicity and Mutagenicity
A notable point of comparison for this compound is the well-characterized carcinogen and mutagen, 4-nitroquinoline 1-oxide (4-NQO).[2] 4-NQO is widely used in experimental cancer research to induce tumors in animal models, and its mechanism of action involves metabolic activation to a reactive species that forms DNA adducts, leading to mutations.[3]
A comparative study on the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives has provided crucial data on the biological efficacy of this compound.[4][5][6] This study revealed a clear structure-activity relationship among the tested compounds.
Key Findings:
-
This compound was identified as the most potent carcinogen among the tested series, which included 4-nitropyridine 1-oxide and other alkyl-substituted derivatives.[4][5]
-
The carcinogenicity was followed in potency by 3-ethyl-4-nitropyridine 1-oxide and then the parent compound, 4-nitropyridine 1-oxide.[4]
-
In terms of mutagenicity, the 3-methyl, 2,3-dimethyl, and 2,5-dimethyl derivatives were the most potent.[4]
This high carcinogenic and mutagenic potential underscores the importance of handling this compound with appropriate safety precautions in a laboratory setting. It also suggests that this compound could serve as a potent tool for inducing mutagenesis and carcinogenesis in experimental models, similar to 4-NQO.
Table 2: Comparative Carcinogenicity and Mutagenicity of Selected Nitropyridine N-Oxides
| Compound | Carcinogenic Potency Ranking | Mutagenic Potency Ranking | Reference |
| This compound | 1 (Most Potent) | High | [4][5] |
| 3-Ethyl-4-nitropyridine N-oxide | 2 | Moderate | [4] |
| 4-Nitropyridine 1-oxide | 3 | Moderate | [4] |
| 3,5-Dimethyl-4-nitropyridine N-oxide | - | Low | [4] |
Note: The rankings are relative to the compounds tested in the cited study.
In Vitro Cytotoxicity Assay (MTT Assay)
To determine the cytotoxic effects of compounds like this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound emerges as a compound of significant interest, primarily due to its pronounced biological activity as a potent carcinogen and mutagen, surpassing its parent compound and other alkyl derivatives in this regard. This positions it as a valuable research tool for studies in oncology and toxicology. In the realm of chemical synthesis, its predicted high reactivity in nucleophilic aromatic substitution reactions suggests its utility as a versatile intermediate for the construction of more complex molecules.
However, a comprehensive understanding of its efficacy profile is currently limited by the lack of publicly available quantitative data on its potential antimicrobial and cytotoxic activities. Future research focusing on these aspects will be crucial to fully elucidate the therapeutic and synthetic potential of this compound and to provide a more complete comparison with its chemical congeners. For professionals in drug development and chemical research, this compound represents both a powerful tool and a subject worthy of further exploration.
References
- 4-Nitroquinoline 1-oxide - Wikipedia.
- Takahashi, K., Huang, G. F., Araki, M., & Kawazoe, Y. (1979). Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. Gan, 70(6), 799–806.
- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure.
- Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - NIH.
- Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide (4-NPO) and 7 kinds of its alkyl derivatives were tested on mice and - J-Stage.
- Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. | Semantic Scholar.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications.
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- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-nitropyridine N-oxide
This document provides essential procedural guidance for the safe handling and disposal of 3-Methyl-4-nitropyridine N-oxide (CAS No. 1074-98-2). As a compound utilized in specialized research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure that disposal practices mitigate risk, maintain regulatory compliance, and protect both individuals and the environment.
The procedures outlined herein are grounded in established safety protocols for hazardous chemicals, synthesizing data from safety data sheets (SDS), regulatory standards, and best practices in laboratory safety. The core principle is that all waste containing this compound must be treated as hazardous and managed through institutional Environmental Health and Safety (EHS) protocols.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is a multifunctionalized aromatic molecule, and its hazard profile is dictated by the presence of the nitro group and the pyridine N-oxide moiety.
It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1] It is a known skin and serious eye irritant and may cause respiratory irritation.[1] Furthermore, it is suspected of causing cancer (Carcinogen Category 2), demanding minimal exposure and stringent handling controls.[1]
A critical, though less documented, concern is its thermal stability. Structurally related compounds, such as other nitrated pyridine N-oxides, are known to be thermally sensitive and may decompose explosively upon heating, shock, or friction.[2] Therefore, this compound should be treated as a potentially reactive and thermally unstable chemical . This potential dictates that on-site neutralization or treatment should not be attempted without a specific, validated, and EHS-approved protocol. Thermal decomposition can release toxic nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[3]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1074-98-2[1] |
| Molecular Formula | C₆H₆N₂O₃[1] |
| Appearance | Yellow crystalline powder, crystals, or chunks[1] |
| Melting Point | 136-138 °C[1] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Carcinogenicity 2; STOT SE 3[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[3] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[3] |
Mandatory Safety Protocols
Prior to handling or preparing this compound for disposal, all personnel must adhere to the following safety protocols to minimize exposure and prevent accidents.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] An emergency eyewash station and safety shower must be readily accessible and located within a 10-second travel distance.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory. The following table details the minimum requirements for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Impervious gloves (e.g., nitrile or butyl rubber).[6] | Prevents skin contact, which can cause irritation and systemic toxicity. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[6] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be required for handling larger quantities of powder.[1] | Prevents inhalation of the toxic powder. All respirator use must be under a formal institutional respiratory protection program. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes segregation, secure containment, and clear communication of hazards. The primary disposal route is through your institution's licensed hazardous waste management program.
Core Directive: DO NOT attempt to chemically neutralize or treat this compound waste in the laboratory.[4][7] The risk of an uncontrolled, potentially explosive decomposition is significant.
-
Waste Identification and Segregation:
-
All waste streams containing this compound must be classified as hazardous chemical waste.[4][8]
-
At the point of generation, segregate waste into designated containers. Keep it separate from all other chemical waste streams, particularly incompatible materials like strong acids, bases, or oxidizing agents.[5][9]
-
Solid Waste: Includes unused or expired pure compounds, contaminated spatulas, weigh boats, and PPE (gloves, etc.).
-
Liquid Waste: Includes solutions containing the compound. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous waste.
-
-
Containerization:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[9] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Proper labeling is a critical regulatory requirement.[9][10] As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The specific hazards: "Toxic," "Irritant," "Suspected Carcinogen," "Potentially Reactive."
-
An accurate estimation of the concentration and total volume/mass.
-
The date the waste was first added to the container.
-
-
-
Temporary Storage (Satellite Accumulation):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to control any potential leaks.
-
Store the container away from heat sources, direct sunlight, and areas of high traffic.[5]
-
-
Arranging for Final Disposal:
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Small Spill (manageable within a chemical fume hood):
-
Alert personnel in the immediate vicinity.
-
Ensure your PPE is intact. If not, retreat and don the appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
-
-
Large Spill (outside of a fume hood or unmanageable):
-
Evacuate: Immediately evacuate the area. Alert all personnel in the lab to leave.
-
Notify: Contact your institution's emergency response team (e.g., EHS, campus police) and your supervisor. Provide them with the chemical name and the approximate quantity spilled.
-
Secure: Prevent re-entry to the area.
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing all waste streams of this compound.
Caption: Disposal Decision Workflow for this compound Waste.
References
- Spain, J. C. (1995).
- Rieple, H., et al. (1999). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
- Ju, K. S., & Parales, R. E. (2010).
- Occupational Safety and Health Administration (OSHA). Laboratories - Overview. U.S. Department of Labor. [Link]
- Ju, K. S., & Parales, R. E. (2010).
- Slideshare.
- Tetra Tech. (2022).
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
- Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. [Link]
- IPG. (2023). Decoding OSHA Laboratory Standards: Safety Essentials. [Link]
- USA Lab. (2023). OSHA Standards to Know Before Starting Your Lab. [Link]
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
- Alfa Aesar. (2009). Material Safety Data Sheet: 4-Nitropyridine N-oxide. [Link]
- U.S. Environmental Protection Agency (EPA). (2025).
- U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. [Link]
- U.S. Environmental Protection Agency (EPA). (2025). Household Hazardous Waste (HHW). [Link]
- University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. [Link]
- Environmental Marketing Services.
- Axonator. (2024). EPA Hazardous Waste Management. [Link]
- National Academies of Sciences, Engineering, and Medicine. (2011). 5 Management of Chemicals.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]
- Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
- Washington State University.
- Agency for Toxic Substances and Disease Registry (ATSDR).
- OC-Praktikum. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
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A Comprehensive Guide to the Safe Handling of 3-Methyl-4-nitropyridine N-oxide
For researchers and professionals in drug development and organic synthesis, the integrity of your work and the safety of your team are paramount. 3-Methyl-4-nitropyridine N-oxide is a versatile intermediate with significant applications in medicinal and agrochemical research.[1] However, its chemical properties necessitate a robust and informed approach to laboratory handling. This guide provides essential, in-depth safety protocols and operational plans, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 1074-98-2) is a crystalline solid that presents several health hazards.[2][3] A thorough understanding of these risks is the foundation of safe handling.
Primary Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] This mandates the use of personal protective equipment (PPE) to prevent all routes of exposure.
-
Irritation: It is known to cause skin irritation and serious eye irritation.[3][4][6][7] Direct contact can lead to inflammation, redness, and discomfort, and in the case of eye contact, potential damage.
-
Respiratory Issues: The dust or powder form of the compound may cause respiratory irritation if inhaled.[3][7]
-
Long-Term Health Effects: Some data suggests that this compound is suspected of causing genetic defects or may be a carcinogen.[3][6][8] This potential for long-term health effects underscores the importance of minimizing exposure to the lowest possible levels.
Due to these hazards, a comprehensive risk assessment should be conducted before any new procedure involving this compound is undertaken. This assessment should consider the quantity of material being used, the potential for dust formation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield is recommended if there is a risk of splashing. | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[9] A fully buttoned lab coat is mandatory. | A NIOSH-approved N95 dust mask or higher is required to prevent inhalation of fine particles.[3][10] |
| Solution Preparation and Transfers | Tightly fitting safety goggles. A face shield should be considered if splashing is possible. | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[10] A lab coat must be worn. | Not typically required if performed within a certified chemical fume hood. |
| Running Reactions and Work-up | Tightly fitting safety goggles. | Chemical-resistant gloves and a lab coat. For larger scale operations, consider a chemical-resistant apron.[10] | Operations should be conducted in a chemical fume hood to prevent inhalation of any volatile materials or aerosols. |
| Spill Cleanup (Solid) | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves, a lab coat, and consider disposable coveralls for larger spills. | A NIOSH-approved respirator with a particulate filter is required.[10] |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious eye irritation from solid particles or splashes of solutions containing the compound necessitates the use of tightly fitting safety goggles. Standard safety glasses with side shields may not provide adequate protection from fine dust.
-
Gloves: Nitrile gloves are a common and effective choice for protection against many chemicals, including this compound. It is crucial to inspect gloves before each use and to remove them using a technique that avoids skin contamination.[8]
-
Respiratory Protection: The fine, crystalline nature of this compound means that dust can easily become airborne during handling.[3] An N95 or higher-rated respirator is essential to prevent these particles from entering the respiratory tract and causing irritation or long-term health effects.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and minimizing the risk of exposure.
Engineering Controls and Preparation
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.
Step-by-Step Handling Procedures
-
Donning PPE: Before handling the primary container, put on all required PPE as outlined in the table above.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula to carefully transfer the solid to a tared weighing paper or container.
-
Avoid any actions that could generate dust, such as dropping the solid from a height.
-
-
Preparing Solutions:
-
Add the weighed solid to the solvent in a suitable flask or beaker within the fume hood.
-
Cap the container before mixing or sonicating to prevent the release of aerosols.
-
-
Post-Handling:
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's environmental health and safety department.
-
Cleanup of a Small Solid Spill:
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[8]
-
Decontaminate the area with a suitable solvent and paper towels, placing all cleanup materials into the hazardous waste container.
-
Waste Disposal
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[6]
-
Solid Waste: All unused or expired this compound, along with any contaminated disposable items (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container.
-
Consult Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[6]
Visualization of Safety Protocols
To aid in the decision-making process for selecting appropriate PPE, the following workflow diagram is provided.
Caption: PPE selection workflow for handling this compound.
By integrating these detailed safety protocols and understanding the rationale behind them, you can foster a culture of safety and responsibility in your laboratory, ensuring both the well-being of your team and the integrity of your scientific endeavors.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4-nitropyridine.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine.
- Alfa Aesar. (2009). Material Safety Data Sheet: 4-Nitropyridine N-oxide.
- Tokyo Chemical Industry. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide.
- Chemsigma International Co., Ltd. (2025). Understanding this compound for R&D and Production.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-Oxide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Picoline-N-oxide.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-oxide.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Nitro-3-picoline N-oxide.
- ChemicalBook. (n.d.). 1074-98-2(this compound) Product Description.
- CymitQuimica. (n.d.). 2-Methyl-4-nitropyridine N-oxide.
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- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.
- ECHEMI. (n.d.). Buy this compound from Chemsigma International Co., Ltd..
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- ChemicalBook. (2025). This compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
